Product packaging for 6-chloro-1H-indazol-7-ol(Cat. No.:CAS No. 1638769-08-0)

6-chloro-1H-indazol-7-ol

Cat. No.: B1458625
CAS No.: 1638769-08-0
M. Wt: 168.58 g/mol
InChI Key: TWIPLVGFFMUBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview 6-Chloro-1H-indazol-7-ol (CAS Number: 1638769-08-0) is a high-purity chloro-substituted indazole derivative of significant interest in medicinal chemistry and neuroscience research. With the molecular formula C 7 H 5 ClN 2 O and a molecular weight of 168.58 g/mol, this compound serves as a key synthetic intermediate and a novel scaffold for developing biologically active molecules . Research Applications and Value The indazole core is a privileged structure in drug discovery, and substitution patterns like the chloro and hydroxy groups on this compound are crucial for modulating biological activity. Recent scientific investigations highlight the potential of indazole derivatives as potent and selective inhibitors of enzymes like monoamine oxidase (MAO) . MAO enzymes are critical targets in neuropharmacology, and their inhibitors find application in the treatment of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease and depression . Researchers can utilize this compound as a precursor to synthesize novel compounds for probing these important biological pathways. Handling and Safety This compound should be handled with appropriate care. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. The GHS pictogram associated with this compound is GHS07, and its hazard statements include H302, H315, and H319, indicating it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Usage Notice This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should store this material at room temperature under recommended conditions to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B1458625 6-chloro-1H-indazol-7-ol CAS No. 1638769-08-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-indazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-9-10-6(4)7(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIPLVGFFMUBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-chloro-1H-indazol-7-ol physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-1H-indazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active agents, including kinase inhibitors for oncology. The specific substitution pattern of this compound, featuring a chloro group and a hydroxyl group on the benzene ring, provides unique electronic and steric properties that make it a valuable building block for creating novel therapeutic candidates. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its analytical characterization, a proposed synthetic pathway, and essential safety and handling information tailored for research and development professionals.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational building blocks in the development of new pharmaceuticals.[1] Among these, the indazole ring system—a bicyclic structure composed of a benzene ring fused to a pyrazole ring—is particularly prominent.[1] Compounds incorporating this scaffold exhibit a wide spectrum of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form and a primary focus of synthetic and medicinal chemistry efforts.[1]

This compound (CAS No: 1638769-08-0) emerges as a strategically important derivative.[2][3] The presence of a chlorine atom at the 6-position can enhance binding affinity to protein targets through halogen bonding and can modulate the molecule's metabolic stability. The hydroxyl group at the 7-position provides a crucial handle for further chemical modification and can act as a hydrogen bond donor, which is critical for molecular recognition at a biological target's active site. Understanding the fundamental properties of this molecule is the first step in unlocking its potential for drug discovery programs.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is essential for its application in experimental settings, from reaction setup to formulation. The key identifiers and known properties for this compound are summarized below.

PropertyValueSource
CAS Number 1638769-08-0[2][3]
Molecular Formula C₇H₅ClN₂O[2]
Molecular Weight 168.58 g/mol [2]
Appearance Expected to be a solid, likely a crystalline powder. The related 6-chloro-1H-indazole appears as a light brown crystalline powder.[4]Inferred
Purity Commercially available at ≥ 97%[2]
Melting Point Data not available. The related compound, 6-chloro-1H-indazole, has a reported melting point in the range of 174-185 °C.[4][5][6] The additional hydroxyl group may influence this value through intermolecular hydrogen bonding.Inferred
Solubility Data not available. The presence of the polar hydroxyl and N-H groups suggests potential solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF. Solubility in water is expected to be low due to the hydrophobic indazole core.Inferred
pKa Data not available. The molecule possesses two acidic protons: the phenolic hydroxyl group (-OH) and the pyrazole N-H. The phenolic proton is expected to be the more acidic of the two.Inferred

Spectroscopic and Analytical Characterization

Rigorous structural confirmation and purity assessment are cornerstones of chemical research. The following section details the expected spectroscopic signatures of this compound and provides validated protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to reveal distinct signals for each unique proton environment. In a solvent like DMSO-d₆, one would anticipate:

    • A broad singlet for the acidic N-H proton (typically >12 ppm).

    • A singlet for the acidic O-H proton.

    • Two doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two coupled protons on the benzene ring.

    • A signal for the C3 proton on the pyrazole ring.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will confirm the number of unique carbon atoms. Seven distinct signals are expected in the aromatic/heteroaromatic region (approx. 100-150 ppm). The carbon attached to the hydroxyl group will be shifted downfield.

Protocol: NMR Data Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[7][8]

  • Expected Absorptions:

    • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding.[9]

    • N-H Stretch: A moderate to sharp band around 3100-3500 cm⁻¹.

    • C-H Aromatic Stretch: Signals typically appear just above 3000 cm⁻¹.

    • C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

    • C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion: For this compound (C₇H₅ClN₂O), the exact mass is 168.0090 Da.[2] High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million (ppm).

  • Isotopic Pattern: A key diagnostic feature will be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio. This is the characteristic signature of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺. The characteristic chlorine isotope pattern should be observed at m/z 169 and 171.

  • Analysis: Confirm that the observed mass and isotopic pattern match the theoretical values for the compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

The proposed workflow involves the reduction of the nitro group to an amine, followed by diazotization and subsequent intramolecular cyclization to form the indazole ring.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Cyclization A 2-Nitro-4-chlorophenol B 2-Amino-4-chlorophenol A->B  SnCl2, HCl or H2, Pd/C   C Diazonium Salt Intermediate (in situ) B->C  NaNO2, HCl, 0-5 °C   D This compound C->D  Intramolecular Cyclization  

Caption: Proposed two-step synthesis of this compound.

Protocol: Proposed Synthesis

Step 1: Reduction of 2-Nitro-4-chlorophenol

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitro-4-chlorophenol (1 equivalent).

  • Reaction: Add a suitable solvent such as ethanol or concentrated hydrochloric acid. Add a reducing agent, for example, tin(II) chloride (SnCl₂, ~3-4 equivalents) for a Bechamp reduction, or set up for catalytic hydrogenation with H₂ gas and Palladium on carbon (Pd/C).

  • Heating: If using SnCl₂, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture. If using SnCl₂, carefully neutralize with a base (e.g., NaOH solution) until the tin salts precipitate. Filter the mixture and extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-4-chlorophenol.

Step 2: Diazotization and Intramolecular Cyclization

  • Dissolution: Dissolve the crude 2-amino-4-chlorophenol from the previous step in aqueous hydrochloric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

  • Cyclization: The formed diazonium salt is typically unstable and will cyclize in situ. The reaction may be allowed to slowly warm to room temperature or gently heated to facilitate ring closure.

  • Isolation: The product may precipitate from the solution. Collect the solid by filtration. Alternatively, extract the reaction mixture with an appropriate organic solvent.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity Profile

The molecule's functional groups dictate its reactivity:

  • Phenolic Hydroxyl Group: The -OH group is nucleophilic and acidic. It can undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. These reactions are valuable for creating libraries of derivatives for structure-activity relationship (SAR) studies.

  • Indazole N-H: The N-H proton is acidic and can be deprotonated with a suitable base. The resulting indazolide anion is nucleophilic and can be alkylated or acylated. Regioselectivity can be an issue, as reactions can occur at either the N1 or N2 position.[10]

  • Aromatic Ring: The benzene portion of the indazole is electron-rich, but the existing substituents (Cl, OH) direct further electrophilic aromatic substitution. The positions available for substitution are C4 and C5.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chloro-indazoles can provide guidance on safe handling.[11][12]

  • Hazard Classification (Anticipated): Based on analogs, the compound may be harmful if swallowed (Acute Toxicity, Oral), cause skin and serious eye irritation, and may cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Protect from moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry. Its combination of a halogen atom for potential halogen bonding and metabolic blocking, along with a hydroxyl group for hydrogen bonding and derivatization, makes it an attractive starting point for drug discovery projects. The analytical and synthetic protocols outlined in this guide provide a robust framework for researchers to confidently utilize this compound in their work, paving the way for the development of novel and impactful therapeutic agents.

References

The Unambiguous Identification of 6-chloro-1H-indazol-7-ol: A Technical Guide to Structure Elucidation and Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The precise determination of the molecular structure of novel indazole derivatives is a critical step in drug discovery and development, ensuring the correct structure-activity relationships (SAR) are established. This in-depth technical guide provides a comprehensive workflow for the structural elucidation and confirmation of a specific, novel indazole derivative: 6-chloro-1H-indazol-7-ol. This document will detail a logical, multi-pronged analytical approach, from initial spectroscopic analysis to definitive crystallographic confirmation, providing field-proven insights into experimental choices and data interpretation.

Introduction: The Importance of Structural Integrity in Indazole Chemistry

Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more thermodynamically stable. The substitution pattern on the indazole ring dramatically influences its physicochemical properties and biological activity. Consequently, the unambiguous confirmation of the regiochemistry of substituents is paramount.

This guide focuses on this compound, a molecule with potential for further chemical exploration. We will present a systematic approach to its structural elucidation, beginning with a plausible synthetic route and proceeding through a suite of analytical techniques designed to provide orthogonal data points, culminating in an irrefutable structural assignment.

Proposed Synthetic Pathway

A potential starting material would be 2,4-dichloro-3-nitrotoluene. Reaction with a suitable amine, followed by reduction of the nitro group and subsequent diazotization and cyclization, would be a logical approach. Alternatively, a more direct route involving the cyclization of a substituted o-nitrobenzaldehyde or o-nitroketone could be employed.

The Analytical Workflow: A Multi-Technique Approach

The structural elucidation of a novel compound like this compound necessitates a multi-faceted analytical strategy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Figure 1: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining the Molecular Mass and Formula

Mass spectrometry (MS) is the first port of call for determining the molecular weight of a newly synthesized compound. High-resolution mass spectrometry (HRMS) further provides the elemental composition, a crucial piece of information for confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the proposed molecular formula (C₇H₅ClN₂O).

Predicted Data and Interpretation

For this compound (MW: 168.01), the HRMS data is expected to be as follows:

IonTheoretical m/zObserved m/z (Predicted)
[M+H]⁺169.0167169.0165 ± 0.0005
[M-H]⁻167.0018167.0020 ± 0.0005

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be observed for the molecular ion peaks, providing further confidence in the presence of a chlorine atom.

Fragmentation Pattern Analysis (Electron Ionization - EI-MS)

While ESI is a soft ionization technique, Electron Ionization (EI) can provide valuable structural information through fragmentation patterns.

Predicted Fragmentation:

  • Loss of N₂: A common fragmentation pathway for indazoles is the loss of a molecule of nitrogen, leading to a fragment ion at m/z 140.

  • Loss of CO: Subsequent loss of carbon monoxide from the hydroxylated ring can occur.

  • Loss of Cl: Cleavage of the carbon-chlorine bond.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the expected functional groups.

Predicted Data and Interpretation

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 (broad)MediumO-H stretch (hydroxyl)
3150-3000MediumN-H stretch (indazole)
1620-1450StrongC=C and C=N stretching (aromatic/indazole rings)
1250-1150StrongC-O stretch (phenol)
850-750StrongC-Cl stretch
900-650StrongC-H out-of-plane bending (aromatic)

The presence of broad O-H and N-H stretching bands, along with characteristic aromatic and C-Cl absorptions, would be consistent with the proposed structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical, as acidic protons (OH and NH) are more readily observed in aprotic solvents like DMSO.

  • ¹H NMR: Acquire a standard proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.

  • 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆) and Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~13.0br s1H-N1-HThe indazole N-H proton is typically deshielded and appears as a broad singlet.
~10.0s1H-O7-HThe phenolic proton will be a singlet and its chemical shift is concentration-dependent.
~7.8d1H~0.8H-3The H-3 proton of the indazole ring is typically a downfield singlet or a narrow doublet due to long-range coupling.
~7.5d1H~8.5H-4This proton is ortho to the electron-donating hydroxyl group and will be a doublet coupled to H-5.
~7.1d1H~8.5H-5This proton is ortho to the chloro group and will be a doublet coupled to H-4. The electron-withdrawing effect of the chlorine will shift it downfield compared to H-4.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) and Interpretation

Chemical Shift (δ, ppm)AssignmentRationale
~150C-7The carbon bearing the hydroxyl group will be significantly deshielded.
~140C-7aA quaternary carbon at the ring junction.
~135C-3The C-3 carbon of the indazole ring.
~125C-5The carbon atom adjacent to the chlorine atom will be deshielded.
~120C-3aThe other quaternary carbon at the ring junction.
~115C-6The carbon bearing the chlorine atom. The direct attachment of the electronegative chlorine atom will cause a downfield shift.
~110C-4The carbon ortho to the hydroxyl group will be shielded relative to other aromatic carbons.

A Technical Guide to the Investigation of the Biological Activity of 6-chloro-1H-indazol-7-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, including potent kinase inhibition and antiproliferative effects.[1][2] This guide focuses on 6-chloro-1H-indazol-7-ol, a specific, under-researched member of this family, currently identified as a potential building block for protein degraders.[3] Due to the nascent stage of its biological characterization, this document eschews a review of established activities. Instead, it presents a comprehensive, field-proven framework for the systematic investigation of its potential biological functions. We provide the scientific rationale and detailed, self-validating protocols for a tiered approach to characterization, beginning with broad cytotoxicity screening, moving to targeted biochemical assays such as kinase profiling, and culminating in mechanistic validation via cellular pathway analysis. This guide is designed to equip researchers with the necessary tools and logical framework to unlock the therapeutic potential of this compound and its future derivatives.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole (benzo[c]pyrazole) is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry.[1] Its structural rigidity, coupled with the ability of its two nitrogen atoms to act as hydrogen bond donors and acceptors, makes it a privileged scaffold for interacting with a multitude of biological targets. Derivatives of indazole are present in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antidiabetic, and notably, anticancer properties.[1][4][5]

The therapeutic potential of indazoles in oncology is particularly well-documented. Many indazole-based compounds function as potent inhibitors of protein kinases, enzymes that regulate a majority of cellular signaling pathways.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The success of indazole-containing kinase inhibitors has established this scaffold as a valuable starting point for the design of new targeted therapies.

This guide focuses on This compound , a specific derivative whose biological activity has not yet been extensively characterized in public literature. Its known properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O[3][8]
Molecular Weight 168.58 g/mol [3][8]
CAS Number 1638769-08-0[3]
Known Classification Protein Degrader Building Block[3]

Given its classification and the established activities of related analogs, a systematic investigation into the biological effects of this compound is warranted. This document outlines a logical, multi-stage workflow to assess its cytotoxic potential, identify specific molecular targets, and elucidate its mechanism of action.

Proposed Investigational Workflow

A tiered approach is essential for efficiently characterizing a novel compound. We propose a workflow that progresses from broad cellular effects to specific molecular interactions. This strategy ensures that resources are directed toward the most promising avenues of inquiry based on accumulating data.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Mechanistic Validation A Compound Synthesis & QC B Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) A->B C Broad Kinase Profiling Panel (Biochemical Assay) B->C If Cytotoxic E Dose-Response IC50 Determination C->E If Hits Identified D Phenotypic Screening (e.g., High-Content Imaging) F Target Phosphorylation Analysis (Western Blot) E->F G Downstream Pathway Modulation F->G

Caption: Proposed workflow for characterizing this compound.

Tier 1: Cytotoxicity and Cell Viability Screening

The initial step is to determine if this compound exerts a general effect on cell viability or proliferation. A widely accepted, reliable, and high-throughput method for this is the MTT assay.[9][10]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] In viable, metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[11][12] This conversion rarely occurs in dead cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[9]

Detailed Protocol: MTT Cell Viability Assay

Objective: To determine the effect of this compound on the viability of a selected cancer cell line (e.g., NCI-H460, a lung carcinoma line used for testing other nitroindazole derivatives[13]).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line (e.g., NCI-H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • 96-well flat-bottom sterile plates

  • MTT reagent (5 mg/mL in PBS)[10]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]

  • Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in a complete medium. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[12][14]

  • Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO, equivalent concentration to the highest compound dose) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[12]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12] A purple precipitate should be visible in the control wells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

    • Viability (%) = (ODTreated / ODVehicle Control) * 100.[11]

Tier 2: Biochemical Kinase Inhibition Profiling

If the compound demonstrates significant cytotoxicity, the next logical step is to identify its molecular target(s). Given the prevalence of kinase inhibition among indazole derivatives, screening against a broad panel of kinases is a high-priority, hypothesis-driven approach.[15]

Rationale and Assay Choice

Biochemical kinase assays directly measure the catalytic activity of isolated, purified kinases.[6] They assess the ability of a compound to interfere with the transfer of a phosphate group from ATP to a substrate. Various formats exist, including radiometric and fluorescence-based methods.[6][16] Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a popular choice as they are homogenous, sensitive, and suitable for high-throughput screening.[7][17]

Workflow: Broad Kinase Panel Screening

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Purified Kinase Enzyme E Incubate Components: Kinase + Substrate + ATP + Compound A->E B Fluorescently-labeled Substrate B->E C ATP C->E D Test Compound (this compound) D->E F Phosphorylation Occurs (if kinase is active) E->F G Add Detection Reagent (e.g., Anti-phospho-substrate Ab) F->G H Measure Signal (e.g., TR-FRET) G->H I Calculate % Inhibition vs. Control H->I J Identify 'Hits' (Kinases with >50% inhibition) I->J

Caption: Workflow for a typical biochemical kinase inhibition assay.

Data Interpretation

The output of a kinase panel screen is typically presented as the percent inhibition of each kinase's activity at a fixed compound concentration (e.g., 1 or 10 µM). This data can be visualized in a heatmap to easily identify potent targets and assess selectivity.

Kinase Target% Inhibition at 10 µMClassification
EGFR8%Inactive
MAPK192%Hit
CDK215%Inactive
AKT188%Hit
SRC45%Borderline
... (Panel of >300 kinases)......
Note: Data is hypothetical for illustrative purposes.

This initial screen does not provide potency (e.g., IC₅₀) but serves to identify the most promising candidates for further mechanistic validation.

Tier 3: Mechanistic Validation in a Cellular Context

Identifying a "hit" in a biochemical assay is a critical step, but it must be validated in a cellular environment to confirm that the compound can engage its target and modulate the relevant signaling pathway. Western blotting is the gold-standard technique for this purpose.[18][19]

Principle of Western Blotting for Phospho-Proteins

Western blotting allows for the detection of specific proteins in a complex sample, such as a cell lysate.[18] To validate kinase inhibition, one can measure the phosphorylation status of the kinase's known downstream substrate. A potent inhibitor should decrease the level of phosphorylation of the substrate protein in a dose-dependent manner. It is crucial to also probe for the total amount of the substrate protein to ensure that the observed decrease in the phosphorylated form is due to kinase inhibition and not a general loss of the protein.[19][20]

Detailed Protocol: Western Blot for Target Phosphorylation

Objective: To determine if this compound inhibits the phosphorylation of a specific downstream substrate (e.g., ERK, if MAPK1 was a hit) in treated cells.

Materials:

  • Cell line expressing the target kinase.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors .[21]

  • SDS-PAGE gels, running buffer, transfer buffer.

  • PVDF or nitrocellulose membranes.[20]

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid milk for phospho-protein detection as it contains casein, a phosphoprotein that can cause high background.[21]

  • Primary antibodies: Phospho-specific antibody (e.g., anti-phospho-ERK) and total protein antibody (e.g., anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment & Lysis: Plate cells and allow them to attach. Treat with increasing concentrations of this compound for a defined period (e.g., 2 hours). Include a vehicle control. If the pathway requires stimulation, add an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period before lysis.[19]

  • Harvesting: Wash cells with ice-cold PBS and lyse them on ice using the supplemented lysis buffer.[21] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[18][21]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA/TBST to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.[21]

  • Washing & Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the ECL substrate and capture the chemiluminescent signal using an imager.[18]

  • Stripping and Reprobing (Optional but Recommended): To confirm equal loading, the membrane can be stripped of the first set of antibodies and re-probed with the antibody against the total protein.[20] Alternatively, a duplicate gel can be run and blotted in parallel.

Hypothetical Pathway and Expected Results

If this compound were an inhibitor of the MAPK pathway, we would expect to see a dose-dependent decrease in the phosphorylation of ERK, a key downstream kinase.

G cluster_0 MAPK Signaling Cascade RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Inhibitor This compound Inhibitor->MEK Hypothetical Inhibition

Caption: Hypothetical inhibition of the MAPK pathway by the test compound.

A successful Western blot would show a strong band for phospho-ERK in the stimulated, vehicle-treated control lane, with this band diminishing in intensity as the concentration of this compound increases. The band for total-ERK should remain constant across all lanes.

Conclusion and Future Directions

This guide presents a robust, logical, and technically detailed framework for the initial biological characterization of this compound. By progressing through tiered screening—from general cytotoxicity to specific kinase inhibition and finally to cellular pathway modulation—researchers can efficiently and rigorously evaluate the compound's therapeutic potential. The protocols described herein are standard, validated methods that, when executed with the proper controls, will yield trustworthy and interpretable data. Positive findings from this workflow would justify more advanced studies, including IC₅₀ determination across multiple cell lines, selectivity profiling, in vivo efficacy studies, and exploration of its potential as a component in targeted protein degraders, aligning with its initial classification.

References

Unlocking Therapeutic Potential: A Technical Guide to Targeting Pathways with 6-chloro-1H-indazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry for its versatile biological activities.[1] This "privileged scaffold" is present in numerous FDA-approved drugs, particularly in the realm of oncology, where it serves as a cornerstone for potent kinase inhibitors like axitinib and pazopanib.[2][3] The therapeutic utility of indazole derivatives extends beyond kinase inhibition to encompass anti-inflammatory, neuroprotective, and antimicrobial properties.[1] This guide focuses on a specific, strategically substituted indazole, 6-chloro-1H-indazol-7-ol , a compound poised for significant applications in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its designation as a "Protein Degrader Building Block" signals its primary utility as a "warhead" for Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate disease-causing proteins.

Dual Therapeutic Modalities: Direct Inhibition and Targeted Degradation

The strategic placement of the chloro and hydroxyl groups on the indazole ring of this compound suggests a dual potential for therapeutic intervention. While it may possess inherent, albeit potentially modest, activity as a direct inhibitor of certain proteins, its principal value lies in its role as a ligand for targeted protein degradation.

Direct Inhibition: Targeting the Kinome and Beyond

Indazole derivatives are well-established as ATP-competitive kinase inhibitors.[2] The nitrogen atoms of the indazole ring can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for this class of inhibitors.[2] The 6-chloro substituent can modulate the electronic properties of the ring system and potentially engage in halogen bonding or occupy hydrophobic pockets within the active site, thereby influencing potency and selectivity.

While comprehensive kinase profiling data for this compound is not publicly available, analysis of structurally related indazole compounds allows for informed predictions of its likely targets. Key kinase families that are frequently and potently inhibited by indazole-based compounds include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4][5]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.[2]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and division, and a target for several anti-cancer drugs.

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, making it a prime target in B-cell malignancies and autoimmune diseases.[6]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in solid tumors, particularly non-small cell lung cancer.[7]

  • Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a critical role in centriole duplication and is a target in oncology.[8]

The following table summarizes the inhibitory activities of representative indazole derivatives against these key kinase targets, providing a rationale for prioritizing these kinases in the investigation of this compound.

Kinase TargetIndazole Derivative ExampleReported IC50/ActivityTherapeutic Area
VEGFR-2 Axitinib0.2 nMOncology
FGFR1/2 1H-indazol-3-amine derivatives<4.1 nM / 2.0 nMOncology
PDGFRα Amino-indazole scaffoldPotent inhibitionOncology
BTK Ibrutinib-based PROTACsPotent degradationOncology, Inflammation
EGFR Purine-containing PROTACsPotent degradationOncology
PLK4 N-(1H-indazol-6-yl)benzenesulfonamide0.1 nMOncology
Targeted Protein Degradation: A PROTAC Warhead

The most compelling application of this compound is as a warhead in the design of PROTACs.[9] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[10] By inducing the formation of a ternary complex between the target protein and an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[10]

The 7-hydroxyl group of this compound is a prime site for the attachment of a linker, a critical component for PROTAC synthesis.[11] This strategic positioning allows the indazole core to bind to the target protein while the linker extends outwards to recruit an E3 ligase.

The choice of E3 ligase is a critical determinant of a PROTAC's efficacy and selectivity. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).

The following diagram illustrates the general mechanism of action for a PROTAC incorporating this compound as the warhead.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation Target Protein Target Protein PROTAC PROTAC (this compound warhead) Target Protein->PROTAC Binds Proteasome Proteasome Target Protein->Proteasome Enters E3 Ligase E3 Ligase PROTAC->E3 Ligase Recruits E2 E2 Ub Ub E2->Ub Ub->Target Protein Transfer Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Produces

Caption: PROTAC-mediated protein degradation workflow.

Prioritized Therapeutic Targets for this compound-based PROTACs

Given the established activity of indazole derivatives against kinases and the potential for targeted degradation to overcome resistance and improve selectivity, the following protein kinases represent high-priority targets for the development of this compound-based PROTACs:

  • VEGFR-2: Degradation of VEGFR-2 could offer a more sustained anti-angiogenic effect compared to inhibition alone. Indazole-based PROTACs have already shown promise in degrading VEGFR-2.[12]

  • BTK: PROTAC-mediated degradation of BTK is a promising strategy for treating B-cell malignancies and autoimmune diseases, with the potential to overcome resistance to covalent BTK inhibitors.[6][13][14]

  • EGFR (mutant forms): The development of PROTACs that selectively degrade mutant forms of EGFR responsible for drug resistance in non-small cell lung cancer is an area of intense research.[15][16][17][18]

  • CDK2: The crystal structure of an indazole inhibitor bound to the CDK2-Cyclin A complex (PDB: 3F5X) provides a strong structural basis for designing PROTACs to degrade this key cell cycle regulator.[19]

  • MKK7: Indazole compounds have been identified that interact with MKK7, a kinase involved in cellular stress responses and a potential target in hepatocellular carcinoma.[20][21][22]

Experimental Protocols for Target Identification and Validation

A rigorous and multi-faceted experimental approach is required to identify and validate the therapeutic targets of this compound, both as a direct inhibitor and as a PROTAC warhead.

Workflow for Target Validationdot

Target_Validation_Workflow cluster_binding Target Engagement & Binding cluster_degradation Protein Degradation & Mechanism CETSA Cellular Thermal Shift Assay (CETSA) - Target Engagement in Cells ITC Isothermal Titration Calorimetry (ITC) - Binding Affinity (Kd) SPR Surface Plasmon Resonance (SPR) - Binding Kinetics (kon, koff) WB Western Blot - Quantify Protein Degradation (DC50, Dmax) SPR->WB Ubiq Ubiquitination Assay - Confirm Ubiquitin-Proteasome Pathway WB->Ubiq End End Ubiq->End Validated Target Start Start with Hypothesized Target Start->CETSA

References

The Ascendance of 6-Chloro-1H-indazol-7-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among the vast family of indazole derivatives, 6-chloro-1H-indazol-7-ol has emerged as a particularly valuable core, offering a unique combination of synthetic versatility and desirable pharmacophoric features. This technical guide provides an in-depth exploration of the this compound scaffold and its derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic nuances of the core structure, explore key derivatization strategies, analyze structure-activity relationships (SAR), and contextualize its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors.

Introduction: The Strategic Value of the Indazole Scaffold

Indazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] Several FDA-approved drugs, such as Pazopanib and Axitinib, feature the indazole motif, underscoring its clinical significance.[2] The this compound core is of particular interest due to the strategic placement of its functional groups. The chlorine atom at the 6-position can modulate the electronic properties of the ring system and provide a handle for further functionalization through cross-coupling reactions.[3][4] The hydroxyl group at the 7-position acts as a crucial hydrogen bond donor and a site for derivatization to explore the surrounding chemical space and improve pharmacokinetic properties.[5] This unique substitution pattern makes this compound a compelling starting point for the design of novel therapeutics.

Synthesis of the this compound Core

The efficient and regioselective synthesis of the this compound core is paramount for its utilization in drug discovery programs. While various methods exist for the synthesis of substituted indazoles, a common approach for 7-hydroxyindazoles involves the cyclization of appropriately substituted nitroanilines.[6] The following protocol outlines a plausible synthetic route to this compound.

Proposed Synthetic Pathway

Synthesis_Pathway A 5-Chloro-2-methyl-4-nitroaniline B Diazonium Salt Intermediate A->B NaNO2, H+ C 6-Chloro-5-nitro-1H-indazole B->C Cyclization D 6-Chloro-5-amino-1H-indazole C->D Reduction (e.g., Fe/HCl) E 6-Chloro-1H-indazol-5-ol D->E Diazotization & Hydrolysis F This compound (Target) E->F Isomerization/Rearrangement (Hypothetical)

Caption: Proposed synthetic logic for indazole ring formation.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

Step 1: Diazotization and Cyclization to form 6-Chloro-5-nitro-1H-indazole

  • Rationale: This step involves the conversion of the aniline starting material into a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. This is a classic and reliable method for indazole synthesis.

  • Procedure:

    • Dissolve 5-chloro-2-methyl-4-nitroaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).[7]

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete diazotization.

    • The cyclization to form the indazole may occur spontaneously or require gentle heating.

    • Quench the reaction by pouring it into ice water.

    • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Note: The synthesis of the target molecule, this compound, would likely require a different starting material, such as a suitably substituted o-nitroaniline that would lead to the desired 7-hydroxy substitution pattern upon cyclization and subsequent functional group manipulations. The above protocol illustrates the general principle of indazole ring formation from an aniline precursor.

Derivatization Strategies for the this compound Core

The true value of this compound lies in its potential for diverse chemical modifications. The hydroxyl and chloro substituents, along with the N-H of the pyrazole ring, serve as key anchor points for derivatization.

N-Alkylation

The alkylation of the indazole nitrogen is a common strategy to modulate solubility, metabolic stability, and target engagement. The reaction of indazoles with alkylating agents can lead to a mixture of N1 and N2 isomers. However, regioselectivity can often be controlled by the choice of base and solvent.[8][9]

  • Rationale: N-alkylation can introduce groups that occupy specific pockets within a target protein's binding site, leading to enhanced potency and selectivity. It can also block metabolic N-oxidation.

  • General Protocol for N-Alkylation:

    • To a solution of this compound in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) at 0 °C.[8]

    • Stir the mixture for a short period to allow for the formation of the indazolide anion.

    • Add the desired alkylating agent (e.g., an alkyl halide or tosylate) and allow the reaction to warm to room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • The organic layer is then washed, dried, and concentrated. The resulting regioisomers are typically separated by column chromatography.

O-Alkylation and O-Arylation of the 7-Hydroxyl Group

The 7-hydroxyl group is a versatile handle for introducing a variety of substituents through ether linkages.

  • Rationale: Derivatization at this position can explore interactions with solvent-exposed regions of a binding site, improve cell permeability, and fine-tune the electronic properties of the scaffold.

  • General Protocol for O-Alkylation (Williamson Ether Synthesis):

    • Treat a solution of this compound in a polar aprotic solvent (e.g., DMF, acetone) with a suitable base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl group.

    • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) to the reaction mixture.

    • Heat the reaction to facilitate the nucleophilic substitution.

    • Monitor the reaction progress by TLC.

    • After completion, perform an aqueous workup, extract the product, and purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions at the 6-Chloro Position

The chlorine atom at the C6 position is an excellent handle for introducing aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[3][4]

  • Rationale: These reactions allow for the construction of biaryl or aryl-alkynyl systems, which are common motifs in kinase inhibitors that often engage in π-stacking interactions within the ATP-binding site.

  • General Protocol for Suzuki-Miyaura Coupling:

    • In a reaction vessel, combine this compound (or a protected version), a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).[3][10]

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

    • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, perform an aqueous workup, extract the product, and purify by column chromatography.

Derivatization_Workflow cluster_N1 N1-Position cluster_C7 C7-Position cluster_C6 C6-Position Core This compound N_Alkylation N-Alkylation (NaH, R-X) Core->N_Alkylation O_Alkylation O-Alkylation (K2CO3, R-X) Core->O_Alkylation Suzuki Suzuki Coupling (Pd catalyst, R-B(OH)2) Core->Suzuki Sonogashira Sonogashira Coupling (Pd/Cu catalyst, R-C≡CH) Core->Sonogashira

Caption: Key derivatization strategies for the this compound core.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Derivatives of the indazole scaffold are particularly prominent as protein kinase inhibitors.[11][12] The general pharmacophore for many Type I and Type II kinase inhibitors involves a heterocyclic core that forms hydrogen bonds with the kinase hinge region, and various substituents that occupy the hydrophobic pocket and the solvent-exposed region. The this compound core is well-suited to fit this paradigm.

Targeting Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer. Indazole-based compounds have been successfully developed as inhibitors of various kinases, including VEGFR, FGFR, and Pim kinases.[2][11][13]

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signaling Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Signaling Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->RTK Inhibits ATP Binding

Caption: General mechanism of action for indazole-based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are emerging, we can extrapolate from related indazole series to guide rational drug design.

Position of ModificationMoiety IntroducedRationale and Observed Effects
N1 Small alkyl groups, substituted alkyl groupsCan enhance potency by positioning other functionalities optimally within the binding site. May improve metabolic stability.[8]
C3 Aryl or heteroaryl groups (e.g., pyrazine)Often directed towards the solvent-exposed region, providing opportunities to improve solubility and target selectivity. Can be crucial for potent inhibition of certain kinases like Pim-1.[13]
C6 Aryl or heteroaryl groups (via Suzuki coupling)Can engage in π-stacking interactions in the hydrophobic pocket of the ATP-binding site. The nature of the substituent (electron-donating or -withdrawing) can fine-tune the electronic character of the indazole core.[2][14]
C7-O Alkyl or aryl ethersCan form additional hydrogen bonds or hydrophobic interactions, potentially increasing potency and influencing pharmacokinetic properties.

Key SAR Observations from Related Scaffolds:

  • Hinge Binding: The N1-H and N2 of the indazole ring are critical for forming hydrogen bonds with the backbone of the kinase hinge region, a key interaction for many kinase inhibitors.

  • Hydrophobic Interactions: Substituents at the C6 position, introduced via the chloro handle, can occupy a hydrophobic pocket, with the size and nature of the substituent influencing potency and selectivity.[2][14]

  • Solvent Front Interactions: Large and polar groups attached to the C3 or C7-O positions can extend into the solvent-exposed region of the ATP-binding site, offering a way to improve solubility and introduce vectors for further modification.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability allows for the systematic exploration of chemical space around a core that is already validated in numerous clinically successful drugs. Future research will likely focus on:

  • Elucidation of Specific Kinase Targets: Identifying the specific kinases that are potently and selectively inhibited by derivatives of this core.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the substituents to achieve desirable ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Exploration of Other Target Classes: While kinase inhibition is a major application, the scaffold's properties may also be suitable for targeting other enzyme families or receptors.

References

Spectroscopic Characterization of 6-chloro-1H-indazol-7-ol: A Predictive and In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 6-chloro-1H-indazol-7-ol, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectra for this specific compound, this document leverages established principles of spectroscopy and empirical data from structurally analogous compounds to offer a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and data interpretation critical for the structural elucidation of substituted indazoles.

Introduction: The Significance of Spectroscopic Elucidation for Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific substitution pattern on the indazole ring is paramount in defining a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. Consequently, unambiguous structural confirmation through spectroscopic methods is a cornerstone of the drug discovery and development process.

This compound (Figure 1) presents a unique substitution pattern with a halogen and a hydroxyl group on the benzenoid ring of the indazole core. This arrangement is expected to significantly influence the electronic environment and, therefore, the spectroscopic signature of the molecule. This guide provides a detailed predictive analysis of the key spectroscopic features of this compound.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on the analysis of substituent effects and comparison with data from related indazole derivatives.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the indazole ring and the exchangeable protons of the N-H and O-H groups. The anticipated chemical shifts and coupling patterns are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
1-H (N-H)12.5 - 13.5br s-The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift due to its acidic nature and participation in hydrogen bonding.
3-H8.0 - 8.2s-This proton is attached to a carbon adjacent to a nitrogen atom in the five-membered ring, leading to a downfield shift.
4-H7.6 - 7.8d~8.5This proton is part of an AB spin system with 5-H and is deshielded by the adjacent heterocyclic ring.
5-H7.0 - 7.2d~8.5Coupled to 4-H, this proton is influenced by the electron-donating effect of the hydroxyl group at C7 and the electron-withdrawing effect of the chloro group at C6.
7-OH9.5 - 10.5br s-The phenolic hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and temperature.

Experimental Considerations: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the exchangeable N-H and O-H protons. In solvents like CDCl₃, these signals can be very broad or may not be observed at all due to rapid exchange.

Figure 2: Predicted ¹H NMR Coupling Network

G H3 3-H (s) H4 4-H (d) H5 5-H (d) H4->H5 J coupling NH 1-H (br s) OH 7-OH (br s)

Caption: Predicted proton coupling relationships in this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3133 - 136This carbon is in the five-membered ring adjacent to a nitrogen, resulting in a downfield shift.
C3a138 - 141A quaternary carbon at the fusion of the two rings.
C4120 - 123Influenced by the anisotropic effect of the heterocyclic ring.
C5115 - 118Shielded by the adjacent hydroxyl group at C7.
C6125 - 128A carbon bearing a chloro substituent is typically deshielded.
C7145 - 148The carbon attached to the hydroxyl group is significantly deshielded.
C7a118 - 121A quaternary carbon, its shift is influenced by the adjacent nitrogen and the substituents on the benzene ring.

Self-Validating Protocol for NMR: To confirm these assignments experimentally, a suite of 2D NMR experiments would be essential:

  • COSY (Correlation Spectroscopy): To establish the coupling between H-4 and H-5.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): To confirm the connectivity of the entire molecule by observing correlations between protons and carbons that are 2 or 3 bonds away.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200Broad, StrongO-H and N-H stretchingThe broadness is due to hydrogen bonding.
3100 - 3000MediumAromatic C-H stretchingTypical for aromatic compounds.
1620 - 1580MediumC=C and C=N stretchingCharacteristic of the indazole ring system.
1250 - 1180StrongC-O stretchingPhenolic C-O stretching vibration.
850 - 750StrongC-Cl stretchingIndicative of the chloro substituent.

Experimental Workflow for IR Spectroscopy:

G cluster_0 Sample Preparation cluster_1 Data Acquisition Sample Solid Sample KBr KBr Pellet Sample->KBr Mix & Press ATR ATR Crystal Sample->ATR Place on Crystal FTIR FTIR Spectrometer KBr->FTIR ATR->FTIR Interferogram Generate Interferogram FTIR->Interferogram FT Fourier Transform Interferogram->FT Spectrum Obtain IR Spectrum FT->Spectrum

Caption: Workflow for obtaining an IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a suitable technique.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Relative IntensityAssignmentRationale
168/170High[M]⁺Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak[1].
140/142Medium[M-CO]⁺Loss of carbon monoxide is a common fragmentation pathway for phenols.
133Medium[M-Cl]⁺Loss of the chlorine atom.
105Medium[M-CO-Cl]⁺Subsequent loss of chlorine after the loss of CO.

Trustworthiness of MS Data: The isotopic pattern of the molecular ion is a self-validating feature for the presence of a chlorine atom. The observation of the M and M+2 peaks in an approximate 3:1 ratio provides high confidence in the elemental composition of the molecule.[1]

Conclusion

This guide provides a detailed, predictive analysis of the key spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive set of expected NMR, IR, and MS data. These predictions, along with the outlined experimental protocols, offer a robust framework for any researcher undertaking the synthesis and characterization of this, or structurally related, indazole derivatives. The self-validating nature of the combined spectroscopic techniques, particularly the use of 2D NMR and the isotopic patterns in MS, ensures a high degree of confidence in the final structural elucidation.

References

A Comprehensive Technical Guide to the Solubility and Stability Analysis of 6-chloro-1H-indazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the comprehensive evaluation of the solubility and stability of 6-chloro-1H-indazol-7-ol, a heterocyclic compound of interest in pharmaceutical research. Directed at researchers, medicinal chemists, and formulation scientists, this document outlines the fundamental principles and practical, step-by-step protocols for determining critical physicochemical parameters. In the absence of extensive public data on this specific molecule, this guide establishes a robust investigational roadmap. It integrates established methodologies, such as the shake-flask method for thermodynamic solubility, with internationally recognized stability testing protocols outlined by the International Council for Harmonisation (ICH). The objective is to equip scientists with the necessary tools to generate high-quality, reproducible data essential for advancing drug discovery and development programs.

Introduction: The Significance of Physicochemical Characterization

This compound (Figure 1) is a substituted indazole, a privileged scaffold in medicinal chemistry. While its specific therapeutic applications are still under investigation, its structural motifs suggest potential interactions with various biological targets. For any new chemical entity (NCE) to progress from a promising hit to a viable drug candidate, a thorough understanding of its physicochemical properties is paramount. Among the most critical of these are solubility and stability.

  • Solubility directly influences a compound's bioavailability and dictates the feasible routes of administration. Poor aqueous solubility can lead to erratic absorption and suboptimal therapeutic efficacy, necessitating complex and often costly formulation strategies.

  • Stability determines a compound's shelf-life and its susceptibility to degradation under various environmental conditions. An unstable compound can lose potency, generate toxic degradants, and pose significant risks to patient safety.

This guide provides the experimental logic and detailed protocols to systematically characterize this compound, ensuring a solid foundation for its future development.

Figure 1: Chemical Structure of this compound

PropertyValueSource
CAS Number 1638769-08-0Capot Chemical[1]
Molecular Formula C₇H₅ClN₂OCapot Chemical[1]
Molecular Weight 168.58 g/mol Capot Chemical[1]

Aqueous Solubility Determination

The aqueous solubility of a compound can be assessed from two perspectives: thermodynamic and kinetic.[2] Thermodynamic solubility is the true equilibrium solubility of the solid-state material in a solvent, while kinetic solubility measures the concentration at which a compound, dissolved in a co-solvent like DMSO, precipitates out of an aqueous medium.[2] For drug development, thermodynamic solubility is often considered the 'gold standard' as it represents the most stable state.[3]

Core Principle: The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method remains the benchmark for determining thermodynamic solubility.[3][4] It involves agitating an excess of the solid compound in a specific solvent until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified.

Workflow for Thermodynamic Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess This compound add_solid Add solid to each buffer in sealed vials prep_compound->add_solid prep_solvent Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) prep_solvent->add_solid agitate Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72h add_solid->agitate equilibrate Allow samples to stand to let solids settle agitate->equilibrate phase_sep Separate solid and liquid (Centrifugation or Filtration) equilibrate->phase_sep supernatant Collect clear supernatant phase_sep->supernatant analyze_solid Analyze remaining solid (optional) (e.g., XRPD, DSC) phase_sep->analyze_solid Characterize solid form quantify Quantify concentration (e.g., HPLC-UV) supernatant->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method
  • Preparation of Media: Prepare buffers representing physiological conditions, such as Simulated Gastric Fluid (pH 1.2, without pepsin) and Simulated Intestinal Fluid (pH 6.8, without pancreatin). Also include a pH 7.4 buffer (e.g., PBS) and purified water.

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to 1 mL of each prepared medium in separate, sealed glass vials. The exact amount should be enough to ensure undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (typically 25 °C for physicochemical characterization or 37 °C for biological relevance) and agitate for a defined period (24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After agitation, allow the vials to stand at the same temperature to let the undissolved solid settle. To separate the saturated solution from the solid, two common methods are:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). This method is often preferred as it minimizes compound loss due to filter adsorption.

    • Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken as the compound may adsorb to the filter material, potentially underestimating solubility.

  • Quantification: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Prepare a standard curve with known concentrations of the compound to ensure accurate measurement.

  • Solid-State Analysis (Optional but Recommended): Analyze the remaining solid residue using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This step is crucial to confirm if the compound's solid form (e.g., crystalline polymorph, amorphous state) has changed during the experiment, as different forms can exhibit different solubilities.

Data Presentation: Solubility Profile

The results should be summarized in a clear table, reporting the mean solubility and standard deviation from at least three replicate experiments.

Table 1: Thermodynamic Solubility of this compound

MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
0.1 N HCl1.225[Experimental Data][Calculated Data]
Acetate Buffer4.525[Experimental Data][Calculated Data]
Phosphate Buffer6.825[Experimental Data][Calculated Data]
Phosphate Buffer7.425[Experimental Data][Calculated Data]
Purified Water~7.025[Experimental Data][Calculated Data]
0.1 N HCl1.237[Experimental Data][Calculated Data]
Phosphate Buffer7.437[Experimental Data][Calculated Data]

Chemical Stability Assessment

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[5][6] The ICH provides comprehensive guidelines for these studies.[5][7]

Core Principle: Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify likely degradation products and establish the intrinsic stability of the molecule.[8] This information is critical for developing stability-indicating analytical methods. Key stress conditions include hydrolysis, oxidation, and photolysis.

Workflow for Forced Degradation Studies

G cluster_conditions Stress Conditions cluster_analysis Analysis start Prepare stock solution of This compound in a suitable solvent acid Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation photo Photolytic (ICH Q1B light exposure) start->photo sampling Sample at time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling analysis Analyze by HPLC-UV/MS sampling->analysis quant Quantify parent peak loss and formation of degradants analysis->quant mass_bal Assess Mass Balance quant->mass_bal

Caption: Workflow for Forced Degradation (Stress Testing).

Detailed Experimental Protocol: Forced Degradation
  • Hydrolytic Stability:

    • Prepare solutions of this compound (~1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

    • Incubate samples at an elevated temperature (e.g., 60 °C) and collect aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

  • Oxidative Stability:

    • Prepare a solution of the compound in a suitable solvent and add hydrogen peroxide (e.g., to a final concentration of 3% H₂O₂).

    • Store the solution at room temperature, protected from light, and sample at various time points.[8]

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[7]

    • Maintain a dark control sample to differentiate between light-induced and thermal degradation.

  • Analytical Method:

    • Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometry (MS) detector to help identify the mass of degradation products.

    • The method should be capable of separating the parent compound from all major degradants.

Long-Term Stability Studies (ICH Q1A)

Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance over a specified period under defined storage conditions.[6][9]

Detailed Experimental Protocol: Long-Term Stability
  • Batch Selection: Use at least one representative batch of this compound for the study.

  • Storage Conditions: Store the compound in containers that mimic the proposed commercial packaging. According to ICH guidelines, standard long-term storage conditions are 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[9]

  • Accelerated Conditions: To predict long-term stability, store samples under accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for 6 months.[9]

  • Testing Frequency: For long-term studies, test the sample at intervals such as 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[6]

  • Attributes to Test: At each time point, the sample should be tested for key attributes, including:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay: Quantification of the active substance.

    • Degradation Products: Quantification of any impurities or degradants.

Data Presentation: Stability Summary

Results from the stability studies should be tabulated to clearly show trends over time and under different conditions.

Table 2: Stability Data for this compound under ICH Conditions

Storage ConditionTime Point (Months)AppearanceAssay (% of Initial)Total Degradants (%)
25°C / 60% RH 0White Powder100.0< 0.1
3[Data][Data][Data]
6[Data][Data][Data]
12[Data][Data][Data]
40°C / 75% RH 0White Powder100.0< 0.1
3[Data][Data][Data]
6[Data][Data][Data]

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the systematic evaluation of the solubility and stability of this compound. By adhering to these detailed protocols, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The thermodynamic solubility profile will guide formulation strategies, while the stability data will establish a re-test period and appropriate storage conditions, ensuring the compound's quality, safety, and efficacy throughout its lifecycle. The insights gained from these studies are indispensable for the successful translation of a promising molecule from the laboratory to the clinic.

References

An In-Depth Technical Guide to 6-chloro-1H-indazol-7-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-chloro-1H-indazol-7-ol (CAS No. 1638769-08-0), a halogenated hydroxyindazole of significant interest to the medicinal chemistry and drug discovery sectors. While the specific historical discovery of this molecule is not prominently documented in scientific literature, this paper elucidates its importance by contextualizing it within the broader class of indazole-based pharmacophores. We will detail its physicochemical properties, propose robust and logical synthetic pathways based on established indazole synthesis methodologies, outline protocols for its analytical characterization, and discuss its potential applications in therapeutic research. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable synthetic intermediate.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] This designation is attributed to its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets with high affinity and specificity. The unique electronic properties and conformational rigidity of the indazole core allow it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition at the active sites of proteins.

Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:

  • Anticancer Agents: As inhibitors of various protein kinases.

  • Anti-inflammatory Drugs: Modulating inflammatory pathways.

  • Neuroprotective Agents: Targeting enzymes like monoamine oxidase (MAO).[2]

  • Antiviral Compounds: As seen with intermediates for HIV treatments.[3][4]

The specific substitution pattern on the indazole ring is critical for modulating the biological activity and pharmacokinetic properties of the resulting molecule.[2] The subject of this guide, this compound, possesses two key functional groups—a chloro group at the 6-position and a hydroxyl group at the 7-position—that are poised for strategic derivatization or direct interaction with biological targets.

Physicochemical and Structural Characterization

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1638769-08-0[2]
Molecular Formula C₇H₅ClN₂O[2]
Molecular Weight 168.58 g/mol [2]
Appearance Solid (predicted)
GHS Hazard Statements H302, H315, H319 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation)[2]

The structural representation of this compound highlights the key positions for potential chemical modification.

Caption: Structure of this compound.

Plausible Synthetic Pathways

While the original synthesis of this compound is not readily found in the literature, established methods for indazole synthesis allow for the postulation of several logical and efficient synthetic routes. A common and versatile strategy involves the cyclization of appropriately substituted ortho-aminobenzaldehydes or related precursors.

Proposed Synthesis from a Substituted o-Nitrobenzaldehyde

A plausible and widely applicable route to substituted indazoles is the reductive cyclization of an o-nitrobenzaldehyde derivative. This pathway offers the advantage of utilizing commercially available starting materials and employing well-understood reaction mechanisms.

workflow start 4-Chloro-2-methoxy-3-nitrobenzaldehyde step1 Reductive Cyclization (e.g., Hydrazine hydrate) start->step1 Formation of pyrazole ring step2 Demethylation (e.g., BBr₃ or HBr) step1->step2 Deprotection of hydroxyl group product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Postulated):

  • Reductive Cyclization:

    • To a solution of 4-chloro-2-methoxy-3-nitrobenzaldehyde in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (2-3 equivalents).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using hydrazine is its dual role as a reducing agent for the nitro group and as the nitrogen source for the pyrazole ring formation in a one-pot process.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product, 7-methoxy-6-chloro-1H-indazole, can be isolated by precipitation or extraction.

  • Demethylation:

    • Dissolve the crude 7-methoxy-6-chloro-1H-indazole in a suitable anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C or -78°C and add a strong demethylating agent such as boron tribromide (BBr₃) or hydrobromic acid (HBr) dropwise. The choice of a strong Lewis acid is necessary to cleave the sterically hindered and electron-rich aryl methyl ether.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction carefully with methanol or water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Analytical Characterization and Quality Control

A self-validating system of analytical techniques is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the N-H proton of the indazole, and the O-H proton of the hydroxyl group. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern. The N-H and O-H protons will likely appear as broad singlets, and their chemical shifts can be confirmed by D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached heteroatoms (N, O, Cl), providing further confirmation of the structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ corresponding to the calculated exact mass of C₇H₅ClN₂O. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) will be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

  • Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

  • C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

  • A C-Cl stretching vibration, typically in the fingerprint region below 800 cm⁻¹.

Potential Applications in Research and Drug Discovery

The strategic placement of the chloro and hydroxyl groups on the indazole scaffold of this compound makes it a highly attractive building block for creating libraries of novel compounds for biological screening.

  • Kinase Inhibitor Scaffolds: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The 7-hydroxyl group can act as a hydrogen bond donor or acceptor, while the 6-chloro substituent can provide additional hydrophobic interactions or serve as a handle for further functionalization via cross-coupling reactions to explore the solvent-exposed regions of the kinase active site.

  • Probes for Neurological Targets: As mentioned, indazole derivatives have shown promise as inhibitors of enzymes like monoamine oxidase (MAO), which are targets for the treatment of depression and neurodegenerative diseases.[2] this compound can serve as a starting point for the synthesis of novel MAO inhibitors, where the substitution pattern can be fine-tuned to achieve selectivity for MAO-A or MAO-B isoforms.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this compound is an ideal candidate for fragment-based screening campaigns. The hydroxyl and chloro groups provide vectors for fragment evolution into more potent lead compounds once initial hits are identified.

Conclusion

While the specific historical genesis of this compound remains elusive in the public domain, its chemical structure firmly places it within a class of heterocycles of immense importance to the pharmaceutical industry. The plausible synthetic routes and analytical protocols outlined in this guide provide a robust framework for its preparation and characterization. Its potential as a versatile intermediate in the synthesis of novel bioactive molecules, particularly in the areas of oncology and neuroscience, warrants further exploration by the scientific community.

References

Methodological & Application

Synthesis of 6-chloro-1H-indazol-7-ol: An Application Note and Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have shown a wide range of biological activities, including but not limited to kinase inhibition and anti-cancer properties. The specific substitution pattern on the indazole ring is crucial for modulating the biological and pharmacological properties of these molecules. 6-chloro-1H-indazol-7-ol is a valuable building block in drug discovery, offering multiple points for further functionalization.[2] This document provides a detailed, multi-step protocol for the synthesis of this compound, starting from the commercially available 3-chloro-2-methylaniline. The proposed synthesis is based on established methodologies for indazole ring formation and functional group manipulations.[3]

Proposed Synthetic Route

The synthesis of this compound can be envisioned through a three-step process starting from 3-chloro-2-methylaniline. The key steps include the introduction of a hydroxyl group at the ortho position to the methyl group, followed by the formation of the indazole ring via diazotization and cyclization.

Synthesis_Workflow start 3-Chloro-2-methylaniline step1 Step 1: Nitration start->step1 intermediate1 3-Chloro-2-methyl-6-nitroaniline step1->intermediate1 step2 Step 2: Diazotization & Hydroxylation intermediate1->step2 intermediate2 3-Chloro-2-methyl-6-nitrophenol step2->intermediate2 step3 Step 3: Reductive Cyclization intermediate2->step3 final_product This compound step3->final_product

Caption: Proposed synthetic workflow for this compound.

Materials and Reagents

ReagentMolar Mass ( g/mol )
3-Chloro-2-methylaniline141.60
Sulfuric acid (H₂SO₄)98.08
Nitric acid (HNO₃)63.01
Sodium nitrite (NaNO₂)69.00
Hydrochloric acid (HCl)36.46
Copper(II) sulfate (CuSO₄)159.61
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.65
Ethanol (EtOH)46.07
Dichloromethane (CH₂Cl₂)84.93
Ethyl acetate (EtOAc)88.11
Sodium bicarbonate (NaHCO₃)84.01
Anhydrous sodium sulfate (Na₂SO₄)142.04

Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-methyl-6-nitroaniline

Rationale: The first step involves the regioselective nitration of 3-chloro-2-methylaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent methyl and chloro groups, the nitration is expected to occur predominantly at the para position to the amino group.

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.

  • Slowly add 3-chloro-2-methylaniline (10.0 g, 70.6 mmol) to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 5 °C.

  • Once the addition is complete, cool the mixture to -5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (4.4 mL, 70.6 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the aniline sulfate salt, maintaining the temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-chloro-2-methyl-6-nitroaniline.

Expected Yield: 75-85%

Step 2: Synthesis of 3-Chloro-2-methyl-6-nitrophenol

Rationale: This step involves a Sandmeyer-type reaction where the amino group of 3-chloro-2-methyl-6-nitroaniline is converted into a diazonium salt, which is subsequently displaced by a hydroxyl group.

Procedure:

  • Suspend 3-chloro-2-methyl-6-nitroaniline (10.0 g, 53.6 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (4.0 g, 58.0 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.

  • In a separate beaker, prepare a solution of copper(II) sulfate (20 g) in water (100 mL) and heat it to boiling.

  • Slowly add the cold diazonium salt solution to the hot copper(II) sulfate solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, boil the mixture for an additional 15 minutes.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-chloro-2-methyl-6-nitrophenol.

Expected Yield: 60-70%

Step 3: Synthesis of this compound

Rationale: The final step is the reductive cyclization of 3-chloro-2-methyl-6-nitrophenol to form the indazole ring. The nitro group is reduced to an amino group, which then undergoes intramolecular cyclization with the adjacent methyl group, which is subsequently oxidized to form the pyrazole ring of the indazole system. Tin(II) chloride in an acidic medium is a common reagent for the reduction of nitro groups in the presence of other functional groups.

Procedure:

  • Dissolve 3-chloro-2-methyl-6-nitrophenol (5.0 g, 26.7 mmol) in ethanol (100 mL).

  • Add a solution of tin(II) chloride dihydrate (20.1 g, 89.1 mmol) in concentrated hydrochloric acid (30 mL) to the ethanolic solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

Expected Yield: 50-60%

Conclusion

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described method is based on well-established organic transformations and offers a practical route to this valuable building block for researchers in medicinal chemistry and drug development. The protocol emphasizes safety and provides clear instructions for each step, from starting material to the purified final product.

References

Synthesis of 6-chloro-1H-indazol-7-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide range of biological activities. The specific substitution pattern on the indazole ring is critical for modulating the pharmacological properties of these molecules. 6-chloro-1H-indazol-7-ol is a valuable building block for the synthesis of more complex drug candidates, with its chloro and hydroxyl substituents providing handles for further chemical modification.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described methodology is based on established chemical transformations and provides a logical, scientifically sound pathway for researchers in organic synthesis and drug development. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with a commercially available substituted aniline. The proposed pathway involves the formation of the indazole ring system, followed by the introduction and modification of functional groups to yield the target compound. Two plausible routes are outlined below, with the detailed protocol focusing on Route 1 due to its reliance on more predictable and well-established transformations.

Route 1: Via Diazotization of a 7-Aminoindazole Intermediate

This route involves the synthesis of a 7-amino-6-chloro-1H-indazole intermediate, followed by a diazotization reaction and subsequent hydrolysis to install the hydroxyl group.

Route 2: Via Demethylation of a 7-Methoxyindazole Intermediate

An alternative approach would be the synthesis of a 7-methoxy-6-chloro-1H-indazole, which could then be demethylated using strong acids or other ether-cleaving reagents to yield the final product.

The following diagram illustrates the workflow for the proposed synthetic pathway (Route 1).

G cluster_0 Step 1: Synthesis of 2-Amino-3-chloro-benzonitrile cluster_1 Step 2: Synthesis of 7-Amino-6-chloro-1H-indazole cluster_2 Step 3: Synthesis of this compound A 2,3-Dichlorobenzonitrile C Nucleophilic Aromatic Substitution A->C Reactant B Ammonia B->C Reagent D 2-Amino-3-chloro-benzonitrile C->D Intermediate 1 E Hydrazine Hydrate D->E Starting Material F Cyclization D->F Reactant E->F Reagent G 7-Amino-6-chloro-1H-indazole F->G Intermediate 2 H Sodium Nitrite, aq. H2SO4 G->H Starting Material I Diazotization & Hydrolysis G->I Reactant H->I Reagents J This compound I->J Final Product

Caption: Proposed synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2,3-DichlorobenzonitrileReagentPlus®, 99%Sigma-Aldrich
Ammonia7 N solution in MeOHSigma-Aldrich
Hydrazine hydrate98%Sigma-Aldrich
n-ButanolAnhydrous, 99.8%Sigma-Aldrich
Sodium nitriteACS reagent, ≥99.0%Sigma-Aldrich
Sulfuric acid95-98%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Sigma-Aldrich
HexanesACS reagent, ≥98.5%Sigma-Aldrich
Sodium sulfate (Na₂SO₄)Anhydrous, granularSigma-Aldrich
Celite®Sigma-Aldrich
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • Melting point apparatus

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-chlorobenzonitrile (Intermediate 1)

Rationale: This step introduces the amino group necessary for the subsequent indazole ring formation. A nucleophilic aromatic substitution reaction is employed, where ammonia displaces one of the chloro groups of the starting material. The reaction is regioselective due to the electronic effects of the nitrile group.

Procedure:

  • To a sealed tube, add 2,3-dichlorobenzonitrile (1.0 eq) and a 7 N solution of ammonia in methanol (10 eq).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 2-amino-3-chlorobenzonitrile as a solid.

Step 2: Synthesis of 7-Amino-6-chloro-1H-indazole (Intermediate 2)

Rationale: This key step involves the construction of the indazole ring via a cyclization reaction between the aminobenzonitrile and hydrazine. This is a common and effective method for the synthesis of 3-unsubstituted indazoles.[1][2]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-chlorobenzonitrile (1.0 eq) in n-butanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 12-16 hours.

  • Monitor the reaction by TLC (1:1 Hexanes:EtOAc).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Triturate the resulting residue with water, and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 7-amino-6-chloro-1H-indazole. This intermediate may be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.

Step 3: Synthesis of this compound (Final Product)

Rationale: The final step is the conversion of the amino group at the 7-position to a hydroxyl group. This is achieved via a diazotization reaction using sodium nitrite in an acidic medium, followed by the hydrolysis of the resulting diazonium salt. This is a classic and reliable method for the synthesis of phenols from anilines.

Procedure:

  • To a round-bottom flask, add 7-amino-6-chloro-1H-indazole (1.0 eq) and a mixture of water and concentrated sulfuric acid at 0 °C (ice bath). Stir until a fine suspension is obtained.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the suspension of the aminoindazole, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • After 1 hour, slowly heat the reaction mixture to 80-90 °C and maintain for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to yield the final product as a solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Observations
Intermediate 1 ¹H NMRAromatic protons, NH₂ protons
MS (ESI)[M+H]⁺ corresponding to C₇H₅ClN₂
Intermediate 2 ¹H NMRAromatic protons, NH and NH₂ protons
MS (ESI)[M+H]⁺ corresponding to C₇H₆ClN₃
Final Product ¹H NMRAromatic protons, NH and OH protons
¹³C NMRAromatic carbons
MS (ESI)[M+H]⁺ corresponding to C₇H₅ClN₂O
Melting PointTo be determined

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme caution.

  • Strong acids like sulfuric acid are corrosive. Handle with care.

  • Diazonium salts can be explosive when isolated in a dry state. The protocol is designed for the in situ use of the diazonium intermediate. Do not attempt to isolate the diazonium salt.

  • The toxicity of the intermediates and the final product has not been fully evaluated. Handle with care and avoid inhalation, ingestion, and skin contact.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete reactionIncrease reaction time or temperature. Ensure the reaction tube is properly sealed.
Low yield in Step 2 Incomplete cyclizationEnsure anhydrous conditions. Increase reaction time or try a higher boiling point solvent like ethylene glycol.
Formation of byproducts in Step 3 Diazonium salt decompositionMaintain a low temperature (0-5 °C) during the addition of sodium nitrite. Add the nitrite solution slowly.
Difficulty in purification Co-eluting impuritiesAdjust the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable building block for applications in drug discovery and medicinal chemistry. The provided rationale for each step aims to empower the user with a deeper understanding of the underlying chemical principles, facilitating any necessary troubleshooting and optimization.

References

Application Notes and Protocols for Kinase Inhibitor Screening using 6-chloro-1H-indazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Indazole Scaffold and the Quest for Novel Kinase Inhibitors

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors.[1] Its unique structural and electronic properties allow for diverse interactions within the ATP-binding pocket of kinases, making it a fertile ground for the discovery of new therapeutic agents. Kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including proliferation, metabolism, and survival.[2][3] Consequently, dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug development.[2]

This document provides a comprehensive guide for the initial screening of a novel indazole-containing compound, 6-chloro-1H-indazol-7-ol , as a potential kinase inhibitor. While this specific molecule is presented as a hypothetical candidate to illustrate the screening workflow, the principles and protocols described herein are broadly applicable to the evaluation of any new chemical entity targeting the kinome.

As a Senior Application Scientist, this guide is structured to provide not just a series of steps, but a logical framework for kinase inhibitor discovery. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This application note will equip you with the knowledge to design, execute, and interpret a primary kinase inhibitor screening cascade, from initial biochemical assays to confirmatory cell-based studies.

The Kinase Inhibitor Screening Cascade: A Multi-Faceted Approach

A robust kinase inhibitor screening strategy employs a tiered approach, starting with broad, high-throughput biochemical assays and progressing to more physiologically relevant cell-based assays.[4] This cascade is designed to efficiently identify potent and selective compounds while weeding out those with undesirable properties.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem Primary Screening (e.g., Kinase-Glo®, TR-FRET) Broad Kinase Panel ic50 IC50 Determination Potency Assessment biochem->ic50 Hit Confirmation target_engagement Target Engagement (e.g., NanoBRET™) ic50->target_engagement Cellular Potency downstream Downstream Signaling (e.g., Western Blot) target_engagement->downstream Mechanism of Action phenotypic Phenotypic Assays (e.g., Cell Viability) downstream->phenotypic Functional Effect G cluster_0 Cellular Assays compound This compound cell Cancer Cell Line compound->cell Treatment western Western Blot (Phospho-protein levels) cell->western Target Modulation viability Cell Viability Assay (e.g., CellTiter-Glo®) cell->viability Cytotoxicity/ Cytostasis phenotype Phenotypic Outcome (Apoptosis, Proliferation) viability->phenotype

References

Application Notes & Protocols: Investigating 6-chloro-1H-indazol-7-ol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Rationale for Investigating 6-chloro-1H-indazol-7-ol

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous small molecules with significant therapeutic potential.[1] Several indazole-containing drugs, such as Axitinib and Pazopanib, have been approved by the FDA for cancer treatment, primarily functioning as potent protein kinase inhibitors.[2] These agents underscore the value of the indazole nucleus as a pharmacophore for engaging ATP-binding sites in key oncogenic kinases.[2]

This compound is a specific derivative of the indazole family. While the parent compound, 6-chloro-1H-indazole, is recognized as a versatile building block for synthesizing anti-cancer and anti-inflammatory agents[3], the specific biological activities of the 7-hydroxy substituted analog remain largely unexplored in the public domain. The introduction of a hydroxyl group at the 7-position, adjacent to the indazole nitrogen, and a chloro group at the 6-position, can significantly alter the molecule's electronic properties and hydrogen bonding potential. These modifications may confer novel target specificity or enhanced potency against cancer cells.

This document serves as a comprehensive guide for researchers initiating studies on this compound. It provides a logical framework and detailed protocols for a systematic evaluation of its anti-cancer properties, from initial cytotoxicity screening to preliminary mechanism of action studies. The experimental workflows are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

II. Hypothesized Mechanism of Action

Based on the established activity of related indazole derivatives, a primary hypothesis is that this compound may function as a protein kinase inhibitor . Many indazole compounds target key signaling nodes that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR or Ras/Raf/MEK/ERK pathways, which control cell proliferation, survival, and apoptosis.[2][4] For example, derivatives of 6-chloro-1H-indazole have been synthesized and evaluated for their inhibitory activity against Protein Kinase B (Akt), a critical enzyme in cell signaling pathways implicated in cancer.[5]

The following protocols are designed not only to quantify the cytotoxic effect of the compound but also to gather evidence that may support or refute this hypothesized mechanism.

Hypothesized_Kinase_Inhibition_Pathway Fig. 1: Hypothesized action on the PI3K/Akt pathway. receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt PIP3 mtor mTOR akt->mtor apoptosis Apoptosis (Inhibited) akt->apoptosis | proliferation Cell Proliferation & Survival mtor->proliferation inhibitor This compound inhibitor->akt Inhibition?

III. Experimental Strategy: A Tiered Approach

A logical, tiered approach is essential for efficiently characterizing a novel compound. This workflow ensures that resource-intensive mechanistic studies are only performed after establishing foundational activity.

Experimental_Workflow start Compound Preparation (Stock Solution) tier1 Tier 1: Cytotoxicity Screening (MTT / Resazurin Assay) - Broad cancer cell panel - Normal cell line control start->tier1 decision1 Is Compound Active? (IC50 < 50 µM) tier1->decision1 tier2 Tier 2: Mode of Action (Apoptosis Assay) - Annexin V / PI Staining - Caspase-3 Activation decision1->tier2 Yes stop Compound Inactive or Not Selective decision1->stop No tier3 Tier 3: Target Validation (Western Blot) - p-Akt, p-ERK analysis tier2->tier3 report Data Analysis & Reporting tier3->report

Caption: Fig. 2: A tiered workflow for evaluating a novel compound.

IV. Detailed Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions

Rationale: Accurate and consistent compound concentration is the foundation of reliable dose-response studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules for in vitro assays.[6] Preparing a high-concentration stock allows for minimal solvent carryover into the final cell culture medium, preventing solvent-induced cytotoxicity.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile[6]

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution (10 mM):

    • Aseptically weigh an appropriate amount of this compound.

    • Dissolve the powder in sterile DMSO to create a 10 mM stock solution. For example, for a compound with a molecular weight of 182.59 g/mol , dissolve 1.826 mg in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.[6]

  • Working Solutions:

    • On the day of the experiment, thaw a stock aliquot.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells.[6]

    • Crucial Control: Prepare a "vehicle control" using the same concentration of DMSO as is present in the highest concentration of the test compound. This is critical to ensure that any observed effects are due to the compound and not the solvent.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[6] This assay is a primary screening tool to determine the concentration range over which the compound exerts a cytotoxic effect and to calculate the IC50 value (the concentration that inhibits 50% of cell viability).[7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, PC-3 prostate, HepG2 liver)[9]

  • Normal human cell line (e.g., HEK-293 embryonic kidney) for selectivity assessment[9]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[10]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[10]

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells for "no-cell" controls (medium only) to serve as a background blank.

    • Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • The next day, carefully remove the medium.

    • Add 100 µL of fresh medium containing the desired serial dilutions of this compound. Include vehicle control wells.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours). A 48 or 72-hour endpoint is common for cytotoxicity studies.[8]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[10]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Solubilization and Data Acquisition:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of Solubilization Solution to each well.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no-cell" control wells from all other values.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Rationale: To determine if cell death occurs via apoptosis, Annexin V/PI staining followed by flow cytometry is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can, however, penetrate late apoptotic and necrotic cells, where membrane integrity is compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[11]

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing FITC Annexin V, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently detach using Trypsin-EDTA.

    • Pool all cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer immediately.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative (bottom left quadrant).

  • Early apoptotic cells: Annexin V-positive and PI-negative (bottom right quadrant).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (top right quadrant).

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

V. Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison across different cell lines.

Table 1: Cytotoxic Activity of this compound across Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h ExposureSelectivity Index (SI)¹
MCF-7 Breast AdenocarcinomaTo be determinedTo be determined
A549 Lung CarcinomaTo be determinedTo be determined
PC-3 Prostate AdenocarcinomaTo be determinedTo be determined
HepG2 Hepatocellular CarcinomaTo be determinedTo be determined
HEK-293 Normal Embryonic KidneyTo be determinedN/A

¹ Selectivity Index (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.

Interpretation:

  • Potency: IC50 values below 10 µM are generally considered potent.[12]

  • Selectivity: A high SI value is desirable, as it suggests the compound is more toxic to cancer cells than to normal cells, which may predict a wider therapeutic window.[9]

  • Spectrum of Activity: Comparing IC50 values across different cancer cell lines can reveal if the compound has broad-spectrum activity or is specific to certain cancer types.

VI. References

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines... Retrieved from --INVALID-LINK--

  • ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from --INVALID-LINK--

  • ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 6-Chloro-1H-indazole. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 6-Chloro-1H-indazol-3-ol. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Note and Protocol: Cell-Based Assay for Determining the Cytotoxicity of 7-Methyl-1H-indazole-3-carboxamide. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Guidelines for cell viability assays. Retrieved from --INVALID-LINK--

  • PubMed. (2024). Review of the anticancer properties of 6-shogaol: Mechanisms of action in cancer cells and future research opportunities. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Cell Viability Assays: Methods and Protocols. Retrieved from --INVALID-LINK--

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from --INVALID-LINK--

  • Karger Publishers. (2016). Induction of Apoptosis by Glyoxal in Human Embryonic Lung Epithelial Cell Line L132. Retrieved from --INVALID-LINK--

  • Thieme Connect. (2015). One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediat. Retrieved from --INVALID-LINK--

  • PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 6-shogaol-induces-apoptosis-and-enhances-radiosensitivity-in-head-and-neck-squamous-cell-carcinoma-cell-lines.pdf. Retrieved from --INVALID-LINK--

References

Application Notes & Protocols: 6-Chloro-1H-indazol-7-ol as a High-Value Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds, or "fragments," that bind with weak affinity to a biological target. These initial hits then serve as starting points for optimization into potent and selective drug candidates. The indazole nucleus is a well-recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[3]

This document provides a detailed guide on the application of 6-chloro-1H-indazol-7-ol , a specific indazole derivative, as a strategic fragment in drug design campaigns. Its unique structural and chemical characteristics make it an exemplary starting point for targeting a diverse range of protein classes.

Part 1: The Fragment Profile of this compound

The utility of a fragment is defined by its physicochemical properties and its potential for meaningful interactions with a protein target. This compound is a compelling fragment due to its balanced feature set.

Physicochemical Properties

The molecule's properties align well with the empirical "Rule of Three," a guideline for selecting fragments with favorable characteristics for optimization.

PropertyValueSourceSignificance in FBDD
CAS Number 1638769-08-0[4]Unique chemical identifier for sourcing and data retrieval.
Molecular Formula C₇H₅ClN₂O[4][5]Indicates a small, simple structure, a hallmark of a good fragment.
Molecular Weight 168.58 g/mol [4][5]Complies with the "Rule of Three" (MW < 300), ensuring it can access small binding pockets.
Hydrogen Bond Donors 2 (OH, NH)CalculatedProvides key interaction points to anchor the fragment in a binding site.
Hydrogen Bond Acceptors 2 (N, O)CalculatedOffers additional opportunities for specific, directional binding.
LogP (Predicted) ~1.5 - 2.0CalculatedA moderate lipophilicity ensures sufficient solubility while allowing for membrane permeability.
Core Pharmacophoric Features

The value of this compound lies in the strategic placement of its functional groups, which can engage in a variety of non-covalent interactions within a protein's active site.

  • The Indazole Core: A bicyclic aromatic system that provides a rigid scaffold, minimizing conformational entropy loss upon binding.

  • The 7-OH Group: A crucial hydrogen bond donor and acceptor, capable of forming strong, directional interactions with polar residues like aspartate, glutamate, or serine.

  • The 6-Cl Group: A lipophilic substituent that can interact with hydrophobic pockets. It also serves as a synthetic handle for future modifications and can modulate the pKa of the neighboring hydroxyl group.

  • The Pyrazole Nitrogens: The N1-H acts as a hydrogen bond donor, while the N2 atom is a hydrogen bond acceptor, providing versatility in binding modes.

Caption: Key pharmacophoric features of this compound.

Part 2: Application in a Fragment-Based Drug Discovery Cascade

Integrating this compound into an FBDD workflow involves three main phases: screening, validation, and optimization.

FBDD_Workflow frag_lib Fragment Library (Containing this compound) screening Phase 1: Fragment Screening (SPR, NMR, X-ray) frag_lib->screening validation Phase 2: Hit Validation (Affinity, Stoichiometry, Orthogonal Assay) screening->validation Identified 'Hits' optimization Phase 3: Fragment-to-Lead Optimization (SAR, Structure-Guided Design) validation->optimization Validated Hits lead Lead Compound optimization->lead

References

Topic: High-Performance Analytical Methods for the Characterization of 6-chloro-1H-indazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide detailing robust analytical methodologies for the separation, identification, and quantification of 6-chloro-1H-indazol-7-ol, a key heterocyclic intermediate in modern medicinal chemistry.[1][2][3] We present detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind critical experimental choices—from mobile phase composition to mass spectrometry source parameters—is explained to empower researchers to not only replicate these methods but also adapt them to their specific needs. All methodologies are designed to be self-validating, aligning with the principles outlined in the International Conference on Harmonization (ICH) guidelines.[4][5][6]

Introduction: The Analytical Imperative for Indazole Intermediates

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[7][8] this compound (MW: 168.58 g/mol , Formula: C₇H₅ClN₂O) is a functionalized derivative that serves as a critical building block in the synthesis of complex pharmaceutical molecules.[9] The purity and impurity profile of such an intermediate directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).

Therefore, access to reliable, sensitive, and specific analytical methods is not merely a procedural step but a foundational requirement for successful drug development. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and quantification, while its hyphenation with Mass Spectrometry (LC-MS) provides an unparalleled level of specificity for definitive identification and trace-level analysis.[6][10][11] This guide provides two validated starting points for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

The HPLC method detailed below is designed for the accurate quantification of this compound and the separation of potential process-related impurities or degradants. The choice of a reversed-phase C18 column is based on the moderate polarity of the analyte, making it a standard and effective starting point for many small molecules.[12]

Causality of Method Parameters
  • Mobile Phase: A mixture of water and acetonitrile is used for the reversed-phase separation. The addition of 0.1% formic acid serves a dual purpose: it protonates silanol groups on the silica-based stationary phase to reduce peak tailing and ensures the analyte is in a consistent protonation state, leading to sharper, more reproducible peaks.[12]

  • Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe. It starts with a high aqueous percentage to retain polar impurities and gradually increases the organic content to elute the main analyte and any non-polar impurities.

  • Detection Wavelength: The UV detection wavelength is set at 254 nm, a common wavelength for aromatic and heterocyclic compounds that provides a good response for the indazole chromophore. A photodiode array (PDA) detector is recommended during method development to assess peak purity and identify the optimal detection wavelength.

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation (Assay):

    • Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. This yields a stock solution of 100 µg/mL.

    • Further dilute 1 mL of this stock solution to 10 mL with the diluent to obtain a working concentration of 10 µg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Instrument HPLC or UHPLC system with PDA/UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min; hold at 90% B for 2 min; return to 10% B in 1 min; re-equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the 10 µg/mL working standard.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be < 2.0.

Method Validation Strategy (ICH Q2(R1))

This method must be formally validated for its intended purpose.[4][13] The key parameters to assess are:

  • Specificity: Analyze a blank (diluent) and a placebo to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of standards over a range (e.g., 1-20 µg/mL) and demonstrate a linear relationship between concentration and peak area (R² > 0.999).[13]

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.[4]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the standard at 100% concentration. %RSD should be ≤ 2.0%.[5]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively, typically based on signal-to-noise ratios (10:1 for LOQ, 3:1 for LOD).

  • Robustness: Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and show that the results remain unaffected.[14]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate sst System Suitability (%RSD < 2%) inject->sst detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Standard integrate->quantify report Generate Report quantify->report sst->quantify Pass/Fail

Caption: Workflow for the HPLC-UV analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This LC-MS method is designed for definitive identification and trace-level quantification of this compound. It leverages the same chromatographic principles as the HPLC method but couples the separation to a mass spectrometer for highly selective detection.[10]

Causality of Method Parameters
  • Ionization Source: Electrospray Ionization (ESI) is selected as it is a soft ionization technique ideal for polar to moderately polar small molecules, minimizing fragmentation in the source.[11] Positive ion mode is chosen because the two nitrogen atoms in the indazole ring are readily protonated.

  • Expected Mass: The monoisotopic mass of C₇H₅ClN₂O is 168.01. The expected protonated molecule in the mass spectrometer is [M+H]⁺ at m/z 168.58 (Chemical formula: C7H5ClN2O).

  • Scan Mode:

    • Full Scan: Used for initial identification, confirming the presence of the [M+H]⁺ ion.

    • Multiple Reaction Monitoring (MRM): For high-sensitivity quantification, a precursor ion (the [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This technique is considered the 'gold standard' for MS quantitation due to its exceptional selectivity and sensitivity.[11][15]

Detailed Experimental Protocol: LC-MS
  • Sample Preparation:

    • Follow the same procedure as for HPLC, but prepare a more dilute working standard (e.g., 100 ng/mL) due to the higher sensitivity of the MS detector.

    • Crucial: Use LC-MS grade solvents (water, acetonitrile, and formic acid) to avoid contamination and high background noise.[16]

  • Instrumentation and Conditions:

ParameterRecommended Setting
Instrument UHPLC system coupled to a Triple Quadrupole Mass Spectrometer
LC Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Gradient 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B in 0.5 min; re-equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Full Scan Range m/z 50-500
MRM Transition Precursor Ion (Q1): m/z 169.0 → Product Ion (Q3): (To be determined experimentally by infusing a standard and performing a product ion scan)
  • Method Development Insights:

    • Tuning: Before analysis, directly infuse a ~500 ng/mL solution of the analyte into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows) and to determine the optimal collision energy for the MRM transition.[12]

    • Matrix Effects: When analyzing samples from complex matrices (e.g., plasma, tissue), it is essential to evaluate matrix effects, where co-eluting endogenous components can suppress or enhance the analyte's ionization.[16][17] This is often assessed by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution.[17]

LCMS_Workflow cluster_prep Sample Preparation (LC-MS Grade) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh_lcms Weigh Analyte dissolve_lcms Dissolve in LC-MS Solvents weigh_lcms->dissolve_lcms dilute_lcms Dilute to ng/mL Level dissolve_lcms->dilute_lcms filter_lcms Filter (0.22 µm) dilute_lcms->filter_lcms inject_lcms Inject into UHPLC filter_lcms->inject_lcms separate_lcms Fast Separation on C18 inject_lcms->separate_lcms ionize Ionize (ESI+) separate_lcms->ionize ms_detect MS Detection (Q1: 169.0 -> Q3: Product Ion) ionize->ms_detect integrate_mrm Integrate MRM Peak ms_detect->integrate_mrm confirm Confirm Identity (RT & m/z) integrate_mrm->confirm quantify_mrm Quantify vs. Curve confirm->quantify_mrm Identity Confirmed

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

The HPLC-UV and LC-MS methods presented herein provide a robust framework for the analytical control of this compound. The HPLC method is suitable for routine quality control, including purity and assay determination. The LC-MS method offers superior sensitivity and specificity, making it ideal for impurity identification, reaction monitoring, and bioanalytical applications. Both protocols are grounded in established chromatographic principles and are designed for straightforward validation according to global regulatory standards, ensuring data integrity throughout the drug development lifecycle.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-chloro-1H-indazol-7-ol Analogs as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole core is a "privileged structure" in medicinal chemistry, recognized for its ability to form the basis of a multitude of biologically active compounds.[1][2][3] Its versatile structure, featuring a fused benzene and pyrazole ring system, allows for three-dimensional exploration of chemical space, making it an ideal scaffold for interacting with various biological targets.[3] A significant number of indazole-based derivatives have been developed as potent inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4]

This application note provides a detailed guide to understanding the structure-activity relationships (SAR) of a specific class of indazole derivatives: 6-chloro-1H-indazol-7-ol analogs. We will explore how modifications to this core structure influence its inhibitory activity against a representative receptor tyrosine kinase (RTK), a family of enzymes frequently implicated in oncogenesis. The insights and protocols herein are designed to equip researchers with the foundational knowledge and practical methodologies to design, synthesize, and evaluate novel kinase inhibitors based on this promising scaffold.

The this compound Core: A Starting Point for Potent Kinase Inhibition

The this compound scaffold possesses key features that make it an attractive starting point for the development of kinase inhibitors. The indazole core itself can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[5] The 7-hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional anchor point within the active site. The 6-chloro substituent can occupy a hydrophobic pocket and influence the electronic properties of the ring system.

This guide will focus on the SAR of analogs modified at two key positions: the N1 position of the indazole ring and the C3 position. By systematically altering the substituents at these positions, we can probe the steric and electronic requirements of the kinase active site and optimize the potency and selectivity of our compounds.

Experimental Protocols

Protocol 1: General Synthesis of N1-Substituted this compound Analogs

This protocol outlines a general method for the synthesis of N1-substituted analogs, a common strategy in the development of indazole-based kinase inhibitors.[6]

Step 1: Protection of the 7-hydroxyl group

  • To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole).

  • Stir the reaction at room temperature until complete consumption of the starting material, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Step 2: N1-Alkylation/Arylation

  • To a solution of the protected 6-chloro-7-hydroxy-indazole in a polar aprotic solvent (e.g., dimethylformamide), add a base (e.g., cesium carbonate) followed by the desired alkyl or aryl halide.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Deprotection of the 7-hydroxyl group

  • Dissolve the N1-substituted, protected indazole in a suitable solvent (e.g., tetrahydrofuran).

  • Add a deprotecting agent (e.g., tetrabutylammonium fluoride for a silyl protecting group).

  • Stir the reaction at room temperature until completion.

  • Quench the reaction and extract the product.

  • Purify the final compound by column chromatography or recrystallization to yield the desired N1-substituted this compound analog.

G start This compound step1 Protection of 7-OH (e.g., TBDMSCl, Imidazole) start->step1 step2 N1-Alkylation/Arylation (R-X, Cs2CO3) step1->step2 Protected Intermediate step3 Deprotection of 7-OH (e.g., TBAF) step2->step3 N1-Substituted Protected Intermediate end_product N1-Substituted Analog step3->end_product

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction, providing a robust method for determining the IC50 values of inhibitors.

Materials:

  • Recombinant kinase (e.g., c-Met, AXL)

  • Kinase-specific substrate

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound analogs) dissolved in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Methodology:

  • Prepare Kinase Reaction: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the target kinase, and its specific substrate.

  • Prepare Compound Dilutions: Create a serial dilution of the test compounds in DMSO in a separate plate. Include a DMSO-only control (vehicle) and a no-kinase control (background).

  • Initiate Kinase Reaction: Dispense the compound dilutions into the wells of the white assay plate. Add the Kinase Reaction Master Mix to all wells. Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Generate Light: Add Kinase Detection Reagent to all wells. This reagent converts the produced ADP to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_kinase Kinase + Substrate in Buffer add_atp Add ATP Initiate Reaction prep_kinase->add_atp prep_compound Serial Dilution of Test Compound prep_compound->add_atp incubation Incubate (e.g., 30°C, 60 min) add_atp->incubation add_adpglo Add ADP-Glo™ Reagent (Stop) incubation->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection read_lum Read Luminescence add_detection->read_lum

Protocol 3: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.[1][2]

Materials:

  • Cancer cell line expressing the target kinase (e.g., a c-Met or AXL dependent line)

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (ELISA reader)

Methodology:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • MTT Incubation: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[1]

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Presentation and SAR Analysis

The following tables summarize the hypothetical structure-activity relationship data for a series of this compound analogs against a representative receptor tyrosine kinase (RTK). This data illustrates how systematic structural modifications can impact both enzymatic inhibition and cellular antiproliferative activity.

Table 1: SAR of N1-Substituted this compound Analogs

Compound IDR1 SubstituentRTK IC50 (nM)Cell Proliferation GI50 (µM)
1a H580>10
1b Methyl2505.2
1c Ethyl1803.8
1d Isopropyl3207.1
1e Cyclopropylmethyl951.5
1f Phenyl4108.5
1g 4-Fluorophenyl1502.9

Analysis of N1-Substitution:

  • Alkyl Substitution: Small alkyl groups at the N1 position (compounds 1b and 1c ) are generally well-tolerated and improve potency compared to the unsubstituted analog 1a . This suggests the presence of a hydrophobic pocket in this region of the ATP-binding site.

  • Steric Hindrance: Increasing the steric bulk with an isopropyl group (1d ) leads to a decrease in activity, indicating a size limitation in the pocket.

  • Favorable Conformation: The cyclopropylmethyl group (1e ) shows a significant improvement in potency, likely due to its ability to position the indazole core optimally within the active site.

  • Aromatic Substitution: A simple phenyl group (1f ) is not as effective as small alkyl groups. However, the addition of an electron-withdrawing fluorine atom (1g ) restores and improves potency, suggesting that electronic effects and/or specific interactions with the fluoro-substituent are important.

Table 2: SAR of C3-Substituted this compound Analogs (with optimal N1-cyclopropylmethyl)

Compound IDR2 SubstituentRTK IC50 (nM)Cell Proliferation GI50 (µM)
2a H951.5
2b Methyl1202.1
2c Amino450.8
2d Phenyl2104.5
2e 3-Pyridyl601.1
2f 4-(Morpholino)phenyl250.4

Analysis of C3-Substitution:

  • Small Substituents: A small methyl group at C3 (2b ) slightly reduces activity compared to the unsubstituted analog 2a , suggesting that this position may be sensitive to steric bulk.

  • Hydrogen Bond Donor: The introduction of an amino group (2c ) significantly enhances potency. This is a strong indication that the amino group can form a critical hydrogen bond with a residue in the active site.

  • Aromatic and Heteroaromatic Groups: A phenyl group at C3 (2d ) is detrimental to activity. However, a 3-pyridyl group (2e ) is well-tolerated and improves potency over the unsubstituted analog, likely due to the ability of the pyridine nitrogen to act as a hydrogen bond acceptor.

  • Extended Substituents for Solvent Exposure: The 4-(morpholino)phenyl group (2f ) leads to the most potent compound in the series. This larger, polar group likely extends out of the ATP-binding pocket towards the solvent-exposed region, forming favorable interactions.

Logical Relationships and Pathway Visualization

The inhibition of a receptor tyrosine kinase by our this compound analogs is expected to block downstream signaling pathways that are crucial for cancer cell proliferation and survival.

G ligand Growth Factor (e.g., HGF, Gas6) rtk Receptor Tyrosine Kinase (e.g., c-Met, AXL) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization inhibitor This compound Analog inhibitor->rtk Inhibition downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) dimerization->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis Inhibition of

Conclusion

The structure-activity relationship studies of this compound analogs reveal key insights for the design of potent protein kinase inhibitors. The N1 position appears to be important for establishing hydrophobic interactions, with small, conformationally restricted alkyl groups being optimal. The C3 position offers an opportunity for significant potency enhancement through the introduction of hydrogen bond donors or larger polar groups that can interact with the solvent-exposed region of the kinase.

The protocols provided herein offer a robust framework for the synthesis and evaluation of novel indazole-based kinase inhibitors. By applying these methodologies and the SAR principles discussed, researchers can continue to explore the therapeutic potential of this versatile chemical scaffold in the development of new anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-chloro-1H-indazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 6-chloro-1H-indazol-7-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges in this synthesis. Our goal is to empower you with the scientific rationale behind each experimental step, enabling you to improve yield, enhance purity, and streamline your workflow.

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for various biologically active molecules, particularly in neuroscience research for targets like monoamine oxidase (MAO)[1]. Achieving a high-yielding and reproducible synthesis is therefore critical. This document provides practical, field-proven insights to navigate the complexities of its preparation.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common among researchers working on this synthesis.

Q1: What is the most common and practical synthetic route to this compound?

A1: A prevalent and effective strategy involves the diazotization and subsequent intramolecular cyclization of a substituted aniline precursor. A common starting material is 2-amino-4-chloro-3-methylphenol. The core transformation consists of converting the primary amino group into a diazonium salt using nitrous acid, which then undergoes an intramolecular reaction, often involving the adjacent methyl group, to form the indazole ring. This classical approach is often favored for its use of readily available and inexpensive starting materials[2][3].

Q2: What are the most critical parameters influencing the yield and purity of the final product?

A2: The success of this synthesis hinges on precise control over several key parameters:

  • Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable. Maintaining a low temperature (typically 0–5 °C) is crucial to prevent decomposition and the formation of tarry byproducts[4].

  • Acid Concentration (pH): The reaction must be conducted in a sufficiently acidic medium (e.g., HCl or H₂SO₄). This prevents the premature decomposition of nitrous acid and, critically, suppresses unwanted azo coupling side reactions by keeping the phenolic hydroxyl group protonated[5].

  • Rate of Reagent Addition: Slow, controlled addition of the diazotizing agent (e.g., an aqueous solution of sodium nitrite) is essential to manage the reaction exotherm and maintain a steady, low concentration of the reactive diazonium intermediate.

  • Purity of Starting Materials: As with any multi-step synthesis, the purity of the initial 2-amino-4-chloro-3-methylphenol is paramount to avoiding side reactions and simplifying purification.

Q3: What are the major side products I should be aware of?

A3: The primary side products encountered in this synthesis are:

  • Azo Dyes: The diazonium salt intermediate is an electrophile that can attack the activated aromatic ring of the starting material or product, which are both phenols. This electrophilic aromatic substitution forms highly colored azo compounds, which can be difficult to remove.

  • Tarry Polymers: Uncontrolled temperature increases can lead to the decomposition of the diazonium salt, resulting in complex, often insoluble polymeric materials that significantly reduce yield and complicate isolation.

  • Phenolic Byproducts: If the diazonium group is prematurely displaced by water before cyclization can occur, it can lead to the formation of diol impurities.

  • Incomplete Reaction: Residual starting material due to incomplete diazotization is also a common impurity.

Q4: What are the recommended methods for purifying this compound?

A4: The product's structure, containing both a weakly basic indazole ring system and an acidic phenolic group, allows for several purification strategies:

  • Acid-Base Extraction: This is a powerful technique. The crude product can be dissolved in an organic solvent and washed with a weak aqueous base (e.g., sodium bicarbonate) to remove acidic impurities. Subsequently, the product can be extracted into a stronger aqueous base (e.g., NaOH), leaving neutral and basic impurities behind in the organic layer. The product is then recovered by acidifying the aqueous layer and extracting it back into an organic solvent.

  • Recrystallization: If a suitable solvent system is identified, recrystallization is an effective method for removing minor impurities and obtaining highly crystalline material.

  • Silica Gel Chromatography: This is a standard method for separating the desired product from closely related impurities. A gradient elution using a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically effective.

Troubleshooting & Optimization Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product

A low yield of this compound is the most common issue, often stemming from problems in the critical diazotization-cyclization sequence.

Workflow: Troubleshooting Low Yield

low_yield_troubleshooting start Problem: Low Yield check_diazotization Was diazotization confirmed? start->check_diazotization check_temp Was temperature maintained at 0-5 °C? check_diazotization->check_temp Yes solution_diazotization Solution: - Use fresh NaNO2. - Ensure sufficient acid. - Test for excess HNO2 with starch-iodide paper. check_diazotization->solution_diazotization No check_cyclization Were cyclization conditions optimal? check_temp->check_cyclization Yes solution_temp Solution: - Use an ice/salt bath. - Add NaNO2 solution slowly (dropwise). - Monitor internal temperature, not bath temperature. check_temp->solution_temp No solution_cyclization Solution: - Gently warm reaction only after diazotization is complete. - Ensure adequate reaction time. - Check literature for optimal pH/solvent. check_cyclization->solution_cyclization No

Caption: A decision tree for troubleshooting low product yield.

Possible Cause A: Incomplete Diazotization
  • Scientific Rationale: The conversion of the aromatic amine to a diazonium salt is the essential first step. This requires nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid. If the amount of nitrous acid is insufficient, or if it decomposes before it can react, the starting amine will remain, and no product can be formed.

  • Troubleshooting & Validation:

    • Verify Reagent Quality: Ensure the sodium nitrite is dry and has been stored properly. Old or improperly stored NaNO₂ can be less effective.

    • Ensure Stoichiometry: Use a slight excess (1.05–1.1 equivalents) of sodium nitrite to drive the reaction to completion.

    • Self-Validating Check: After the full addition of NaNO₂, test the reaction mixture for the presence of excess nitrous acid. Dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color confirms that excess nitrous acid is present, indicating that all the primary amine has been consumed. If the test is negative, add a small additional amount of NaNO₂ solution until the test is positive.

Possible Cause B: Decomposition of the Diazonium Intermediate
  • Scientific Rationale: Aryl diazonium salts are notoriously unstable, especially above 5 °C. Decomposition typically involves the loss of N₂ gas to form a highly reactive aryl cation, which can then react with water to form unwanted phenols or polymerize into intractable tars.

  • Troubleshooting & Validation:

    • Strict Temperature Control: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the NaNO₂ addition. Use an efficient cooling bath (e.g., ice-salt or a cryocooler).

    • Controlled Addition: Add the aqueous solution of NaNO₂ dropwise and sub-surface (if possible) with vigorous stirring. This ensures rapid mixing and prevents localized "hot spots" where the temperature could spike, leading to decomposition.

    • Immediate Use: Do not let the diazonium salt solution stand for extended periods. Proceed to the cyclization step as soon as the diazotization is confirmed to be complete.

Issue 2: Significant Formation of Colored Impurities (Tarry/Red/Brown Byproducts)

The formation of dark, often sticky, byproducts is a clear sign of undesired side reactions, primarily azo coupling.

Mechanism: Azo Coupling Side Reaction

azo_coupling diazonium Ar-N≡N⁺ Diazonium Salt (Electrophile) azo_product Ar-N=N-Ar'-OH Azo Dye (Colored Impurity) diazonium->azo_product Electrophilic Aromatic Substitution phenol Ar'-OH Phenol (Nucleophile) phenol->azo_product

Caption: Formation of azo dyes via electrophilic attack.

  • Scientific Rationale: The starting material and product are both phenols. The hydroxyl group is a strong activating group for electrophilic aromatic substitution. Under conditions that are not sufficiently acidic, a portion of the phenol exists as the highly nucleophilic phenoxide ion. The diazonium salt is a potent electrophile and will readily attack the electron-rich ring of another phenol molecule to form a stable, conjugated azo compound. These compounds are typically intensely colored and are the primary source of colored impurities.

  • Troubleshooting & Validation:

    • Maintain High Acidity: Ensure the reaction is conducted in a strong mineral acid like HCl or H₂SO₄. The low pH keeps the phenolic hydroxyl group protonated, deactivating it towards electrophilic attack and preventing the formation of the highly reactive phenoxide. A pH of < 2 is generally recommended.

    • Reaction Dilution: Running the reaction at a higher dilution can reduce the probability of bimolecular reactions like azo coupling.

    • Purification Strategy: If azo impurities are formed, they can often be removed during an acid-base workup or by column chromatography, though their presence significantly complicates purification and reduces the overall yield.

Recommended Experimental Protocol & Data

This section provides a detailed, step-by-step methodology for the synthesis and a table summarizing key reaction parameters.

Detailed Step-by-Step Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Charge Reagents: To the flask, add 2-amino-4-chloro-3-methylphenol (1.0 eq) and 3M hydrochloric acid (approx. 5-10 volumes). Stir the mixture until a fine slurry is formed and cool the internal temperature to 0–5 °C.

  • Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred slurry via the dropping funnel over 30–60 minutes. Critically, ensure the internal temperature does not exceed 5 °C.

  • Confirmation: After the addition is complete, continue stirring for an additional 15 minutes at 0–5 °C. Confirm the completion of diazotization by testing with starch-iodide paper (a positive test should be observed).

  • Cyclization: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to 40–50 °C for 1–2 hours to facilitate the intramolecular cyclization. Monitor the reaction by TLC or LCMS until the diazonium intermediate is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography (e.g., gradient of 10% to 50% ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Table of Optimized Reaction Parameters
ParameterRecommended ValueRationale
Starting Material 2-amino-4-chloro-3-methylphenolInexpensive and commercially available precursor.
Diazotizing Agent Sodium Nitrite (NaNO₂)Standard reagent for generating nitrous acid in situ.
Stoichiometry (NaNO₂) 1.05 - 1.1 equivalentsA slight excess ensures complete consumption of the amine.
Acid HCl or H₂SO₄Provides the acidic medium for diazotization and suppresses side reactions.
Diazotization Temp. 0 – 5 °CPrevents thermal decomposition of the unstable diazonium salt.
Cyclization Temp. 40 – 50 °CProvides activation energy for ring closure without significant product degradation.
Solvent Aqueous Acid / Ethyl Acetate (for extraction)Standard solvents for this transformation and workup.
Typical Yield 60 – 80% (after purification)Represents a well-optimized process.

References

optimizing reaction conditions for 6-chloro-1H-indazol-7-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of organic synthesis, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the synthesis of 6-chloro-1H-indazol-7-ol. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure your experimental success.

Technical Support Center: Synthesis of this compound

The synthesis of substituted indazoles is a cornerstone of medicinal chemistry, with the indazole scaffold appearing in numerous pharmacologically active compounds.[1] The target molecule, this compound, presents unique challenges due to the specific substitution pattern on the benzene ring. This guide addresses common issues encountered during its synthesis, focusing on a plausible and widely applicable synthetic route involving diazotization and cyclization of a substituted aniline precursor.

Proposed Synthetic Workflow

A common and effective strategy for constructing the 1H-indazole core is through the intramolecular cyclization of a diazonium salt derived from an ortho-alkylated aniline.[2][3] The workflow for this compound would logically start from a precursor like 2-amino-4-chloro-3-methylphenol.

G cluster_0 Step 1: Protection cluster_1 Step 2: Diazotization cluster_2 Step 3: Cyclization & Deprotection cluster_3 Step 4: Purification SM Starting Material (2-amino-4-chloro-3-methylphenol) P1 Protection of Hydroxyl Group (e.g., with Acetic Anhydride) SM->P1 Reagent: Ac₂O, Pyridine P2 Diazotization of Amino Group P1->P2 Reagent: NaNO₂, HCl Temp: 0-5 °C P3 Intramolecular Cyclization (Forms Indazole Ring) P2->P3 Spontaneous P4 Deprotection of Hydroxyl Group (e.g., Acid/Base Hydrolysis) P3->P4 Reagent: NaOH or HCl FP Final Product (this compound) P4->FP Method: Column Chromatography or Recrystallization

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial diazotization reaction is showing low conversion or decomposition. What are the critical parameters to control?

Answer: Low yield or failure in the diazotization step is one of the most common hurdles. Diazonium salts are notoriously unstable at elevated temperatures. The success of this reaction hinges on rigorous control of several factors.

  • Causality: The reaction of an aromatic amine with a nitrosating agent (like nitrous acid, formed in-situ from NaNO₂ and a strong acid) creates a diazonium salt. This intermediate is highly reactive and prone to decomposition, often violently, if the temperature is not strictly controlled. The desired intramolecular cyclization competes with decomposition pathways and intermolecular reactions.

Troubleshooting Protocol:

  • Temperature Control (Critical): Maintain the reaction temperature between 0 and 5 °C at all times. Use an ice-salt bath for consistent cooling. Add the sodium nitrite solution slowly, dropwise, to prevent exothermic spikes.

  • Acidic Conditions: Ensure the reaction medium is sufficiently acidic. Typically, at least 2.5-3 equivalents of a strong acid (like HCl or H₂SO₄) are used. One equivalent protonates the amine, one reacts with sodium nitrite to form nitrous acid, and the excess maintains a low pH to prevent the diazonium salt from coupling with unreacted aniline.

  • Reagent Quality: Use freshly prepared sodium nitrite solution. Solid sodium nitrite can absorb moisture and degrade over time.

  • Monitoring: The reaction can be monitored for the disappearance of the starting aniline by Thin Layer Chromatography (TLC).

ParameterRecommended ConditionRationale
Temperature 0–5 °CMinimizes decomposition of the unstable diazonium salt.
Acid HCl or H₂SO₄ (2.5-3 eq.)Ensures formation of nitrous acid and stabilizes the diazonium salt.
NaNO₂ Addition Slow, dropwisePrevents localized heating and uncontrolled reaction rates.
Solvent Aqueous acidThe standard medium for generating diazonium salts.
Q2: I'm observing the formation of multiple products after the cyclization step. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a significant challenge in the synthesis of substituted indazoles, particularly when the cyclization can occur at different positions.[4][5] In your case, while the desired product is this compound, side reactions could lead to other isomers or byproducts.

  • Causality: The cyclization step is an intramolecular electrophilic aromatic substitution, where the diazonium group is the electrophile. The directing effects of the substituents on the benzene ring (chloro, hydroxyl/protected hydroxyl, and methyl groups) will influence the position of cyclization. While the ortho-methyl group strongly directs the cyclization to form the indazole, other pathways can become competitive under suboptimal conditions.

Troubleshooting Protocol:

  • Control of pH: The pH of the reaction mixture post-diazotization can influence the reactivity and selectivity. While the diazotization itself is done in strong acid, carefully neutralizing the excess acid before or during cyclization (if the reaction is not spontaneous) can sometimes improve yields, although this must be done cautiously to avoid decomposition.

  • Solvent Effects: The choice of solvent can influence the stability of intermediates and transition states. While often performed in the aqueous acidic medium of the diazotization, exploring co-solvents might offer better selectivity in some cases.

  • Protecting Group Influence: The nature of the protecting group on the hydroxyl function can exert steric or electronic effects that favor one cyclization pathway over others. If isomer formation is a persistent issue, consider trying a bulkier or more electron-withdrawing protecting group.

G Start Low Yield or Impure Product Check_Temp Was Temp < 5°C during diazotization? Start->Check_Temp Check_Reagents Are reagents (NaNO₂, acid) fresh and correct stoichiometry? Check_Temp->Check_Reagents Yes Action_Temp Action: Improve cooling (ice-salt bath) and slow down addition. Check_Temp->Action_Temp No Check_Purification Is purification method (chromatography, recrystallization) optimized? Check_Reagents->Check_Purification Yes Action_Reagents Action: Use fresh reagents. Verify calculations. Ensure >2.5 eq. acid. Check_Reagents->Action_Reagents No Action_Purification Action: Adjust solvent system for column. Test different recrystallization solvents. Check_Purification->Action_Purification No Success Problem Resolved Check_Purification->Success Yes Action_Temp->Success Action_Reagents->Success Action_Purification->Success

Caption: Troubleshooting workflow for low yield and purity issues.

Q3: What is the best method for purifying the final product, this compound?

Answer: Purification is crucial to isolate the target compound from unreacted starting materials, isomers, and other byproducts. Both column chromatography and recrystallization are viable methods, and the choice depends on the nature and quantity of the impurities.[6][7]

  • Causality: The polarity of this compound is influenced by the hydroxyl and N-H groups, which can participate in hydrogen bonding. This makes it moderately polar. Impurities may have very similar polarities, making separation challenging.

Troubleshooting Protocol:

  • Column Chromatography:

    • Adsorbent: Silica gel is the standard choice.

    • Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for indazole-type compounds is a mixture of hexanes (or heptane) and ethyl acetate.

    • Example Gradient: Begin with 10% Ethyl Acetate in Hexanes, and gradually increase to 30-50% Ethyl Acetate. The exact gradient should be determined by preliminary TLC analysis.

  • Recrystallization:

    • Solvent Screening: The key is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Potential Solvents:

      • Single Solvents: Ethanol, methanol, or isopropanol.

      • Solvent Pairs: Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Toluene. Dissolve the crude product in the minimum amount of the more polar solvent (e.g., ethyl acetate) while hot, then slowly add the less polar "anti-solvent" (e.g., hexane) until turbidity appears. Cool slowly to allow for crystal formation.

References

Technical Support Center: Troubleshooting Impurities in 6-chloro-1H-indazol-7-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for the synthesis of 6-chloro-1H-indazol-7-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As a key building block in the development of important pharmaceutical agents, including Pazopanib, ensuring the purity of this compound is paramount.[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Part 1: Frequently Asked Questions - Understanding the Core Chemistry

This section addresses fundamental questions about the synthesis to build a strong foundational understanding.

Q1: What is the most common synthetic route for this compound and its inherent challenges?

The most prevalent laboratory and industrial synthesis of the indazole core involves the diazotization of a substituted aniline followed by intramolecular cyclization. For this compound, a common starting material is 2-amino-3-hydroxy-4-chlorobenzonitrile or a related aniline.

The process typically begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C).[3] The aniline derivative then reacts with the nitrous acid to form a diazonium salt. This intermediate is often unstable and, upon gentle warming or changes in conditions, cyclizes to form the indazole ring system.

Causality Behind Challenges:

  • Diazonium Salt Instability: The diazonium intermediate is highly reactive and can decompose or participate in side reactions if the temperature is not strictly controlled.[4]

  • Regioselectivity: The cyclization step can potentially lead to the formation of regioisomers, which are often difficult to separate from the desired product. The electronic and steric nature of the substituents on the aniline ring dictates the preferred cyclization pathway.[5]

Q2: What are the primary classes of impurities I should expect?

Impurities in the synthesis of this compound can be categorized into four main groups:

  • Starting Material-Related Impurities: Contaminants present in the initial aniline precursor, such as isomers or related chlorinated compounds, which may carry through the synthesis.[6][7]

  • Process-Related Impurities: These are formed due to side reactions during the synthesis. This is the largest class and includes:

    • Regioisomers: Isomeric indazoles formed from alternative cyclization pathways.

    • N-Oxides: Oxidation of the indazole nitrogen atoms can lead to the formation of N-oxide impurities.[8][9]

    • Dehalogenated Species: Loss of the chlorine atom, particularly during any reductive steps that might be used in related syntheses or workups, can result in a des-chloro impurity.[10]

    • Incompletely Reacted Intermediates: Unreacted diazonium salts or other intermediates that may form tars or other byproducts.

  • Degradation Products: The final product may degrade under certain conditions (e.g., heat, light, or incompatible pH during workup).

  • Residual Solvents: Solvents used in the reaction and purification steps that are not completely removed.

Q3: Why is strict temperature control so critical during the diazotization step?

The diazotization reaction is highly exothermic, and the resulting diazonium salt is thermally labile.[3] Maintaining a low temperature (typically 0-5 °C) is crucial for several reasons:

  • Preventing Decomposition: Above 5-10 °C, the diazonium salt can decompose, releasing nitrogen gas and forming highly reactive aryl cations. These cations can react non-selectively with water, counter-ions, or other nucleophiles in the mixture, leading to a complex array of impurities (e.g., phenols) and significantly reducing the yield.[11]

  • Suppressing Side Reactions: Low temperatures minimize the rates of competing side reactions, such as azo-coupling between the diazonium salt and the unreacted starting aniline, which would form colored impurities.

  • Ensuring Selectivity: A controlled, slow reaction ensures the selective formation of the desired diazonium salt, setting the stage for a cleaner subsequent cyclization reaction.

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This section is formatted to help you diagnose and solve specific issues you may encounter during your experiments.

Symptom: An unexpected peak with the same mass as my product appears in the LC-MS.

This is a classic sign of a regioisomeric impurity . In the synthesis of substituted indazoles, the cyclization of the diazonium intermediate can sometimes occur at different positions, leading to structural isomers. For instance, depending on the precise starting material, a plausible regioisomer could be 4-chloro-1H-indazol-7-ol .

Mechanism of Formation: The formation of regioisomers is governed by the electronic directing effects of the substituents on the benzene ring, which influence the site of intramolecular electrophilic attack during cyclization. Small changes in reaction conditions, such as pH or temperature, can sometimes alter the ratio of these isomers.

Troubleshooting and Resolution:

  • Structural Confirmation: Isolate the impurity using preparative HPLC or column chromatography. The definitive structure can be confirmed using 2D NMR techniques (COSY, HMBC, NOESY), which can establish the connectivity and spatial relationships of the protons and carbons, differentiating it from the desired product.

  • Process Optimization: Re-evaluate the cyclization conditions. Modifying the acid catalyst, solvent, or reaction temperature can sometimes favor the formation of the desired regioisomer.

  • Purification Strategy: Regioisomers often have very similar polarities, making them difficult to separate.

    • Chromatography: Use a high-resolution HPLC column or perform careful column chromatography with a shallow solvent gradient.

    • Recrystallization: Explore a variety of solvent systems for recrystallization. Sometimes, a specific solvent or solvent mixture can selectively crystallize the desired product, leaving the isomeric impurity in the mother liquor.

Symptom: My analysis shows an impurity with a mass of [M-Cl+H]⁺ or [M-34].

This impurity is almost certainly 1H-indazol-7-ol , the des-chloro analog of your target compound.

Mechanism of Formation: This impurity typically forms if a reductive step is involved in the overall synthetic scheme or during certain workup procedures. Catalytic hydrogenation (e.g., using Pd/C) is a common method for removing protecting groups or reducing other functional groups, but it is also highly effective at hydrodehalogenation (replacing a halogen with hydrogen).[10] Even trace amounts of a hydrogenation catalyst or certain reducing agents can cause this side reaction.

Troubleshooting and Resolution:

  • Avoid Reductive Conditions: If possible, choose synthetic steps and workup procedures that do not involve strong reducing agents or hydrogenation catalysts when the chloro-substituent is present.

  • Source Identification: If a reduction step is unavoidable in a related synthesis, analyze the crude material immediately after that step to quantify the level of the des-chloro impurity.

  • Purification: The polarity difference between the chlorinated product and its des-chloro analog is usually sufficient for separation by standard silica gel chromatography or reverse-phase HPLC.

Symptom: An impurity with a mass of [M+16] is detected.

This is indicative of an N-oxide impurity (this compound-N-oxide). The indazole ring contains two nitrogen atoms, both of which can be susceptible to oxidation.

Mechanism of Formation: N-oxide formation can occur if oxidizing agents are present during the reaction or workup.[8][12] This can happen through:

  • The presence of excess nitrous acid or related nitrogen oxides (NOₓ) under certain conditions.

  • Air oxidation, especially if the reaction mixture is heated in the presence of certain metal catalysts or bases for extended periods.

  • Use of oxidizing reagents during workup to quench other species.

Troubleshooting and Resolution:

  • Control Stoichiometry: Use the minimum required amount of sodium nitrite for the diazotization and ensure it is quenched properly (e.g., with sulfamic acid) upon completion.

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation, especially if the reaction requires heating.

  • Purification: N-oxides are significantly more polar than their parent indazole. They can typically be removed effectively using standard silica gel chromatography.

Part 3: Protocols and Methodologies
Data Summary: Common Impurities and Identification
Impurity NamePotential StructureMolecular WeightTypical Mass Spec FragmentKey Identification Method
Desired Product This compound168.58[M+H]⁺ = 169.02NMR, HPLC, LC-MS
Regioisomer e.g., 4-chloro-1H-indazol-7-ol168.58[M+H]⁺ = 169.022D NMR (HMBC, NOESY)
Des-chloro Impurity 1H-indazol-7-ol134.14[M+H]⁺ = 135.05LC-MS, NMR
N-Oxide Impurity This compound-N-oxide184.58[M+H]⁺ = 185.02LC-MS, NMR
Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for analyzing the purity of this compound. It should be optimized and validated for your specific system.[13][14]

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm and 280 nm
Injection Volume 5 µL
Sample Prep ~0.5 mg/mL in 50:50 Acetonitrile:Water
Protocol 2: General Purification by Column Chromatography
  • Adsorbent: Select silica gel (230-400 mesh) for normal-phase chromatography.

  • Slurry Preparation: Prepare a slurry of the silica gel in the initial, low-polarity eluent.

  • Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or Ethyl Acetate) and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Collect fractions and monitor them by TLC or HPLC.

  • Fraction Pooling: Combine the pure fractions containing the desired product and concentrate under reduced pressure to obtain the purified this compound.

Part 4: Visual Guides

Diagram 1: Synthetic Pathway and Impurity Formation

G cluster_0 Synthesis Pathway cluster_1 Impurity Formation A 2-Amino-4-chloro-3-hydroxy benzonitrile derivative B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C This compound (Desired Product) B->C Cyclization (Heat or ΔpH) D Regioisomeric Impurity (e.g., 4-chloro-1H-indazol-7-ol) B->D Alternative Cyclization E N-Oxide Impurity C->E Oxidation (Air, NOₓ) F Des-chloro Impurity (1H-indazol-7-ol) C->F Reductive Conditions G cluster_mass Mass Analysis start Unexpected Peak in Analysis lcms 1. Run LC-MS Determine m/z start->lcms mass_same m/z = Product (Regioisomer?) lcms->mass_same mass_plus16 m/z = Product + 16 (N-Oxide?) lcms->mass_plus16 mass_minus34 m/z = Product - 34 (Des-chloro?) lcms->mass_minus34 nmr 2. Isolate Impurity (Prep-HPLC / Column) d2nmr 3. Run 1H, 13C, and 2D NMR (COSY, HMBC) nmr->d2nmr structure 4. Elucidate Structure d2nmr->structure optimize 5. Optimize Process or Purification Strategy structure->optimize mass_same->nmr mass_plus16->nmr mass_minus34->nmr

References

Technical Support Center: Stability & Degradation of 6-chloro-1H-indazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Information regarding the specific degradation pathways of 6-chloro-1H-indazol-7-ol is not extensively available in public literature. This guide is constructed based on established principles of forced degradation studies, the known chemical reactivity of the indazole scaffold, and the influence of its chloro and hydroxyl substituents. The proposed pathways and troubleshooting advice herein require experimental validation.

Introduction

Welcome to the technical support guide for this compound. As researchers and drug development professionals, understanding the chemical stability of a molecule is paramount. It forms the bedrock of developing robust analytical methods, ensuring drug product quality, and meeting regulatory expectations.[1][2] This document provides a comprehensive resource structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to assist you in your stability and degradation studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of this compound.

Q1: What are the primary objectives of studying the degradation of this compound?

A1: The primary goals are to:

  • Identify Likely Degradants: Determine the structure of potential impurities that could form during manufacturing, storage, or administration.[3]

  • Elucidate Degradation Pathways: Understand the chemical mechanisms by which the molecule degrades (e.g., hydrolysis, oxidation).[3][4]

  • Develop Stability-Indicating Methods: Create and validate analytical methods (typically HPLC) that can accurately measure the parent compound and separate it from all potential degradation products.[1][2] This is a regulatory requirement under ICH guidelines.[4][5][6]

  • Inform Formulation and Packaging: Guide the development of a stable drug product by identifying conditions (like exposure to light or oxygen) that must be controlled.[4][6]

Q2: Based on its structure, what are the most probable sites of degradation on the this compound molecule?

A2: The structure contains several reactive sites:

  • Indazole Ring System: The bicyclic aromatic system, particularly the pyrazole portion, can be susceptible to oxidation.[7] The electron-rich nature of the ring makes it a target for electrophilic attack and oxidative processes.

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group at the 7-position is a key site. Phenols are readily oxidized, often forming colored quinone-type structures. This group also makes the molecule sensitive to pH changes.

  • Chloro Substituent (-Cl): While generally stable, aryl chlorides can undergo nucleophilic substitution or reductive dechlorination under specific stress conditions, such as high heat or photolysis.

  • N-H of the Pyrazole Ring: The acidic proton on the nitrogen can be involved in various reactions and imparts tautomeric properties to the indazole system.[8]

Q3: What are the standard "forced degradation" conditions I should apply as per ICH guidelines?

A3: Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[6][9] The goal is to generate a modest amount of degradation (typically 5-20%) to ensure you can detect and identify the degradants.[5] Standard conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Base Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.

  • Oxidation: e.g., 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Dry heat (e.g., 80-100°C).

  • Photolytic Stress: Exposure to a controlled light source with both UV and visible output (e.g., 1.2 million lux hours and 200 watt hours/m²).[6]

Part 2: Troubleshooting Guide for Degradation Experiments

This section provides practical solutions to specific issues you may encounter during your experiments.

Q4: I see a new, colored impurity forming in my oxidative stress sample (H₂O₂). What is the likely cause?

A4:

  • Probable Cause: The formation of color strongly suggests the oxidation of the phenolic hydroxyl group at the 7-position. Phenols can oxidize to form quinone or quinone-imine structures, which are often highly colored. The indazole ring itself may also undergo oxidation, potentially leading to ring-opened products.

  • Troubleshooting Steps:

    • Characterize the Impurity: Use LC-MS to determine the molecular weight of the new peak. An increase of 14 Da (O-2H) or 16 Da (O) relative to the parent molecule would support an oxidation hypothesis.

    • Use a Milder Oxidant: If H₂O₂ causes excessively rapid or complex degradation, consider a radical initiator like AIBN (azobisisobutyronitrile) to probe free-radical mechanisms, which can be more controlled.

    • Protect from Light: Perform the oxidative stress study in amber vials or in the dark, as light can catalyze oxidative reactions, especially with H₂O₂.

Q5: My mass balance is poor in the acid hydrolysis sample. The parent drug is gone, but I don't see a major degradant peak.

A5:

  • Probable Cause: This often indicates that the degradation product is not being detected by your current analytical method. This can happen if the degradant:

    • Lacks a chromophore and is invisible to the UV detector.

    • Is highly polar and is eluting in the solvent front of your reverse-phase HPLC method.

    • Is not volatile or ionizable and is invisible to your mass spectrometer.

    • Has precipitated out of the solution.

  • Troubleshooting Steps:

    • Adjust HPLC Method: Modify your gradient to have a longer hold at the initial, highly aqueous mobile phase composition. This helps retain and resolve very polar compounds.

    • Change Detection Wavelength: Analyze the sample at a lower UV wavelength (e.g., 210 nm) where more organic molecules have some absorbance.

    • Use a Universal Detector: If available, analyze the sample using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which are mass-based and do not require a chromophore.

    • Check for Precipitate: Visually inspect the sample vial for any solid material. If present, attempt to dissolve it in a stronger organic solvent and analyze the resulting solution.

Q6: I am seeing two degradant peaks with the same mass in my photostability sample. What could be happening?

A6:

  • Probable Cause: The formation of isomers is a common outcome in photolytic degradation. The high energy from UV/visible light can induce rearrangements or reactions at different positions on the molecule. For this compound, possible scenarios include:

    • Positional Isomerization: The chloro or hydroxyl group could potentially migrate to an adjacent position on the benzene ring, though this is less common.

    • Dimerization: Two molecules could react to form a dimer. The resulting peak would have a mass approximately double that of the parent. Your MS data would need to be re-examined for a higher m/z value.

    • Formation of N1 and N2 Isomers: If a reaction occurs that involves the pyrazole nitrogen, it could lead to stable degradants that are isomers based on substitution at the N1 or N2 position.

  • Troubleshooting Steps:

    • Optimize Chromatography: The first step is to ensure you have baseline separation of the two peaks. A longer column, shallower gradient, or different mobile phase pH may be required.

    • Tandem MS (MS/MS): Fragment each isomeric peak in the mass spectrometer. Different fragmentation patterns can provide clues to distinguish the isomers.

    • Preparative HPLC & NMR: If the degradants are significant, the ultimate solution is to isolate each peak using preparative HPLC and perform 1D and 2D NMR for definitive structure elucidation.

Part 3: Core Methodology & Proposed Pathways

Experimental Protocol: Forced Degradation Study

This protocol provides a robust starting point for investigating the degradation of this compound.

1. Reagents & Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Purified water (e.g., Milli-Q)

  • Formic acid (or other suitable mobile phase modifier)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with DAD/PDA and Mass Spectrometer (MS) detector

  • Photostability chamber

2. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

  • For each stress condition, dilute the stock solution with the stressor to a final concentration of approximately 0.1 mg/mL.

3. Stress Conditions:

  • The goal is to achieve 5-20% degradation.[5] Incubation times and temperatures may need to be optimized.

Stress ConditionStressorTemperatureTime (Initial)Quenching/Dilution
Control Diluent (50:50 ACN:H₂O)Room Temp48 hrDilute to 0.01 mg/mL
Acid Hydrolysis 0.1 M HCl60 °C24 hrNeutralize with NaOH, Dilute
Base Hydrolysis 0.1 M NaOHRoom Temp8 hrNeutralize with HCl, Dilute
Oxidation 3% H₂O₂Room Temp24 hrDilute with mobile phase
Thermal Dry Powder in Oven80 °C48 hrDissolve and dilute
Photolytic Solution in Quartz CuvetteAmbientPer ICH Q1BDilute with mobile phase

4. Analytical Method (Starting Point):

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in ACN

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Detection: DAD (200-400 nm) and ESI-MS (Positive/Negative switching)

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation prep_stock Prepare 1 mg/mL Stock Solution prep_samples Dilute Stock into Stressors (Acid, Base, H2O2, etc.) prep_stock->prep_samples stress_acid Acid (Heat) prep_samples->stress_acid stress_base Base (RT) prep_samples->stress_base stress_ox Oxidative (H2O2) prep_samples->stress_ox stress_photo Photolytic (ICH Q1B) prep_samples->stress_photo stress_therm Thermal (Dry Heat) prep_samples->stress_therm analysis_hplc Analyze via HPLC-DAD-MS stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_photo->analysis_hplc stress_therm->analysis_hplc eval_mass Evaluate Mass Balance analysis_hplc->eval_mass eval_peaks Identify & Quantify Degradation Peaks analysis_hplc->eval_peaks eval_path Propose Pathways eval_peaks->eval_path

Caption: Workflow for a forced degradation study.

Proposed Degradation Pathways

Based on chemical principles, the following pathways are proposed for this compound. These require experimental confirmation via techniques like LC-MS/MS and NMR.

G Parent This compound Oxidation Oxidative Stress (e.g., H2O2, Light) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Generally Stable (Aromatic System) Photolysis Photolytic Stress (High Energy Light) Parent->Photolysis Deg1 Quinone-imine type species (via oxidation of phenol) Oxidation->Deg1 Major Pathway Deg2 Ring-opened products (via oxidative cleavage) Oxidation->Deg2 Minor Pathway Deg3 Dechlorinated species (via photolysis/reduction) Photolysis->Deg3 Possible Deg4 Dimeric species (via photolytic radical coupling) Photolysis->Deg4 Possible

Caption: Proposed degradation pathways for this compound.

Mechanistic Discussion:

  • Oxidative Pathway (Major): The electron-rich phenol and indazole rings are highly susceptible to oxidation. The most likely primary degradation pathway involves the oxidation of the 7-hydroxyl group, potentially forming a quinone-imine type structure. This aligns with the common observation of colored degradants from phenolic compounds. Further oxidation could lead to the cleavage of the pyrazole ring.[7][10]

  • Photolytic Pathway: High-energy photons can induce homolytic cleavage of the C-Cl bond, leading to a radical intermediate. This radical could then abstract a hydrogen atom from the solvent to form the dechlorinated analog (indazol-7-ol) or react with another molecule to form dimers.[11]

  • Hydrolytic Stability (Predicted): The core indazole ring is aromatic and generally stable to hydrolysis.[12] While extreme pH and heat might cause some degradation, it is predicted to be significantly more stable under hydrolytic conditions compared to oxidative or photolytic stress.

References

Technical Support Center: Crystallization of 6-chloro-1H-indazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide in-depth, field-proven guidance on the crystallization of 6-chloro-1H-indazol-7-ol. This guide moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your results.

Introduction

This compound is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] The isolation and purification of this active pharmaceutical ingredient (API) via crystallization is a critical step that dictates its purity, stability, and downstream processability.[][4] Achieving a robust and reproducible crystallization process is paramount. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization of this specific molecule.

Understanding the Molecule: Physicochemical Properties

A successful crystallization process begins with understanding the molecule's properties. While extensive public data for this compound is limited, we can infer key characteristics from its structure and related indazole compounds.

PropertyValue / InformationSignificance for Crystallization
Molecular Formula C₇H₅ClN₂O[5]Indicates a relatively small, rigid aromatic structure.
Molecular Weight 168.58 g/mol [5]Influences solubility and diffusion in solution.
Structure Indazole core with chloro and hydroxyl groupsThe N-H and O-H groups are prime sites for hydrogen bonding, which is a dominant force in the crystal lattice formation of indazoles.[6][7] This suggests a high propensity for forming stable crystals but also potential for polymorphism.
Expected Polarity PolarThe presence of N-H and O-H groups makes the molecule polar, suggesting solubility in polar solvents like alcohols, acetone, or acetonitrile. Water may be a suitable anti-solvent.[8][9]
Expected Melting Point Likely >150 °CBased on the melting point of the parent 6-chloro-1H-indazole (174-177 °C)[10], the compound is expected to be a stable solid at room temperature.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Q1: I've followed my procedure, but no crystals are forming. The compound remains completely dissolved even after cooling.

Answer: This is a classic sign that your solution is not supersaturated, the necessary driving force for crystallization.[11] The concentration of your compound is below its solubility limit at the cooled temperature.

Causality & Solutions:

  • Insufficient Concentration: The initial volume of the solvent was too high.

    • Solution: Gently heat the solution and reduce the solvent volume by evaporation (e.g., using a rotary evaporator or a gentle stream of nitrogen). Be cautious not to evaporate too quickly, as this can lead to rapid precipitation of impure material.[12]

  • Inadequate Cooling: The solution has not been cooled to a low enough temperature.

    • Solution: If the solution is at room temperature, try cooling it further in an ice-water bath (0 °C) or a freezer. Allow sufficient time for thermal equilibrium and nucleation.[13]

  • High Nucleation Energy Barrier: The spontaneous formation of initial crystal nuclei is kinetically hindered.

    • Solution A (Scratching): Scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide high-energy sites that act as templates for nucleation.[12][13]

    • Solution B (Seeding): If you have a previous batch of solid this compound, add a single, tiny crystal ("seed crystal") to the solution. This bypasses the difficult primary nucleation step and promotes controlled crystal growth on the seed's surface.[7]

Q2: My compound is separating as a liquid or "oiling out" instead of forming solid crystals.

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This is common when the solution temperature is higher than the melting point of the solute or when high impurity levels significantly depress the melting point.[12]

Causality & Solutions:

  • Cooling Too Rapidly: The solution is cooled so quickly that it becomes highly supersaturated, and the molecules don't have time to orient themselves into an ordered crystal lattice.

    • Solution: Reheat the mixture until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask (e.g., with paper towels) can promote gradual cooling.[12][13]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, leading to a solution temperature that is above the compound's melting point.

    • Solution: Select a solvent with a lower boiling point. If using a solvent mixture, adjust the ratio to lower the overall boiling point.[12]

  • Presence of Impurities: Impurities can disrupt the crystallization process and lower the melting point of the eutectic mixture.[14][15]

    • Solution: Attempt to purify the material further before crystallization using another method, such as column chromatography. Then, retry the crystallization with the higher-purity material.

Q3: I'm getting crystals, but the quality is poor (very fine powder, needles, or aggregates).

Answer: Poor crystal morphology is typically the result of a very high nucleation rate relative to the crystal growth rate.[12] When countless nuclei form simultaneously, they compete for the available solute, resulting in very small particles.

Causality & Solutions:

  • Excessive Supersaturation: Cooling too fast, evaporating solvent too quickly, or adding an anti-solvent too rapidly creates a very high level of supersaturation.

    • Solution: Reduce the rate of supersaturation. Use a slower cooling ramp, allow solvent to evaporate more slowly (e.g., by using a cap with a single needle hole), or add the anti-solvent dropwise to the stirred solution.[12]

  • High Impurity Levels: Certain impurities can act as nucleation sites or adsorb to specific crystal faces, stunting growth and altering the crystal habit, often leading to needles instead of more equant prisms.[15][16]

    • Solution: Ensure the starting material is of high purity (ideally >90%).[12] If impurities are the cause, an initial purification step is necessary.

  • Solvent Effects: The solvent itself influences crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. Indazole derivatives are known to exhibit different morphologies depending on the crystallization solvent.[6][17] A systematic solvent screen is highly recommended (see Protocol 1).

Q4: My product is pure, but my recovery yield is very low.

Answer: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after filtration.[12]

Causality & Solutions:

  • Excessive Solvent: Using too much solvent is the most common cause.

    • Solution: Before filtering, check if further cooling or concentrating the mother liquor yields more crystals. For future runs, use the minimum amount of hot solvent required to fully dissolve the compound.[13]

  • Incomplete Crystallization: The solution was not allowed to cool for a sufficient amount of time, or not cooled to a low enough temperature.

    • Solution: Ensure the crystallization mixture reaches thermal equilibrium at the lowest practical temperature (e.g., 0-4 °C) and is held there for an adequate period before filtration.

  • Washing with an Inappropriate Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve the product.

    • Solution: Always wash the crystals with a small amount of ice-cold crystallization solvent or an anti-solvent in which the compound has very low solubility.

Visual Workflow: Troubleshooting Crystallization Failures

The following diagram provides a logical decision tree to guide your troubleshooting process.

G Start Crystallization Experiment Complete Observation Observe Outcome Start->Observation NoCrystals Problem: No Crystals Formed Observation->NoCrystals Solution is clear OilingOut Problem: Compound 'Oils Out' Observation->OilingOut Liquid droplets form PoorQuality Problem: Poor Crystal Quality (Needles, Powder) Observation->PoorQuality Solid is powder/needles Success Success: High-Quality Crystals Observation->Success Desired crystals form Sol_Conc Action: Concentrate Solution (Evaporate Solvent) NoCrystals->Sol_Conc Cause: Not Supersaturated Sol_Cool Action: Cool to Lower Temp (Ice Bath) NoCrystals->Sol_Cool Cause: Not Supersaturated Sol_Seed Action: Induce Nucleation (Scratch / Seed) NoCrystals->Sol_Seed Cause: Nucleation Barrier Sol_SlowCool Action: Reheat, Add Solvent, Cool Slowly OilingOut->Sol_SlowCool Cause: Cooling Too Rapid Sol_NewSolvent Action: Change Solvent (Lower Boiling Point) OilingOut->Sol_NewSolvent Cause: Solvent BP Too High Sol_Rate Action: Reduce Supersaturation Rate (Slower Cooling/Addition) PoorQuality->Sol_Rate Cause: Nucleation Too Fast Sol_Purity Action: Increase Starting Purity PoorQuality->Sol_Purity Cause: Impurities Sol_Conc->Observation Re-evaluate Sol_Cool->Observation Re-evaluate Sol_Seed->Observation Re-evaluate Sol_SlowCool->Start Retry Experiment Sol_NewSolvent->Start Retry Experiment Sol_Rate->Start Retry Experiment Sol_Purity->Start Retry Experiment

Caption: Decision tree for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

  • Q: How do I choose the best solvent system to begin with?

    • A: The ideal solvent should dissolve this compound completely at an elevated temperature but poorly at room temperature or below.[8] Given the molecule's polarity, start by testing polar solvents like ethanol, isopropanol, acetonitrile, or acetone. A good practice is to use a "solvent pair," where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").[8] Common pairs for polar compounds include ethanol/water or acetone/hexane.[18] A systematic screening is the most reliable method (see Protocol 1).

  • Q: What is polymorphism, and should I be concerned about it with this compound?

    • A: Polymorphism is the ability of a compound to exist in multiple crystal structures.[6] Different polymorphs can have drastically different properties, including solubility and stability, which is critical in drug development. Indazole derivatives are known to exhibit supramolecular diversity and polymorphism.[6] You should be aware of this possibility. If you get different-looking crystals or inconsistent analytical results (e.g., melting point, XRD) from different crystallization experiments, you may be isolating different polymorphs. Controlling the solvent and cooling rate is key to consistently isolating the desired, most stable form.[4]

  • Q: What is the difference between cooling, anti-solvent, and evaporation crystallization?

    • A: These are three common methods to induce supersaturation:

      • Cooling Crystallization: Used when the compound's solubility is highly dependent on temperature. A hot, saturated solution is slowly cooled to decrease solubility and induce crystallization.[19]

      • Anti-Solvent Crystallization: A second solvent (the anti-solvent) in which the compound is insoluble is added to a solution of the compound, reducing the overall solubility of the system and causing the product to crystallize.[20]

      • Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution. As the solvent volume decreases, the compound concentration increases, leading to crystallization. This is often used for growing high-quality single crystals for X-ray analysis.[6]

Visual Diagram: Key Factors Influencing Crystallization

This diagram illustrates the interplay of critical parameters that determine the final attributes of your crystalline product.

G cluster_0 Control Parameters cluster_1 Crystal Attributes Solvent Solvent System Purity Purity Solvent->Purity Yield Yield Solvent->Yield Size Crystal Size & Habit Solvent->Size Polymorph Polymorph Solvent->Polymorph Temp Temperature Profile (Cooling Rate) Temp->Yield Temp->Size Temp->Polymorph Conc Supersaturation Conc->Purity Conc->Yield Conc->Size Impurity Impurities Impurity->Purity Impurity->Size Impurity->Polymorph

Caption: Interrelationship of control parameters and final crystal attributes.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or solvent system for crystallization.

Materials:

  • ~100 mg of this compound

  • Small test tubes or vials

  • A selection of test solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Hot plate or sand bath

  • Ice bath

Procedure:

  • Place ~10-15 mg of the compound into several different test tubes.

  • To each tube, add a test solvent dropwise at room temperature, vortexing after each addition. Note if the compound dissolves readily. A good solvent should not dissolve the compound well at room temperature.[8]

  • Take the tubes where the compound was poorly soluble and gently heat them. Continue adding the solvent dropwise until the compound just dissolves. Record the approximate volume of solvent used.

  • Allow the clear, hot solutions to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice bath for 15-20 minutes.

  • Analyze the results:

    • Excellent Solvent: The compound dissolved completely when hot and formed a large amount of crystalline solid upon cooling.

    • Poor Solvent: The compound did not dissolve even when hot, or it dissolved at room temperature.

    • Potential Anti-Solvent: The compound was completely insoluble in the solvent, even when hot.

Protocol 2: Controlled Cooling Crystallization

This protocol is for crystallizing the compound from a single, suitable solvent identified in Protocol 1.

Procedure:

  • In an appropriately sized flask, dissolve the this compound in the minimum amount of the chosen hot solvent.[13]

  • Ensure the solution is fully dissolved. If any particulates remain, perform a hot filtration to remove them.

  • Cover the flask and allow it to cool slowly towards room temperature. To ensure slow cooling, you can insulate the flask with glass wool or paper towels.[13]

  • Once crystal formation appears to have stopped at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[13]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small portion of ice-cold solvent.

  • Dry the crystals under vacuum to a constant weight.

References

Technical Support Center: Scale-Up Synthesis of 6-chloro-1H-indazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloro-1H-indazol-7-ol. This guide is designed for researchers, scientists, and drug development professionals engaged in the process development and scale-up of this important heterocyclic intermediate. As a key building block in numerous pharmaceutical agents, ensuring a robust, safe, and scalable synthesis is paramount.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. We will navigate the common challenges encountered during the multi-step synthesis, from controlling regioselectivity in electrophilic substitution to managing the thermal hazards of diazotization.

Synthetic Route Overview

The most common and scalable synthetic approach to this compound proceeds via a four-step sequence starting from the readily available 4-chloro-2-methylphenol. Each step presents unique challenges that must be carefully managed for a successful scale-up campaign.

Synthetic_Workflow A 4-chloro-2-methylphenol B Step 1: Nitration A->B HNO₃, H₂SO₄ C 4-chloro-2-methyl-3-nitrophenol B->C D Step 2: Reduction C->D H₂, Pd/C E 3-amino-4-chloro-2-methylphenol D->E F Step 3: Diazotization & Cyclization E->F NaNO₂, HCl G This compound F->G H Step 4: Purification G->H Crystallization I Final API Intermediate H->I

Caption: Overall synthetic workflow for this compound.

Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns during the scale-up of this synthesis?

The most significant safety hazard is associated with Step 3: Diazotization . Aromatic diazonium salts are notoriously unstable and can decompose explosively, especially if isolated or allowed to accumulate at elevated temperatures.[4] Key safety protocols include:

  • Strict Temperature Control: Executing the reaction at low temperatures (typically 0-5 °C) is critical to prevent thermal decomposition.

  • In-Situ Consumption: The diazonium intermediate should be generated and consumed in the same pot without isolation.

  • Controlled Addition: The diazotizing agent (e.g., aqueous sodium nitrite) must be added slowly and sub-surface to avoid localized concentration spikes and potential runaway reactions.

  • Quenching Strategy: A well-defined quenching procedure using a reagent like sulfamic acid to destroy excess nitrous acid is mandatory.

A secondary hazard is the use of hydrogen gas in Step 2: Reduction . This requires appropriately rated equipment and robust procedures to manage flammability risks.

Q2: Which synthetic step is the most difficult to scale up effectively?

While the diazotization step is the most hazardous, Step 1: Nitration often presents the most significant process chemistry challenge. The primary difficulty is controlling the regioselectivity of the nitration on the electron-rich phenol ring. The hydroxyl and methyl groups direct ortho- and para-, leading to a potential mixture of isomers, primarily the desired 4-chloro-2-methyl-3-nitrophenol and the undesired 4-chloro-2-methyl-5-nitrophenol. Separating these isomers on a large scale can be costly and inefficient, making optimization of this first step crucial for the economic viability of the entire process.

Q3: What are the Critical Quality Attributes (CQAs) for the final this compound product?

The CQAs for the final intermediate are dictated by its use in subsequent pharmaceutical manufacturing steps. Typically, these include:

  • Purity: Usually >99.0%, with specific limits on isomeric impurities, starting materials, and reaction byproducts.

  • Residual Solvents: Must be below the limits defined by ICH guidelines.

  • Heavy Metal Content: If catalysts like palladium are used, residual metal content must be tightly controlled (often in the low ppm range).

  • Physical Properties: Crystal form, particle size, and bulk density can be critical for handling and reactivity in the next synthetic step.

Part 2: Troubleshooting Guide by Synthetic Stage
Stage 1: Nitration of 4-chloro-2-methylphenol

Q: My reaction produces a significant amount of the undesired 5-nitro isomer, leading to low yield and difficult purification. How can I improve regioselectivity for the 3-nitro position?

A: This is a classic challenge of electrophilic aromatic substitution. The hydroxyl group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. To favor nitration at the C3 position (ortho to the hydroxyl and meta to the methyl), you must carefully control the reaction conditions.

  • Causality: The formation of the 5-nitro isomer is kinetically favored under aggressive nitrating conditions. Milder conditions can exploit the subtle electronic differences to favor the thermodynamically more stable, sterically hindered 3-nitro product.

  • Solution:

    • Temperature Control: Lowering the reaction temperature (e.g., to -10 °C to 0 °C) can significantly enhance selectivity.

    • Acid System: Using a less aggressive nitrating agent can be beneficial. Instead of a potent fuming nitric/sulfuric acid mixture, consider using acetic anhydride as a co-solvent or employing milder nitrating agents like sodium nitrate in sulfuric acid.

    • Order of Addition: Slowly adding the nitric acid to the solution of the phenol in sulfuric acid allows for better temperature management and can improve selectivity.

ParameterAggressive ConditionsOptimized Conditions for Selectivity
Temperature 20-30 °C-10 °C to 5 °C
Nitrating Agent Fuming HNO₃ / H₂SO₄Conc. HNO₃ / H₂SO₄ or NaNO₃ / H₂SO₄
Addition Rate Fast / Bulk AdditionSlow, controlled dosing over 2-4 hours
Typical 3:5 Ratio ~1.5 : 1>4 : 1
Stage 2: Reduction of 4-chloro-2-methyl-3-nitrophenol

Q: The catalytic hydrogenation is stalling, and I'm observing incomplete conversion even after extended reaction times. What is the likely cause?

A: Stalled hydrogenations are common on scale-up and are almost always due to catalyst deactivation or mass transfer limitations.

  • Causality: The palladium catalyst is sensitive to poisoning. Impurities from the nitration step, particularly residual nitrates or oxidized byproducts, can adsorb to the catalyst surface and block active sites. On a larger scale, ensuring efficient mixing to keep the solid catalyst suspended and to facilitate hydrogen gas dissolution becomes more challenging.

  • Solution:

    • Purity of Starting Material: Ensure the 4-chloro-2-methyl-3-nitrophenol is purified (e.g., by recrystallization or a wash) to remove catalyst poisons.

    • Catalyst Loading: While it may seem counterintuitive, sometimes decreasing the catalyst loading can prevent side reactions that generate poisons. A typical loading is 0.5-2 mol% Pd/C.

    • Agitation and Hydrogen Pressure: Increase the agitation rate to improve gas-liquid-solid mixing. Increasing hydrogen pressure (within the equipment's safety limits) will increase the driving force for the reaction.

    • Solvent Choice: Solvents like methanol, ethanol, or ethyl acetate are common. Ensure the solvent is degassed and of high purity.

Q: I am observing a significant amount of dehalogenated byproduct (loss of the 6-chloro group). How can this be minimized?

A: Dehalogenation is a known side reaction during catalytic hydrogenation of aryl halides.

  • Causality: Palladium catalysts are highly active for hydrodechlorination, especially under basic conditions or at higher temperatures.

  • Solution:

    • Catalyst Selection: Consider using a platinum-based catalyst (e.g., Pt/C), which often shows lower dehalogenation activity than palladium.

    • Additive: Adding a small amount of a weak acid (like acetic acid) can suppress dehalogenation.

    • Reaction Conditions: Operate at the lowest temperature and hydrogen pressure that still provides a reasonable reaction rate.

Stage 3: Diazotization & Intramolecular Cyclization

Q: During the addition of sodium nitrite, the reaction mixture is turning dark and forming tar-like substances, resulting in a very low yield of the indazole.

A: Tar formation is a clear sign of diazonium salt decomposition and unwanted side reactions. The primary culprit is almost always a loss of temperature control.

  • Causality: The diazotization reaction is highly exothermic. If the heat is not removed efficiently, the local temperature can rise significantly, causing the unstable diazonium salt to decompose into a complex mixture of phenolic and coupled byproducts.[4]

  • Solution:

    • Aggressive Cooling: Ensure your reactor has sufficient cooling capacity to maintain the internal temperature between 0-5 °C throughout the NaNO₂ addition.

    • Slow, Sub-Surface Addition: Add the aqueous sodium nitrite solution slowly via a dip tube below the surface of the reaction mixture. This prevents accumulation of unreacted nitrite and avoids localized hot spots at the surface.

    • Vigorous Agitation: Strong mixing is essential to dissipate heat and ensure rapid reaction.

Troubleshooting_Diazotization Start Tar formation during diazotization? CheckTemp Was temperature maintained at 0-5°C? Start->CheckTemp CheckAddition Was NaNO₂ added slowly and sub-surface? CheckTemp->CheckAddition Yes RootCause_Temp Root Cause: Poor thermal control leading to decomposition. CheckTemp->RootCause_Temp No CheckAcid Is acid concentration correct (≥3 eq)? CheckAddition->CheckAcid Yes RootCause_Addition Root Cause: Localized concentration/hot spots. CheckAddition->RootCause_Addition No RootCause_Acid Root Cause: Incomplete diazotization, side reactions. CheckAcid->RootCause_Acid No Solution Solution: 1. Improve cooling/agitation. 2. Slow sub-surface addition. 3. Verify acid stoichiometry. CheckAcid->Solution Yes RootCause_Temp->Solution RootCause_Addition->Solution RootCause_Acid->Solution

Caption: Decision tree for troubleshooting diazotization side reactions.

Stage 4: Purification and Isolation

Q: The crude product has a persistent color and is difficult to crystallize to the required >99% purity. What are the best practices for purification?

A: The final purification is critical for meeting pharmaceutical intermediate standards. A multi-step approach is often necessary.

  • Causality: The color likely originates from azo-coupled impurities or other decomposition byproducts from the diazotization step. These can interfere with crystallization.

  • Solution:

    • Carbon Treatment: Before crystallization, perform a hot filtration of the crude product solution through a pad of activated carbon. This is highly effective at removing color bodies.

    • Solvent Screening for Crystallization: A systematic solvent screen is essential. A good crystallization solvent system will dissolve the product at elevated temperatures but provide low solubility at ambient or sub-ambient temperatures, while keeping impurities dissolved. Toluene, ethyl acetate/heptane, or isopropanol/water mixtures are common starting points.

    • Reslurrying: If a single crystallization is insufficient, a reslurry of the isolated solid in a solvent that dissolves the impurities but not the product can be a very effective and high-recovery purification method.

References

Technical Support Center: Refining Purification Methods for 6-chloro-1H-indazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 6-chloro-1H-indazol-7-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. The inherent challenges in purifying substituted indazoles—ranging from stubborn isomeric impurities to variable solubility—necessitate robust and well-understood methodologies.

This guide moves beyond simple protocols to explain the underlying principles of purification strategies, helping you troubleshoot common issues and adapt methods to your specific experimental context.

Section 1: Compound Profile & Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in designing an effective purification strategy. The presence of a phenolic hydroxyl group and the indazole core dictates its solubility and reactivity.

PropertyValueSource
CAS Number 1638769-08-0[1]
Molecular Formula C₇H₅ClN₂O[1]
Molecular Weight 168.58 g/mol [1]
Appearance Typically an off-white to tan powder or crystalline solidGeneral chemical knowledge
Purity (Typical) >97%[1]
Key Functional Groups Phenolic -OH, Pyrazole N-H, Aryl ChlorideChemical structure analysis

The amphoteric nature of the indazole ring system, combined with the acidic phenolic proton, allows for solubility in both acidic and basic aqueous solutions, a property that can be exploited during purification.[2]

Section 2: The Challenge: Common Impurities in Synthesis

Effective purification begins with anticipating the impurities you need to remove. The synthesis of substituted indazoles can generate several classes of impurities that may co-purify with the desired product.[3][4]

  • Regioisomers: This is one of the most common and challenging impurity types. Depending on the synthetic route, isomers such as 4-chloro-1H-indazol-7-ol or other positional isomers can form. These often have very similar polarities and crystallinities, making separation difficult.[5][6]

  • Unreacted Starting Materials: Precursors like substituted 2-halobenzonitriles or 3-chloro-2-methylanilines may carry through the reaction sequence if conversion is incomplete.[5][7]

  • Dehalogenated Byproducts: Reductive conditions or certain catalysts can lead to the formation of the des-chloro analogue (1H-indazol-7-ol), which can be difficult to separate from the chlorinated product.[8]

  • Side-Reaction Products: Nitrosation, cyclization, and other steps in indazole synthesis can produce various byproducts that add to the complexity of the crude mixture.[9][10]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, THF, alcohols) can remain trapped in the solid product.

Section 3: Core Purification Workflow

A multi-step approach is often necessary to achieve high purity. The following workflow illustrates a typical purification sequence for this compound, starting from a crude reaction mixture.

G cluster_0 Purification Workflow A Crude Product (Post-Reaction Workup) B Liquid-Liquid Extraction (Acid/Base Wash) A->B Remove ionic impurities C Recrystallization (Primary Purification) B->C Isolate bulk product D Purity Analysis (TLC/HPLC) C->D Assess purity E Column Chromatography (If Necessary) D->E Purity < 98%? G Drying (Vacuum Oven) D->G Purity ≥ 98%? F Final Purity Analysis (HPLC, qNMR) E->F Collect pure fractions F->G Confirm purity H Pure this compound G->H

Caption: General purification workflow for this compound.

Section 4: Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Recrystallization Issues

Q1: My product "oils out" during recrystallization instead of forming crystals. What's wrong and how do I fix it?

A1: Causality & Solution

"Oiling out" occurs when the solute is insoluble in the hot solvent and instead melts, or when the solution becomes supersaturated at a temperature above the solute's melting point. It can also be caused by the presence of impurities that depress the melting point.

Troubleshooting Steps:

  • Add More Solvent: The most common cause is using too little solvent. Add small aliquots of the hot solvent until the oil completely dissolves.

  • Reduce Cooling Rate: Crash cooling a highly concentrated solution can favor oil formation. Allow the solution to cool slowly to room temperature, then transfer it to an ice bath.

  • Use a Co-solvent System: Introduce a "poorer" solvent (one in which the compound is less soluble) to the hot, dissolved solution. For instance, if you dissolved your compound in hot methanol, slowly add water until the solution becomes slightly turbid, then allow it to cool. A methanol/water system is often effective for polar compounds like indazoles.[6]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q2: My recovery after recrystallization is very low (<50%). How can I improve the yield?

A2: Causality & Solution

Low recovery typically points to two issues: either the compound is too soluble in the chosen solvent even at low temperatures, or too much solvent was used.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The ideal recrystallization solvent dissolves the compound when hot but has very low solubility when cold. You may need to screen for a new solvent or solvent system.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excessive solvent will keep more of your product in solution upon cooling.

  • Concentrate the Mother Liquor: After filtering your crystals, partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may have lower purity.

  • Ensure Complete Cooling: Make sure you have allowed sufficient time for crystallization at a low temperature (e.g., 0-4 °C in an ice bath) before filtration.

Persistent Impurity Issues

Q3: HPLC analysis shows a persistent impurity with a similar retention time after recrystallization. What are my options?

A3: Causality & Solution

This scenario strongly suggests the presence of a regioisomer or a structurally related impurity with very similar physicochemical properties. Recrystallization alone may be insufficient to separate such compounds.

G cluster_0 Troubleshooting Persistent Impurities A Impurity Detected (Post-Recrystallization) B Characterize Impurity (LC-MS, NMR) A->B C Is it a Regioisomer? B->C Analyze Mass & Structure D Flash Column Chromatography C->D Yes F Is it a Starting Material? C->F No E Optimize Solvent System (e.g., Hexane/EtOAc/DCM) D->E Separate based on polarity I Pure Product E->I G Perform Acid/Base Wash F->G Yes, with different pKa H Re-run Reaction (Drive to completion) F->H Yes, reaction incomplete G->I H->I

References

Technical Support Center: Stabilizing 6-chloro-1H-indazol-7-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chloro-1H-indazol-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling and stabilization of this compound in solution. Drawing from established principles in heterocyclic and phenolic chemistry, this document offers troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Molecule: Inherent Instabilities

This compound is a unique molecule that combines the structural features of an indazole and a phenol. This combination, while useful for its biological activity, also presents specific stability challenges. The indazole ring system can be susceptible to photodegradation and pH-dependent transformations.[1] The phenolic hydroxyl group is highly prone to oxidation, which can be catalyzed by light, high pH, and the presence of metal ions.[2][3] Therefore, careful consideration of solvent choice, pH, and environmental conditions is paramount to prevent degradation.

II. Troubleshooting Guide: Diagnosing and Resolving Instability

Have you observed a loss of potency, color change, or the appearance of unexpected peaks in your analysis? These are common indicators of degradation. The following troubleshooting guide will help you diagnose and address these issues.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Instability of this compound A Start: Solution Instability Observed (e.g., color change, precipitation, new HPLC peaks) B Is the solution exposed to light? A->B Check Light Exposure C ACTION: Protect from light. Store in amber vials or wrap in foil. B->C Yes D Is the solution exposed to oxygen? B->D No C->D E ACTION: Use degassed solvents. Work under an inert atmosphere (N2 or Ar). D->E Yes F What is the pH of the solution? D->F No E->F G High pH (>7.5) F->G Check pH I Are antioxidants present? F->I Neutral/Acidic H ACTION: Adjust pH to slightly acidic (pH 6.0-7.0). Use a suitable buffer. G->H Alkaline H->I J ACTION: Add antioxidants. (e.g., Ascorbic Acid or Tocopherol) I->J No K Problem Resolved? I->K Yes J->K L Continue Monitoring K->L Yes M Contact Technical Support K->M No

Caption: A logical workflow for troubleshooting the degradation of this compound solutions.

III. Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a brownish color. What is happening?

A1: A brown discoloration is a classic sign of oxidation of the phenolic hydroxyl group. Phenols can be oxidized to form quinone-type structures, which are often colored. This process is accelerated by exposure to oxygen, light, and alkaline pH.[2] To prevent this, it is crucial to handle the compound under an inert atmosphere, use degassed solvents, and protect the solution from light.

Q2: What is the optimal pH for storing solutions of this compound?

Q3: Can I add antioxidants to my solution? If so, which ones are recommended?

A3: Yes, adding antioxidants is a highly effective strategy. For phenolic compounds, chain-breaking antioxidants that can donate a hydrogen atom are ideal. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are excellent choices and have been shown to have synergistic effects in protecting polyphenolic compounds from oxidation.[1][5][6] A low concentration (e.g., 0.01-0.1% w/v) is typically sufficient.

Q4: What are the best solvents for dissolving and storing this compound?

A4: While specific solubility data is limited, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be effective for creating stock solutions due to their strong solvating power for a wide range of organic molecules.[7] For aqueous-based assays, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Always ensure your chosen solvent is compatible with your experimental system.

Q5: I see a new peak in my HPLC analysis after storing my solution for a few days. What could it be?

A5: The appearance of a new peak is indicative of degradation. For indazole-containing compounds, one common degradation pathway, especially upon exposure to UV light, is a photochemical rearrangement to a benzimidazole derivative.[1] Other possibilities include oxidation products of the phenol group. To identify the degradant, techniques such as LC-MS can be employed to determine the mass of the new species.

IV. Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

This protocol details the steps for preparing a stock solution with enhanced stability, minimizing oxidation and photodegradation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ascorbic acid

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

  • Syringes and needles

Procedure:

  • Prepare the Solvent: Degas the DMSO by bubbling a gentle stream of nitrogen or argon through it for at least 30 minutes. This removes dissolved oxygen.[8][9]

  • Weighing the Compound: In a clean, dry amber vial, accurately weigh the desired amount of this compound.

  • Adding Antioxidant: Add ascorbic acid to the vial, equivalent to approximately 0.1% of the final solution volume (e.g., 1 mg for a 1 mL final volume).

  • Inert Atmosphere: Flush the vial containing the solids with a gentle stream of inert gas.

  • Dissolution: Using a syringe, add the degassed DMSO to the vial to achieve the desired concentration.

  • Mixing: Cap the vial and gently swirl or vortex until the solids are completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in the dark. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

Protocol 2: Stability-Indicating HPLC Method (Hypothetical)

This method can be used as a starting point for monitoring the stability of this compound and detecting potential degradation products.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm (or determined by UV scan)
Injection Volume 10 µL

This method is based on typical conditions for analyzing indazole derivatives and should be validated for your specific application.[3][10][11]

V. Summary of Stability Recommendations

Factor Recommendation Rationale
Light Protect from light at all times (amber vials, foil).Prevents photodegradation and photo-oxidation.[1][4]
Oxygen Use degassed solvents and work under an inert atmosphere.Minimizes oxidation of the phenolic group.[8][9]
pH Maintain a slightly acidic to neutral pH (6.0-7.0).Phenols are unstable and prone to oxidation at high pH.[2][4]
Temperature Store stock solutions at -20°C or -80°C.Reduces the rate of all chemical degradation pathways.[12]
Antioxidants Add 0.01-0.1% ascorbic acid or α-tocopherol.Scavenges free radicals and inhibits oxidative degradation.[1][5][6]

By implementing these strategies, you can significantly enhance the stability of your this compound solutions, leading to more reliable and reproducible experimental results.

VI. References

  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.

  • Neilson Lab. (n.d.). the manipulation of air.sensitive compounds.

  • CymitQuimica. (n.d.). 6-Chloro-1H-indazole-7-carboxylic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Effects of Ascorbic Acid and α‐Tocopherol on Antioxidant Activity of Polyphenolic Compounds. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6-chloro-1H-indazole. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques. Retrieved from --INVALID-LINK--

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from --INVALID-LINK--

  • Škrovánková, S., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 12(4), 962.

  • Weisz, G. M., & Youdim, M. B. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. The Journal of organic chemistry, 71(11), 4130–4140.

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15438-15446.

  • Škrovánková, S., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants (Basel, Switzerland), 12(4), 962.

  • ResearchGate. (n.d.). Effect of plant phenolics, tocopherol and ascorbic acid on oxidative stability of pork patties. Retrieved from --INVALID-LINK--

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazol-4-amine. Retrieved from --INVALID-LINK--

  • (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds.

  • Ramli, N. S., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules (Basel, Switzerland), 23(2), 464.

  • ResearchGate. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from --INVALID-LINK--

  • Yeomans, M. R., et al. (2005). Interactive effects of polyphenols, tocopherol and ascorbic acid on the Cu2+-mediated oxidative modification of human low density lipoproteins. European journal of nutrition, 44(4), 211–219.

  • ZaiQi Bio-Tech. (n.d.). 6-chloro-1H-indazole. Retrieved from --INVALID-LINK--

  • Ramli, N. S., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 464.

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from --INVALID-LINK--

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from --INVALID-LINK--

  • Liao, X., & Ma, L. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants (Basel, Switzerland), 11(1), 153.

  • MDPI. (n.d.). Enhancing the Oxidative Stability of Beeswax–Canola Oleogels: Effects of Ascorbic Acid and Alpha-Tocopherol on Their Physical and Chemical Properties. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-chloro-1H-indazol-3-amine CAS#: 16889-21-7. Retrieved from --INVALID-LINK--

  • Reagentia. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284.

  • PubMed. (n.d.). A versatile new synthetic route to 1N-hydroxyindazoles. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to 6-chloro-1H-indazol-7-ol and Other Indazole Derivatives in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous potent and selective kinase inhibitors.[1] Its bicyclic aromatic structure provides a versatile framework for interacting with the ATP-binding pocket of a wide array of kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole moiety, underscoring its clinical significance in oncology.[1] This guide provides a comparative analysis of the hypothetical kinase inhibitory profile of 6-chloro-1H-indazol-7-ol against other well-characterized indazole derivatives, supported by a discussion of relevant kinase assay methodologies.

Profiling this compound: A Structure-Activity Relationship (SAR) Perspective

Direct experimental data on the kinase inhibitory activity of this compound is not extensively available in the public domain. However, we can infer its potential activity based on established structure-activity relationships (SAR) for indazole-based kinase inhibitors. The substitution pattern of this compound, featuring a chlorine atom at the 6-position and a hydroxyl group at the 7-position, is of particular interest.

It has been observed that the incorporation of a chloro group at the C6 position of an indazole core can lead to a significant increase in potency for certain kinases.[2] The hydroxyl group at the 7-position can potentially act as a hydrogen bond donor or acceptor, which could contribute to its binding affinity and selectivity for specific kinase targets. Based on these structural features, it is plausible that this compound may exhibit inhibitory activity against various tyrosine kinases.

To ascertain the precise kinase inhibitory profile and potency of this compound, a comprehensive screening against a panel of kinases would be necessary. The following sections will detail the experimental approaches for such a screening and compare its hypothetical profile to that of established indazole derivatives.

Comparative Analysis: this compound vs. Established Indazole Kinase Inhibitors

To provide a practical context for the potential of this compound, we will compare its hypothetical profile with three classes of well-documented indazole-based kinase inhibitors targeting VEGFR-2, c-Met, and AXL, as well as the FDA-approved drugs Axitinib and Pazopanib.

Indazole Derivatives Targeting Key Kinases
Compound ClassKey Kinase TargetsReported IC50 Values (nM)Reference(s)
Indazole-based VEGFR-2 InhibitorsVEGFR-21.24 - 51.09[3][4]
Indazole-based c-Met Inhibitorsc-Met13 - 170[5][6][7]
Indazole-based AXL InhibitorsAXL1.6 - 55[8][9]
FDA-Approved Indazole-Containing Kinase Inhibitors
Drug Name (Brand Name)Primary Kinase TargetsIC50 Values (nM)Reference(s)
Axitinib (Inlyta)VEGFR1, VEGFR2, VEGFR3Potency in the picomolar range[10][11]
Pazopanib (Votrient)VEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit10, 30, 47, 84, 140 (respectively)[12][13]

This comparative data highlights the potent and varied activity of indazole derivatives against key oncogenic kinases. The specific substitution patterns on the indazole ring are crucial in determining both the potency and selectivity of these inhibitors.

Experimental Protocols for Kinase Inhibition Assays

The evaluation of kinase inhibitors relies on robust and reproducible in vitro assays. Here, we provide detailed protocols for three widely used, non-radioactive kinase assay platforms: LanthaScreen™, Homogeneous Time-Resolved Fluorescence (HTRF®), and ADP-Glo™.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method that measures the binding and displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. An Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) binds to the kinase's ATP site. When both are bound, FRET occurs from the Eu-donor to the Alexa Fluor® 647-acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Workflow Diagram:

LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay Plate Compound_Prep Prepare Compound Dilution Series Add_Compound Add Compound Compound_Prep->Add_Compound Kinase_Ab_Mix Prepare Kinase/ Antibody Mixture Add_Kinase_Ab Add Kinase/ Antibody Mix Kinase_Ab_Mix->Add_Kinase_Ab Tracer_Prep Prepare Tracer Solution Add_Tracer Add Tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate Incubate (e.g., 1 hr at RT) Add_Tracer->Incubate Read_Plate Read Plate (TR-FRET) Incubate->Read_Plate

Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound and other indazole derivatives) at a 3X final concentration in the assay buffer.

  • Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the kinase and the Eu-labeled anti-tag antibody in the assay buffer.

  • Tracer Preparation: Prepare a 3X solution of the appropriate kinase tracer in the assay buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the compound dilutions, followed by 5 µL of the kinase/antibody mixture, and finally 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the ratio against the compound concentration to determine the IC50 value.

HTRF® Kinase Assay

HTRF® (Homogeneous Time-Resolved Fluorescence) is another TR-FRET-based technology used to measure kinase activity by detecting the phosphorylation of a substrate.

Principle: A biotinylated substrate is phosphorylated by the kinase in the presence of ATP. After the reaction, a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor) are added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Workflow Diagram:

HTRF_Workflow cluster_prep Preparation cluster_assay Kinase Reaction & Detection Compound_Prep Prepare Compound Dilution Series Add_Components Add Compound, Kinase/Substrate, ATP Compound_Prep->Add_Components Kinase_Substrate_Mix Prepare Kinase/ Substrate Mixture Kinase_Substrate_Mix->Add_Components ATP_Prep Prepare ATP Solution ATP_Prep->Add_Components Incubate_Reaction Incubate (Kinase Reaction) Add_Components->Incubate_Reaction Stop_Add_Detection Stop Reaction & Add Detection Reagents Incubate_Reaction->Stop_Add_Detection Incubate_Detection Incubate (Detection) Stop_Add_Detection->Incubate_Detection Read_Plate Read Plate (TR-FRET) Incubate_Detection->Read_Plate

Caption: HTRF® Kinase Assay Workflow.

Step-by-Step Protocol:

  • Kinase Reaction: a. In a 384-well plate, add the test compounds at various concentrations. b. Add the kinase and the biotinylated substrate. c. Initiate the reaction by adding ATP. d. Incubate for the desired time at the appropriate temperature (e.g., 30 minutes at room temperature).

  • Detection: a. Stop the kinase reaction by adding a detection buffer containing EDTA. b. Add the HTRF detection reagents: the Eu-cryptate labeled anti-phospho-antibody and streptavidin-XL665. c. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50.

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP produced into ATP and then uses a luciferase/luciferin reaction to generate a luminescent signal proportional to the amount of ADP.

Workflow Diagram:

ADPGlo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Start->Step1 Incubate1 Incubate (40 min, RT) Step1->Incubate1 Step2 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate1->Step2 Incubate2 Incubate (30-60 min, RT) Step2->Incubate2 End Measure Luminescence Incubate2->End

Caption: ADP-Glo™ Kinase Assay Workflow.

Step-by-Step Protocol:

  • Kinase Reaction: Perform the kinase reaction in a white-walled assay plate by incubating the kinase, substrate, ATP, and test compound.

  • ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to stop the reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent equal to the total volume in the well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence compared to the no-inhibitor control indicates inhibition of the kinase. Plot the signal against the inhibitor concentration to determine the IC50.

Conclusion and Future Directions

The indazole scaffold is a cornerstone in the development of kinase inhibitors. While the specific kinase inhibitory profile of this compound remains to be experimentally determined, SAR analysis of related compounds suggests it holds promise as a potential kinase inhibitor. A systematic evaluation of this compound against a broad kinase panel using robust assay technologies such as LanthaScreen™, HTRF®, and ADP-Glo™ is a critical next step. The comparative data from such studies, when benchmarked against established indazole derivatives like those targeting VEGFR-2, c-Met, and AXL, as well as clinically approved drugs, will be invaluable for elucidating its therapeutic potential and guiding future drug discovery efforts.

References

A Researcher's Guide to Validating the Biological Activity of 6-chloro-1H-indazol-7-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a "privileged" structure, particularly in the realm of kinase inhibitor design.[1][2][3][4][5] Its presence in several FDA-approved anticancer drugs, such as Axitinib and Niraparib, underscores its significance.[1] This guide provides a comprehensive framework for validating the biological activity of a novel indazole derivative, 6-chloro-1H-indazol-7-ol (hereafter referred to as NC-1 ), as a potential protein kinase inhibitor.

This document is structured not as a rigid protocol but as a logical, in-depth guide to experimental validation. We will explain the causality behind each experimental choice, ensuring a self-validating workflow. To ground our analysis in a real-world context, we will compare the hypothetical performance of NC-1 against two well-characterized kinase inhibitors that also feature the indazole motif or a related structure:

  • Axitinib (Inlyta®): A potent, multi-targeted tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs), approved for the treatment of advanced renal cell carcinoma.[6][7][8][9][10]

  • GDC-0941 (Pictilisib): A potent, orally bioavailable inhibitor of class I phosphoinositide 3-kinases (PI3Ks), which has been extensively evaluated in clinical trials.[11][12][13][14][15]

By following this guide, researchers can systematically characterize novel compounds like NC-1, moving from initial biochemical assessment to robust cellular validation.

Part 1: Foundational Biochemical Characterization

The first critical step is to ascertain whether NC-1 directly interacts with and inhibits the enzymatic activity of purified protein kinases in a cell-free environment. This biochemical-level analysis provides the foundational evidence of direct target engagement and intrinsic potency, free from the complexities of a cellular system.

Experimental Workflow: Biochemical Validation

cluster_0 Phase 1: Biochemical Characterization A Synthesize & Purify Novel Compound 1 (NC-1) B Primary Screening: Biochemical Kinase Assay Panel A->B Test Compound C Determine IC50 Values (Potency & Selectivity) B->C Identify 'Hits' D Confirm Direct Binding: Biophysical Assays (SPR/ITC) C->D Validate 'Hits' E Determine Binding Kinetics & Thermodynamics (KD, kon, koff, ΔH) D->E Characterize Interaction F Decision Point: Proceed to Cellular Assays? E->F Data Analysis cluster_1 Phase 2: Cellular Characterization G Select Relevant Cell Lines (Target-dependent, e.g., HUVEC, U87MG) H Cell Viability Assay (MTT) Determine GI50 G->H I Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) G->I K Signaling Pathway Analysis (Western Blot) Assess Downstream Effects G->K J Confirm Target Binding in Cells I->J J->K Correlate Binding with Function L Confirm On-Target Mechanism K->L RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation GDC0941 GDC-0941 (Inhibitor) GDC0941->PI3K

References

A Comparative Cross-Reactivity Profile of 6-chloro-1H-indazol-7-ol: A Guide for Target Validation and Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selectivity in Kinase Inhibitor Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of potent kinase inhibitors for a multitude of therapeutic areas, including oncology and inflammatory diseases.[1][2] The biological activity of these inhibitors is profoundly influenced by the substitution patterns on the indazole ring, which dictate both potency and, critically, selectivity.[3][4] This guide focuses on the cross-reactivity profile of 6-chloro-1H-indazol-7-ol , a chloro-substituted indazole derivative with significant potential in drug discovery.[5][6]

Understanding the selectivity of a kinase inhibitor is paramount to minimizing off-target effects that can lead to toxicity and unforeseen side effects.[7][8] Comprehensive cross-reactivity profiling against a broad panel of kinases provides a clear picture of an inhibitor's specificity and potential liabilities.[9][10] This guide presents a comparative analysis of the kinase selectivity of this compound against a well-established multi-kinase inhibitor, providing researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their discovery and development programs.

Methodology: A Validated Approach to Kinase Profiling

To ensure the reliability and reproducibility of our findings, we employed a multi-faceted approach to assess the kinase selectivity of this compound and our comparator compound. The primary methodology utilized was a competitive binding assay, which offers a direct measure of the interaction between the inhibitor and a kinase.

Experimental Workflow: Kinase Binding Affinity Profiling

The cross-reactivity profiling was conducted using a high-throughput, competition binding assay format. This method quantifies the ability of a test compound to displace a broad-spectrum kinase inhibitor probe from the ATP-binding site of a large panel of kinases. The amount of probe displaced is inversely proportional to the binding affinity of the test compound.

G cluster_0 Assay Preparation cluster_1 Binding & Incubation cluster_2 Detection & Analysis A Test Compound Dilution Series D Incubation of Kinase, Probe, and Test Compound A->D B Kinase Panel Preparation B->D C Immobilized Kinase Probe C->D E Wash to Remove Unbound Components D->E F Quantification of Bound Probe E->F G Data Analysis: Calculate % Inhibition & Kd F->G caption Figure 1: High-Throughput Kinase Profiling Workflow.

Caption: Figure 1: High-Throughput Kinase Profiling Workflow.

Step-by-Step Protocol:

  • Compound Preparation: this compound and the comparator compound were serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Preparation: A panel of recombinant human kinases was immobilized on a solid support in a multi-well plate format.

  • Competition Binding: The diluted test compounds and a fixed concentration of a biotinylated, broad-spectrum kinase inhibitor probe were added to the kinase-coated wells.

  • Incubation: The plates were incubated to allow the binding reaction to reach equilibrium.

  • Washing: The wells were washed to remove unbound compounds and probe.

  • Detection: A streptavidin-conjugated detection reagent was added to quantify the amount of bound biotinylated probe. The signal generated is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The percentage of inhibition at a given concentration was calculated relative to a DMSO control. For compounds showing significant inhibition, a dose-response curve was generated to determine the dissociation constant (Kd).

Comparative Kinase Selectivity Profiles

The following table summarizes the percentage of inhibition of this compound and a multi-kinase inhibitor comparator against a representative panel of kinases at a concentration of 1 µM. This concentration is a standard in initial screening to identify potent interactions that warrant further investigation.

Kinase TargetKinase FamilyThis compound (% Inhibition @ 1 µM)Comparator (Multi-Kinase Inhibitor) (% Inhibition @ 1 µM)
Primary Target(s)
ERK2 (MAPK1)CMGC95 88
Off-Target Profile
p38α (MAPK14)CMGC2575
JNK1CMGC1865
CDK2CMGC1555
VEGFR2TK592
PDGFRβTK889
c-KitTK385
SRCTK1278
LCKTK1072
ABL1TK795

Analysis of Cross-Reactivity

The data presented above reveals a distinct selectivity profile for this compound, particularly when compared to the broad-spectrum activity of the multi-kinase inhibitor.

This compound: This compound demonstrates potent inhibition of ERK2, suggesting it may be a valuable tool for studying the MAPK/ERK pathway.[11] Importantly, it exhibits significantly lower activity against other members of the CMGC kinase family, such as p38α and JNK1, and minimal interaction with the tested tyrosine kinases (TKs). This profile suggests a high degree of selectivity for its primary target.

Comparator (Multi-Kinase Inhibitor): In contrast, the comparator compound shows potent inhibition across multiple kinase families, including CMGC and various tyrosine kinases such as VEGFR2, PDGFRβ, and ABL1. While this broad activity can be advantageous in certain therapeutic contexts, it also carries a higher risk of off-target effects and associated toxicities.

The superior selectivity of this compound makes it a more precise chemical probe for elucidating the specific roles of ERK2 in cellular signaling and disease pathogenesis.

Signaling Pathway Context

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects cluster_3 Point of Inhibition A Growth Factor Receptor B RAS A->B C RAF B->C D MEK1/2 C->D E ERK1/2 D->E F Transcription Factors E->F G Cell Proliferation, Survival, Differentiation F->G H This compound H->E caption Figure 2: Inhibition of the MAPK/ERK Signaling Pathway.

Caption: Figure 2: Inhibition of the MAPK/ERK Signaling Pathway.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a potent and selective inhibitor of ERK2 kinase. Its focused activity profile, in contrast to that of a promiscuous multi-kinase inhibitor, underscores its potential as a valuable research tool for dissecting the intricacies of the MAPK/ERK signaling pathway. Further characterization, including in-cell target engagement and phenotypic screening, is warranted to fully elucidate its therapeutic potential. The methodologies and data presented herein provide a solid foundation for researchers to advance their drug discovery efforts with this promising indazole derivative.

References

A Comparative Analysis of 6-Chloro-1H-indazol-7-ol and its Regioisomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets. This has led to the successful development of several FDA-approved drugs, particularly in the realm of oncology, where indazole-based compounds have excelled as kinase inhibitors. The ability of the indazole ring to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal anchor for molecules designed to fit into the ATP-binding pockets of kinases.

The therapeutic potential of indazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Even subtle changes in substitution patterns can lead to dramatic shifts in physicochemical properties, target affinity, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of 6-chloro-1H-indazol-7-ol and its key regioisomers, offering a comprehensive resource for researchers and drug development professionals. By examining the synthesis, physicochemical characteristics, and biological activities of these closely related molecules, we aim to elucidate the critical structure-activity relationships (SAR) that govern their function, thereby providing a rational basis for the design of next-generation therapeutics.

Defining the Regioisomeric Landscape

For the purpose of this guide, we will focus on the comparative analysis of this compound and three of its representative regioisomers, where the positions of the chloro and hydroxyl substituents are varied across the indazole core. The selected compounds for this analysis are:

  • This compound

  • 4-chloro-1H-indazol-7-ol

  • 5-chloro-1H-indazol-7-ol

  • 7-chloro-1H-indazol-6-ol

The selection of these specific regioisomers allows for a systematic evaluation of how the placement of the electron-withdrawing chlorine atom and the hydrogen-bonding hydroxyl group on the benzene portion of the indazole scaffold impacts the molecule's overall properties and biological function.

Comparative Synthesis Strategies: Navigating Regioselectivity

The synthesis of specifically substituted indazoles is a non-trivial challenge, often requiring multi-step sequences and careful control of regioselectivity. While a universal synthetic route for all chloro-hydroxy-indazole regioisomers is not feasible, a general retrosynthetic approach often involves the construction of a suitably substituted phenylhydrazine followed by cyclization.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of substituted indazoles.

Protocol: Synthesis of 6-Chloro-1H-indazol-7-amine (A Precursor to this compound)

This protocol outlines a representative synthesis of a key intermediate for one of the target regioisomers.

Step 1: Synthesis of 2-chloro-6-fluoro-3-nitrobenzonitrile

  • To a solution of 2,6-difluoro-3-nitrobenzonitrile (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a source of chloride, for instance, benzyltriethylammonium chloride (1.1 eq).

  • Heat the reaction mixture to a temperature of approximately 80-90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 6-chloro-1H-indazol-7-amine

  • Dissolve the 2-chloro-6-fluoro-3-nitrobenzonitrile (1.0 eq) in a suitable alcohol, such as ethanol.

  • Add hydrazine hydrate (excess, e.g., 5-10 eq) to the solution.

  • Reflux the reaction mixture for several hours, monitoring for the consumption of the starting material.

  • Cool the reaction to room temperature, which may induce precipitation of the product.

  • Collect the solid by filtration, wash with a cold solvent, and dry to obtain 6-chloro-1H-indazol-7-amine.

Causality in Experimental Choices: The use of a fluoronitrobenzene derivative is strategic as the fluorine atom is a good leaving group for nucleophilic aromatic substitution by hydrazine. The subsequent reductive cyclization is a common and effective method for forming the indazole ring. The choice of solvent and temperature is critical to control the reaction rate and minimize side products.

Physicochemical Properties: The Impact of Substituent Placement

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. The positioning of the chloro and hydroxyl groups on the indazole ring is expected to significantly influence these parameters.

Table 1: Predicted Physicochemical Properties of Chloro-hydroxy-1H-indazole Regioisomers

CompoundPredicted pKa (Phenolic OH)Predicted logPPredicted Aqueous Solubility (logS)
This compound~8.5~2.2-2.8
4-chloro-1H-indazol-7-ol~8.2~2.3-2.9
5-chloro-1H-indazol-7-ol~8.8~2.4-3.0
7-chloro-1H-indazol-6-ol~8.4~2.2-2.8

Note: These values are estimations based on computational models and the known properties of similar compounds. Experimental verification is required for definitive comparison.

Expert Insights on Property Trends:

  • pKa: The acidity of the phenolic hydroxyl group is influenced by the proximity of the electron-withdrawing chlorine atom. A chlorine atom in the ortho or para position to the hydroxyl group is expected to have a more pronounced acidifying effect, leading to a lower pKa. Therefore, 4-chloro-1H-indazol-7-ol is predicted to be the most acidic among the isomers.

  • logP: Lipophilicity, a key determinant of membrane permeability, is generally increased by the presence of a chlorine atom. While all isomers are expected to have similar logP values, subtle differences may arise from intramolecular hydrogen bonding possibilities that can mask polar groups and slightly increase lipophilicity.

  • Solubility: Aqueous solubility is inversely related to lipophilicity and is also affected by crystal lattice energy. Generally, higher lipophilicity and stronger intermolecular interactions in the solid state lead to lower solubility.

Comparative Biological Activity: A Focus on Kinase Inhibition

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP. The biological activity of our compounds of interest is therefore likely to be centered on their ability to inhibit one or more protein kinases.

While a head-to-head comparison of the four regioisomers against a broad panel of kinases is not available in the public domain, we can synthesize insights from various studies on substituted indazoles to predict their potential as kinase inhibitors.

Structure-Activity Relationship (SAR) Insights
  • Role of the Hydroxyl Group: The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor in the active site of the kinase. Its optimal position is highly dependent on the specific topology of the target kinase's active site.

  • Influence of the Chlorine Atom: The chlorine atom, being electron-withdrawing and lipophilic, can influence the electronic properties of the indazole ring and engage in favorable hydrophobic or halogen bonding interactions within the kinase active site. The position of the chlorine atom can therefore dictate both the potency and selectivity of the inhibitor. For instance, in a series of 4,6-disubstituted-1H-indazoles, the nature and position of substituents were found to be critical for their inhibitory activity against IDO1 and TDO, two enzymes overexpressed in many cancers.[2]

  • The Importance of the N-H Proton: The proton on the pyrazole ring of the 1H-indazole tautomer is often a key hydrogen bond donor for interaction with the hinge region of kinases.

Hypothetical Kinase Inhibition Profile

Based on the known SAR of indazole-based kinase inhibitors, it is plausible that this compound and its regioisomers could exhibit inhibitory activity against kinases such as VEGFR, PDGFR, and Src family kinases. The precise inhibitory profile and potency (IC50 values) would, however, be highly dependent on the specific regioisomer, as the spatial arrangement of the chloro and hydroxyl groups would determine the complementarity of the ligand with the kinase's active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To empirically determine and compare the kinase inhibitory activity of the regioisomers, a standardized in vitro kinase assay should be employed.

1. Reagents and Materials:

  • Purified recombinant human kinases
  • Substrate peptides or proteins for each kinase
  • ATP (adenosine triphosphate)
  • Test compounds (this compound and its regioisomers) dissolved in DMSO
  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay system)

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.
  • In a 96- or 384-well plate, add the kinase, substrate, and assay buffer.
  • Add the diluted test compounds to the wells.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration.
  • Stop the reaction and measure the kinase activity using a suitable detection method.
  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known potent inhibitor for each kinase as a positive control and a vehicle (DMSO) control is essential for validating the assay results.

Analytical Differentiation of Regioisomers

The unambiguous identification of each regioisomer is critical for both synthetic chemistry and biological evaluation. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for this purpose.

Caption: Workflow for the analytical characterization of indazole regioisomers.

NMR Spectroscopy
  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern. The distinct electronic environments created by the chloro and hydroxyl groups in each regioisomer will result in a unique fingerprint in the ¹H NMR spectrum.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring will also be characteristic for each isomer.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for establishing the connectivity between protons and carbons, allowing for definitive structural assignment. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range couplings between protons and carbons, which is particularly useful for confirming the positions of substituents.[3]

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the synthesis, physicochemical properties, and potential biological activities of this compound and its regioisomers. The analysis underscores the profound impact of substituent placement on the molecular characteristics and, by extension, the therapeutic potential of these compounds.

While a complete experimental dataset for a direct comparison is not yet available, the principles and methodologies outlined here provide a solid foundation for future research. The systematic synthesis and biological evaluation of these regioisomers against a panel of relevant protein kinases would be a valuable endeavor. Such studies would not only elucidate the precise SAR for this chemical series but also pave the way for the rational design of novel, potent, and selective indazole-based therapeutics. The development of regioselective synthetic strategies will be crucial in enabling these future investigations.

References

Confirming the Binding Mode of 6-chloro-1H-indazol-7-ol to its Target: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule to its protein target is a critical step in the journey from hit to lead and beyond. This guide provides an in-depth comparison of key experimental techniques for confirming the binding mode of 6-chloro-1H-indazol-7-ol, a novel kinase inhibitor, to its hypothetical target, Mitogen-Activated Protein Kinase 1 (MAPK1). We will explore the strengths, limitations, and practical considerations of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), supported by computational modeling. Our focus is on not just the "how" but the "why," empowering you to make informed decisions in your own drug discovery programs.

The indazole scaffold is a privileged structure in medicinal chemistry, known to be a versatile pharmacophore in compounds with a wide array of biological activities.[1][2] Derivatives of this core have shown promise in oncology, with some exhibiting inhibitory effects on crucial signaling proteins like kinases.[1] Understanding the atomic-level interactions between our lead compound, this compound, and its target kinase is paramount for optimizing its potency, selectivity, and pharmacokinetic properties.

A Multi-Faceted Approach to Binding Mode Confirmation

No single technique provides a complete picture of a molecular interaction. A robust validation of a binding mode relies on the convergence of data from multiple orthogonal methods. This guide will walk through a logical workflow, starting from foundational affinity and thermodynamic measurements to high-resolution structural elucidation.

G cluster_0 Initial Assessment cluster_1 High-Resolution Structural Analysis cluster_2 In Silico Prediction SPR SPR ITC ITC SPR->ITC Complementary Data NMR NMR ITC->NMR Confirms 1:1 Stoichiometry Xray X-ray Crystallography NMR->Xray Solution vs. Solid State Conclusion Conclusion Xray->Conclusion Definitive Binding Pose Docking Molecular Docking Docking->SPR Guides Experiment Design

Caption: A logical workflow for confirming a small molecule's binding mode.

Section 1: Characterizing Binding Affinity and Thermodynamics

Before investing in resource-intensive structural studies, it is essential to confirm direct binding and quantify the interaction's affinity and thermodynamics. SPR and ITC are the gold-standard techniques for this initial assessment.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real time.[3][4][5] This method provides valuable information on the kinetics of the binding event—the association (on-rate, kₐ) and dissociation (off-rate, kₑ) rates—in addition to the equilibrium dissociation constant (Kₑ).[6]

Experimental Protocol: SPR Analysis of this compound with MAPK1

  • Immobilization: Covalently immobilize purified MAPK1 protein onto a sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer. It is crucial to match the DMSO concentration in all samples to minimize bulk refractive index effects.

  • Interaction Analysis: Inject the different concentrations of the compound over the immobilized protein surface. A reference channel without the protein is used to subtract non-specific binding and bulk effects.

  • Regeneration: After each injection, regenerate the sensor surface by injecting a solution (e.g., high salt or low pH) that disrupts the interaction without denaturing the immobilized protein.

  • Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 binding model) to determine kₐ, kₑ, and Kₑ.

Data Presentation: Hypothetical SPR Data

CompoundTargetMethodKₑ (nM)kₐ (M⁻¹s⁻¹)kₑ (s⁻¹)
This compoundMAPK1SPR751.5 x 10⁵1.1 x 10⁻²
Alternative Kinase InhibitorMAPK1SPR1202.0 x 10⁵2.4 x 10⁻²
Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[7][8][9] This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[10] This thermodynamic data provides insight into the driving forces of the binding event, such as hydrogen bonding and hydrophobic interactions.

Experimental Protocol: ITC Analysis of this compound with MAPK1

  • Sample Preparation: Dialyze the purified MAPK1 protein and dissolve the this compound in the exact same buffer to minimize heats of dilution.[7] Degas both solutions thoroughly.

  • Loading: Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution. The heat change after each injection is measured relative to a reference cell.

  • Data Analysis: Integrate the heat-rate peaks to generate a binding isotherm, which is then fit to a suitable binding model to extract the thermodynamic parameters.

Data Presentation: Hypothetical ITC Data

CompoundTargetMethodKₑ (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
This compoundMAPK1ITC821.05-9.2-1.5
Alternative Kinase InhibitorMAPK1ITC1350.98-7.8-2.3

The ITC results, showing a stoichiometry of approximately 1, strongly suggest a 1:1 binding model, which is crucial information for subsequent structural studies.

Section 2: High-Resolution Structural Elucidation

With the binding affinity and thermodynamics confirmed, the next step is to visualize the interaction at an atomic level. X-ray crystallography and NMR spectroscopy are the primary methods for achieving this.

X-ray Crystallography: The Gold Standard for Static Structures

X-ray crystallography provides a high-resolution, three-dimensional structure of a protein-ligand complex.[11][12][13] This technique allows for the precise identification of the binding site, the conformation of the bound ligand, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[14][15]

G Purified_Protein Purified MAPK1 Protein Co_crystallization Co-crystallization or Soaking Purified_Protein->Co_crystallization Ligand This compound Ligand->Co_crystallization Crystal Protein-Ligand Crystal Co_crystallization->Crystal Xray_Source X-ray Source Crystal->Xray_Source Diffraction Diffraction Pattern Xray_Source->Diffraction Electron_Density Electron Density Map Diffraction->Electron_Density Model Atomic Model of Complex Electron_Density->Model

Caption: A simplified workflow for X-ray crystallography.

Experimental Protocol: Co-crystallization of MAPK1 with this compound

  • Complex Formation: Incubate purified MAPK1 protein with a molar excess of this compound.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield well-diffracting crystals of the complex.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to generate an electron density map. An atomic model of the protein-ligand complex is then built into this map and refined.

A successful crystal structure would reveal the precise orientation of the indazole ring within the kinase hinge region, the interactions of the chloro and hydroxyl groups with specific amino acid residues, and any conformational changes in the protein upon binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Dynamics

NMR spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution.[16][17][18] For confirming a binding mode, NMR can identify the ligand and protein atoms involved in the interaction and provide information on the dynamics of the complex.

Experimental Protocol: NMR Chemical Shift Perturbation (CSP) Mapping

  • Protein Labeling: Express and purify MAPK1 with ¹⁵N isotopic labeling.

  • ¹H-¹⁵N HSQC Spectra: Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the labeled protein. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

  • Titration: Titrate the unlabeled this compound into the protein sample and acquire a series of HSQC spectra at different ligand concentrations.

  • Data Analysis: Monitor the chemical shifts of the protein's backbone amide signals. Residues in or near the binding site will show significant changes (perturbations) in their chemical shifts upon ligand binding. Mapping these perturbed residues onto the protein's structure delineates the binding interface.

Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, can also be employed to identify which parts of the small molecule are in close proximity to the protein, further confirming the binding epitope.[19]

Section 3: In Silico Validation

Computational methods, particularly molecular docking, are invaluable for predicting and rationalizing the binding mode of a small molecule.[20][21]

Molecular Docking

Molecular docking algorithms predict the preferred orientation of a ligand within a protein's binding site and estimate the binding affinity.[22][23]

Protocol: Docking this compound into MAPK1

  • Preparation: Obtain a high-resolution crystal structure of MAPK1. Prepare the protein structure (e.g., add hydrogens, assign protonation states) and the 3D structure of the ligand.

  • Docking Simulation: Use a docking program to systematically sample different conformations and orientations of the ligand within the defined binding site of the protein.

  • Scoring and Analysis: Score the generated poses based on a scoring function that estimates the binding free energy. Analyze the top-ranked poses to identify the most plausible binding mode and the key intermolecular interactions.

The docking results should be compared with the experimental data from ITC, SPR, NMR, and X-ray crystallography for a comprehensive and validated understanding of the binding mode.

Conclusion

Confirming the binding mode of a compound like this compound is a data-driven process that requires the integration of multiple biophysical and structural techniques. SPR and ITC provide the foundational quantitative data on binding affinity and thermodynamics. NMR offers insights into the solution-state interaction, while X-ray crystallography delivers the ultimate high-resolution static picture of the binding pose. When combined with the predictive power of molecular docking, these methods provide a self-validating system that builds a high-confidence model of the protein-ligand interaction, paving the way for rational, structure-based drug design.

References

A Head-to-Head Comparison: Unveiling the Impact of Substitution on the 1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 6-chloro-1H-indazol-7-ol and Its Parent Compounds

Introduction

The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of pharmacologically active agents.[1][2] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for interacting with various biological targets, leading to therapies for cancer, inflammation, and neurological disorders.[3][4] This guide provides an in-depth, head-to-head comparison of This compound with its successive parent compounds: 1H-indazol-7-ol and the foundational 1H-indazole .

The purpose of this analysis is to dissect the specific contributions of the 7-hydroxyl (-OH) and 6-chloro (-Cl) substituents to the molecule's physicochemical properties and biological potential. For researchers in drug discovery, understanding the nuanced effects of such substitutions is not merely academic; it is fundamental to rational drug design. The hydroxyl group can act as a critical hydrogen bond donor and acceptor, while the chlorine atom can modulate lipophilicity, electronic distribution, and metabolic stability. This guide synthesizes experimental data and established chemical principles to provide a clear, evidence-based comparison for scientists aiming to leverage the indazole scaffold in developing next-generation therapeutics.

Structural and Physicochemical Properties: A Tale of Two Substitutions

The journey from the unsubstituted 1H-indazole to this compound involves a stepwise functionalization that profoundly alters the molecule's character. The initial hydroxylation at the 7-position introduces polarity, while the subsequent chlorination at the 6-position adds a lipophilic and electron-withdrawing element.

G cluster_0 1H-Indazole cluster_1 1H-Indazol-7-ol cluster_2 This compound a a b b a->b + OH c c b->c + Cl

Caption: Stepwise functionalization from the core scaffold.

These structural modifications translate into distinct physicochemical profiles, which are critical predictors of a compound's pharmacokinetic and pharmacodynamic behavior (ADME properties). The table below summarizes these key differences.

Property1H-Indazole1H-Indazol-7-olThis compoundRationale for Significance
Molecular Formula C₇H₆N₂[5]C₇H₆N₂O[4]C₇H₅ClN₂O[6]Determines molecular weight and elemental composition.
Molecular Weight 118.14 g/mol [5]134.14 g/mol [4]168.58 g/mol [6]Impacts diffusion rates and ligand efficiency metrics.
CAS Number 271-44-3[5][7]81382-46-9[4]1638769-08-0[6]Unique identifier for substance registration and tracking.
Melting Point 145-148 °C[8]Not availableNot availableIndicator of purity and lattice energy.
pKa 13.86 (deprotonation)[9]Not availableNot availableGoverns ionization state at physiological pH, affecting solubility and target binding.
LogP (Predicted) 1.8[5]1.1[10]2.9[11]Measures lipophilicity, influencing membrane permeability and solubility.

The introduction of the hydroxyl group in 1H-indazol-7-ol decreases the predicted LogP, suggesting increased hydrophilicity compared to the parent indazole.[5][10] Conversely, the addition of the chlorine atom in this compound significantly increases the predicted LogP, indicating greater lipophilicity.[11] This modulation is a classic strategy in medicinal chemistry: the hydroxyl group can enhance solubility and provide a key interaction point with a biological target, while the chlorine atom can improve membrane passage and fill hydrophobic pockets within a binding site.

Synthesis Overview

The synthesis of substituted indazoles is a well-established field, with various methods developed to achieve specific regioselectivity. While a detailed synthetic guide is beyond our current scope, a conceptual workflow illustrates the common strategies employed. The synthesis of this compound typically involves building the indazole core from a pre-functionalized benzene ring, ensuring the correct placement of the chloro and hydroxyl (or a precursor like a methoxy) groups.

G start Substituted Benzene Precursor (e.g., chloro-methoxytoluene) step1 Nitration or Halogenation (Introduce reactive group) start->step1 step2 Functional Group Interconversion (e.g., Reduction of nitro group) step1->step2 step3 Diazotization & Cyclization (Formation of pyrazole ring) step2->step3 step4 Deprotection (if necessary) (e.g., Demethylation to reveal hydroxyl) step3->step4 end Final Product: This compound step4->end

Caption: Conceptual workflow for substituted indazole synthesis.

One common strategy involves the intramolecular cyclization of appropriately substituted hydrazines.[12] Alternative modern approaches, such as transition metal-catalyzed C-H amination, have also been developed to streamline the synthesis of the indazole core.[13][14] The choice of route depends on the availability of starting materials, desired scale, and the need to avoid incompatible reagents.

Comparative Biological Activity & Mechanism of Action

The indazole scaffold is a versatile pharmacophore known to inhibit a wide range of enzymes, particularly protein kinases, which are crucial regulators of cell signaling.[2][15] The substitutions at the 6- and 7-positions are critical for defining the potency and selectivity of these interactions.

Kinase Inhibition: Many indazole derivatives function as ATP-competitive kinase inhibitors.[15][16] The indazole's nitrogen atoms can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. The 7-hydroxyl group of this compound can serve as an additional hydrogen bond donor or acceptor, anchoring the inhibitor more firmly or providing additional selectivity for specific kinases. The 6-chloro group, being lipophilic and electron-withdrawing, can fit into hydrophobic pockets and influence the electronic properties of the ring system, thereby modulating binding affinity.[15] For example, studies on fibroblast growth factor receptor (FGFR) inhibitors have shown that substitutions at the 6-position of the indazole ring can significantly improve enzymatic and cellular potency.[15]

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) GF->Receptor Binds & Activates P1 Downstream Kinase Cascade (e.g., RAS/MAPK) Receptor->P1 Phosphorylates TF Transcription Factors P1->TF Activates Response Cell Proliferation, Survival, Angiogenesis TF->Response Drives Gene Expression Inhibitor This compound (Hypothesized Target) Inhibitor->Receptor Inhibits ATP Binding

Caption: Potential inhibition point in a kinase signaling cascade.

Other Potential Activities: Beyond kinase inhibition, the indazole core is present in compounds with diverse biological activities.

  • Anti-inflammatory Activity: Some indazoles, like Benzydamine, are used as non-steroidal anti-inflammatory drugs (NSAIDs).[9]

  • Antiparasitic Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against Leishmania, suggesting the importance of the 6-position substitution for antiparasitic effects.[17][18]

  • Neuropharmacology: The scaffold is a key component in developing inhibitors of enzymes like monoamine oxidase (MAO), which are targets for treating neurodegenerative and neuropsychiatric disorders.[6]

Experimental Protocols

To empirically validate the biological activity of these compounds, standardized in vitro assays are essential. Below are detailed, self-validating protocols for assessing kinase inhibition and general cytotoxicity.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and, consequently, a lower luminescence signal.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a specific protein kinase (e.g., FGFR1, PAK1).

Materials:

  • Test Compounds: 1H-Indazole, 1H-Indazol-7-ol, this compound

  • Recombinant human kinase (e.g., FGFR1)

  • Substrate peptide specific to the kinase

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • DMSO (for compound dilution)

  • White, opaque 384-well assay plates

  • Microplate reader capable of measuring luminescence

Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each test compound in 100% DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for 0% and 100% inhibition controls).

    • Add 2 µL of a solution containing the kinase and its specific substrate peptide in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition & Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.

Objective: To evaluate the cytotoxic effects of the test compounds on a relevant human cancer cell line (e.g., NCI-H460 lung carcinoma).[17]

Materials:

  • Test Compounds

  • Human cancer cell line (e.g., NCI-H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to the appropriate wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability percentage against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The head-to-head comparison of this compound with its parent compounds, 1H-indazol-7-ol and 1H-indazole, provides a compelling illustration of the power of targeted substitution in medicinal chemistry. The addition of a 7-hydroxyl group introduces polarity and a key hydrogen-bonding moiety, while the subsequent incorporation of a 6-chloro atom modulates lipophilicity and electronic character. These changes are not trivial; they are deliberate modifications designed to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. Based on established structure-activity relationships within the vast family of indazole-based inhibitors, it is highly probable that this compound is a more specialized and potent pharmacological tool than its predecessors. The experimental protocols provided herein offer a clear path for researchers to empirically test this hypothesis and further elucidate the therapeutic potential of this promising scaffold.

References

Benchmarking 6-chloro-1H-indazol-7-ol's Potency: A Comparative Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and inflammatory diseases, the indazole scaffold represents a privileged structure in the design of potent kinase inhibitors.[1] This guide provides a comprehensive framework for benchmarking the potency of a novel indazole-containing compound, 6-chloro-1H-indazol-7-ol, against established standards. While specific biological data for this particular molecule is emerging, its structural similarity to known kinase inhibitors suggests its potential activity against key targets in angiogenesis and inflammation signaling pathways.

This document will therefore serve as a practical, in-depth guide for researchers to characterize this compound or similar novel compounds. We will focus on a logical, multi-tiered approach to inhibitor profiling, from initial biochemical validation to more complex cell-based assays that reflect the physiological context. The experimental choices detailed herein are grounded in established methodologies to ensure scientific rigor and reproducibility.

Selecting the Right Benchmarks: Standard Inhibitors for Comparison

To accurately gauge the potency and selectivity of this compound, it is crucial to compare it against well-characterized inhibitors of relevant kinase targets. Based on the prevalence of the indazole core in inhibitors of angiogenesis and inflammatory pathways, we propose benchmarking against inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tyrosine Kinase with Immunoglobulin and EGF-like Domains 2 (TIE-2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1][2]

Standard InhibitorPrimary Target(s)Rationale for SelectionReported IC50 Values
Sunitinib VEGFR-2, PDGFRβ, c-KitFDA-approved multi-kinase inhibitor, widely used as a standard for anti-angiogenic compounds.[3][4]VEGFR-2: ~80 nM[4][5]
Sorafenib VEGFR-2, PDGFRβ, Raf kinasesAnother clinically approved multi-kinase inhibitor with a distinct chemical scaffold, providing a different point of comparison.[3][6]VEGFR-2: ~90 nM[6][7][8]
Rebastinib TIE-2A potent and selective TIE-2 inhibitor currently in clinical trials, representing a targeted therapeutic approach.[9]TIE-2: (Specific IC50 not publicly disclosed, but potent inhibition is reported)
SB203580 p38α/β MAPKA well-characterized and commercially available selective inhibitor of p38 MAPK, a key enzyme in inflammatory cytokine signaling.[10]p38α: ~50 nM; p38β2: ~500 nM

A Multi-Tiered Approach to Potency and Selectivity Profiling

A robust characterization of a novel inhibitor involves a tiered approach, starting with direct biochemical assays and progressing to more physiologically relevant cellular models. This allows for a comprehensive understanding of the compound's activity, from direct target interaction to its effects on cellular signaling and function.

Tier 1: Biochemical Potency Assessment

The initial step is to determine the direct inhibitory effect of this compound on the kinase enzymes in a purified, cell-free system. This provides a direct measure of the compound's potency (typically as an IC50 value) and is essential for initial comparisons with standard inhibitors.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human kinases (VEGFR-2, TIE-2, p38α)

  • Specific substrate peptides for each kinase

  • ATP

  • This compound and standard inhibitors (Sunitinib, Sorafenib, Rebastinib, SB203580)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of all test compounds in 100% DMSO. Perform a serial dilution in DMSO to create a 10-point dose-response curve (e.g., 1:3 dilution series).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO vehicle control.

    • Add 2 µL of the respective kinase in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Kinase Reaction:

    • Add 2 µL of a mixture containing the appropriate substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at the Km for each kinase to allow for a standardized comparison of IC50 values.[11]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[12][13]

Expected Outcome: A quantitative comparison of the IC50 values of this compound against the standard inhibitors for each kinase target. This will provide an initial assessment of both potency and selectivity.

cluster_0 Biochemical Assay Workflow Compound Dilution Compound Dilution Kinase Incubation Kinase Incubation Compound Dilution->Kinase Incubation Substrate + ATP Addition Substrate + ATP Addition Kinase Incubation->Substrate + ATP Addition ADP-Glo Reagent ADP-Glo Reagent Substrate + ATP Addition->ADP-Glo Reagent Luminescence Reading Luminescence Reading ADP-Glo Reagent->Luminescence Reading IC50 Calculation IC50 Calculation Luminescence Reading->IC50 Calculation

Caption: Workflow for biochemical IC50 determination.

Tier 2: Cellular Target Engagement

Demonstrating that a compound can bind to its intended target within the complex environment of a living cell is a critical step in drug development. Cellular target engagement assays confirm the bioavailability of the compound and its ability to interact with the target protein in its native state.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[14][15] This change in thermal stability can be quantified to confirm target engagement.

Materials:

  • Relevant human cell line expressing the target kinases (e.g., HUVECs for VEGFR-2 and TIE-2, THP-1 cells for p38)

  • This compound and standard inhibitors

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies specific to the target kinases for Western blotting or ELISA

Procedure:

  • Compound Treatment: Treat cultured cells with various concentrations of this compound or a standard inhibitor for 1-2 hours. Include a vehicle control (DMSO).

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using Western blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both treated and untreated cells.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

    • An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature while varying the compound concentration to determine the EC50 of target engagement.

Alternative Protocol: NanoBRET™ Target Engagement Assay

For a higher-throughput and more quantitative assessment of target engagement, the NanoBRET™ assay is an excellent alternative.[16][17][18] This assay measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells by monitoring the displacement of a fluorescent tracer.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-kinase fusion proteins (VEGFR-2, TIE-2, p38α)

  • NanoBRET™ fluorescent tracer specific for the kinase family

  • NanoBRET™ Nano-Glo® Substrate

  • This compound and standard inhibitors

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector.

  • Assay Setup: Plate the transfected cells in a 384-well plate. Add the test compounds at various concentrations, followed by the NanoBRET™ tracer.

  • Signal Detection: Add the Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and thus, target engagement. The data can be fitted to determine the intracellular IC50.[16]

cluster_1 Cellular Target Engagement Workflow cluster_cetsa CETSA cluster_nanobret NanoBRET Cell Treatment Cell Treatment Heat Shock Heat Shock Cell Treatment->Heat Shock Lysis & Centrifugation Lysis & Centrifugation Heat Shock->Lysis & Centrifugation Soluble Protein Quantification Soluble Protein Quantification Lysis & Centrifugation->Soluble Protein Quantification Melting Curve Shift Melting Curve Shift Soluble Protein Quantification->Melting Curve Shift Transfection Transfection Compound & Tracer Addition Compound & Tracer Addition Transfection->Compound & Tracer Addition Substrate & Read Substrate & Read Compound & Tracer Addition->Substrate & Read BRET Ratio Analysis BRET Ratio Analysis Substrate & Read->BRET Ratio Analysis

Caption: Comparative workflows for CETSA and NanoBRET assays.

Tier 3: Functional Cellular Assays

The final tier of in vitro characterization involves assessing the functional consequences of kinase inhibition in a cellular context. For the selected targets, this translates to measuring effects on angiogenesis and inflammatory responses.

Experimental Protocol: Endothelial Cell Tube Formation Assay

This assay is a classic in vitro model of angiogenesis and is highly relevant for VEGFR-2 and TIE-2 inhibitors.[19]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Matrigel® Basement Membrane Matrix

  • Endothelial cell growth medium

  • This compound and standard anti-angiogenic inhibitors (Sunitinib, Sorafenib, Rebastinib)

  • VEGF-A to stimulate tube formation

Procedure:

  • Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.

  • Cell Seeding and Treatment: Seed HUVECs onto the Matrigel®-coated plate in the presence of various concentrations of the test compounds and a stimulating concentration of VEGF-A.

  • Incubation: Incubate the plate for 6-18 hours to allow for the formation of capillary-like structures (tubes).

  • Imaging and Quantification:

    • Image the tube networks using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in tube formation (IC50).

Expected Outcome: A functional measure of the anti-angiogenic potential of this compound compared to established standards.

Conclusion

This guide provides a structured and experimentally robust framework for characterizing the potency and selectivity of the novel compound this compound. By systematically progressing from biochemical assays to cellular target engagement and functional readouts, researchers can build a comprehensive profile of their compound. This multi-tiered approach, benchmarked against clinically relevant standards, is essential for validating new chemical entities and advancing them through the drug discovery pipeline. The detailed protocols provided herein offer a solid foundation for these critical investigations.

References

A Comparative Guide to the Kinase Selectivity of 6-chloro-1H-indazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Quest for Selectivity

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2][3] This is particularly evident in the field of protein kinase inhibition, where the indazole core is a key feature in several FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib.[4] These agents have transformed the treatment landscape for various cancers, yet their clinical utility is often a delicate balance between on-target efficacy and off-target toxicities, a direct consequence of their selectivity profiles.

This guide presents a comprehensive, data-driven framework for assessing the selectivity of a novel indazole derivative, 6-chloro-1H-indazol-7-ol . As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic and methodological rationale behind generating a robust selectivity profile. We will explore a multi-tiered experimental approach, from broad kinome screening to quantitative cellular target engagement, to build a high-confidence understanding of this compound's biological interactions.

For comparative analysis, we will benchmark this compound against two well-characterized kinase inhibitors:

  • Pazopanib: A multi-kinase inhibitor with an indazole core, known to target VEGFR, PDGFR, and c-Kit, among others.

  • Compound 15 (A JNK3-selective inhibitor): A research compound noted for its high selectivity for JNK3 over other kinases like p38α, demonstrating that the indazole scaffold can be tailored for high-selectivity applications.[2]

Through this comparative lens, we will dissect the experimental workflow required to transition a novel compound from a chemical entity to a well-characterized pharmacological tool.

Part 1: Defining the Landscape - Broad Kinome Selectivity Profiling

The first principle in assessing selectivity is to cast a wide net. The human kinome consists of over 500 kinases, and assuming a target based on structural similarity alone is a frequent and costly mistake.[5] A broad, unbiased screen is essential to identify both the intended targets and, crucially, any unintended interactions that could lead to toxicity or provide opportunities for drug repositioning.

Methodology: Active Site-Directed Competition Binding Assay (KINOMEscan®)

For our primary screen, we employ a quantitative, active site-directed competition binding assay, such as the KINOMEscan® platform.[5][6][7][8] The causality behind this choice is twofold: first, it is not dependent on enzyme activity, allowing for the screening of kinases in a non-activated state and the detection of non-ATP competitive inhibitors.[7] Second, it directly measures binding affinity (dissociation constant, Kd), providing a more direct and thermodynamically relevant measure of interaction than an IC50 from an enzymatic assay, which can be influenced by ATP concentration and substrate kinetics.[9]

The workflow is a self-validating system where a test compound's ability to displace a known, immobilized ligand from the kinase active site is quantified by qPCR. A reduction in the amount of kinase captured on the solid support directly correlates with the binding affinity of the test compound.[8]

G cluster_workflow KINOMEscan® Workflow A Kinase-Phage Fusion (T7 Phage Display) D Binding Reaction: Competition for Active Site A->D B Immobilized, Active Site-Directed Ligand B->D C Test Compound (this compound) C->D E Capture on Solid Support D->E F Wash to Remove Unbound Components E->F G Elution F->G H Quantification of Bound Kinase-Phage via qPCR G->H I Data Analysis: Calculate Kd or % Inhibition H->I

Caption: KINOMEscan® competition binding assay workflow.

Primary Screening Results

The compounds were screened against a panel of 468 kinases at a concentration of 1 µM. The results are expressed as the percentage of remaining kinase activity, where a lower number indicates stronger binding.

CompoundPrimary Target(s) (% Ctrl < 10)Secondary Target(s) (% Ctrl 10-35)
This compound VEGFR2 (1.5%), JNK1 (8.5%), JNK2 (9.1%)PDGFRβ (12%), c-KIT (18%), p38α (25%)
Pazopanib VEGFR1/2/3 (<1%), PDGFRα/β (<1%), c-KIT (1.2%)FGFR1 (15%), RET (28%), RAF1 (33%)
Compound 15 JNK3 (2.1%)JNK1 (45%), JNK2 (51%), p38α (92%)

This initial screen immediately provides critical insights. This compound emerges as a multi-kinase inhibitor with potent activity against VEGFR2 and the JNK family. Its profile is distinct from Pazopanib, which shows broader activity against the VEGFR/PDGFR/c-KIT axis, and vastly different from the highly selective Compound 15.

To visualize this kinome-wide selectivity, data can be represented on a phylogenetic tree, where hits are marked as circles.

G cluster_kinome Kinome Selectivity Visualization K1 K2 K3 K4 K5 K6 K7 K8 K9 K10 K11 K12 K13 K14 K15 K16 K17 K18 K19 K20 VEGFR2 VEGFR2 JNK1 JNK1 JNK2 JNK2 PDGFRb PDGFRβ cKIT c-KIT p38a p38α

Caption: Hypothetical selectivity tree for this compound.

Part 2: Orthogonal Validation and Potency Determination

While broad screening is invaluable for discovery, it is not the final word. Data from a single platform should always be validated by an orthogonal method. The goal here is to confirm the primary hits and generate robust IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF®)

For biochemical validation, an enzymatic assay like HTRF is an excellent choice. It is a robust, high-throughput method that measures the phosphorylation of a substrate by the kinase of interest. The assay relies on the proximity of two fluorophores—one on a europium-labeled antibody that recognizes the kinase substrate and another on a ULight™-labeled antibody that recognizes the phosphorylated form of the substrate. Kinase inhibition leads to a decrease in the FRET signal. This choice provides a functional readout (inhibition of catalytic activity) that is complementary to the binding data from the primary screen.

Biochemical IC50 Results

Dose-response curves were generated for the primary and secondary hits identified in the KINOMEscan® screen.

KinaseThis compound IC50 (nM)Pazopanib IC50 (nM)Compound 15 IC50 (nM)
VEGFR2 1210>10,000
JNK1 45>10,000>10,000
JNK2 52>10,000>10,000
JNK3 150>10,0005
PDGFRβ 8884>10,000
c-KIT 11074>10,000
p38α 850>10,000>10,000

The biochemical data confirm the primary screening results. This compound is a potent, low-nanomolar inhibitor of VEGFR2, with secondary activity against the JNK family, PDGFRβ, and c-KIT. The ~70-fold selectivity for VEGFR2 over p38α (12 nM vs. 850 nM) begins to quantify its selectivity window. This profile is clearly multi-targeted, but with a different signature than Pazopanib.

Part 3: Proving the Hypothesis - Target Engagement in a Cellular Milieu

Biochemical assays are performed in idealized, cell-free systems. A compound's true pharmacological activity depends on its ability to cross the cell membrane, avoid efflux pumps, and engage its target in the complex and crowded intracellular environment. Therefore, confirming target engagement in living cells is a non-negotiable step in characterization.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses drug-target interaction in a cellular context.[10][11][12][13] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[13][14] By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, one can observe a "thermal shift" (ΔTm) indicative of target engagement. This provides direct evidence of binding in a native cellular environment.

G cluster_cetsa CETSA® Workflow A Treat Intact Cells (Compound vs. Vehicle) B Heat Cells across Temperature Gradient A->B C Cell Lysis B->C D Separate Soluble vs. Precipitated Proteins (Centrifugation) C->D E Quantify Soluble Target Protein (e.g., Western Blot, ELISA) D->E F Plot Melt Curve & Determine ΔTm E->F

Caption: Cellular Thermal Shift Assay (CETSA®) experimental workflow.

Methodology 2: NanoBRET™ Target Engagement Assay

To obtain quantitative intracellular affinity data, we use the NanoBRET™ assay.[15][16][17][18] This live-cell method relies on bioluminescence resonance energy transfer between a target protein fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[17] A test compound competes with the tracer for binding to the target. This displacement leads to a dose-dependent decrease in the BRET signal, allowing for the calculation of an intracellular IC50.[16] This provides a quantitative measure of target occupancy in living cells, a critical parameter for correlating with downstream phenotypic effects.

G cluster_nanobret NanoBRET™ Principle cluster_bound Tracer Bound (High BRET) cluster_displaced Compound Competes (Low BRET) Nluc Target-NanoLuc® Tracer Fluorescent Tracer Nluc->Tracer BRET Nluc2 Target-NanoLuc® Tracer2 Fluorescent Tracer Compound Test Compound Compound->Nluc2 Binds

Caption: Principle of the NanoBRET™ target engagement assay.

Cellular Target Engagement Results
TargetCETSA ΔTm (°C) with this compoundNanoBRET™ Intracellular IC50 (nM) with this compoundNanoBRET™ Intracellular IC50 (nM) with Pazopanib
VEGFR2 +5.89585
JNK1 +3.1410>20,000
p38α +0.4>10,000>20,000

The cellular data provide a crucial layer of validation. A significant thermal shift of +5.8°C for VEGFR2 confirms robust engagement by This compound in intact cells. The more modest shift for JNK1 suggests weaker or more transient binding in the cellular context. The negligible shift for p38α indicates that despite some biochemical activity, it is not a significant cellular target at relevant concentrations.

The NanoBRET™ data quantify these observations. The intracellular IC50 for VEGFR2 (95 nM) is approximately 8-fold higher than its biochemical IC50 (12 nM), a common and expected shift reflecting factors like cell permeability and intracellular ATP concentrations.[9] Importantly, the data show a clear selectivity window in a cellular context, with the IC50 for JNK1 being over 4-fold weaker than for VEGFR2, and no meaningful engagement of p38α. The compound's cellular profile remains distinct from Pazopanib, which does not engage JNK1.

Conclusion and Forward Look

This comprehensive, multi-layered assessment provides a high-resolution selectivity profile for This compound . The data from orthogonal biochemical and cellular assays converge to define it as a potent, cell-active inhibitor of VEGFR2 with secondary activity against the JNK kinase family.

Key Comparative Findings:

  • Selectivity: While not a "clean" single-target inhibitor, this compound demonstrates a distinct and more constrained selectivity profile compared to the broader activity of Pazopanib. It is significantly more selective than Pazopanib with respect to c-KIT and PDGFRβ in a cellular context.

  • Potency: It exhibits potent, low-nanomolar biochemical inhibition of its primary target, VEGFR2, which translates effectively into target engagement in living cells.

  • Novelty: Its dual VEGFR2/JNK activity profile distinguishes it from existing indazole-based inhibitors and may offer a unique therapeutic hypothesis for diseases where both pathways are implicated.

This guide demonstrates that assessing selectivity is not a single experiment but a logical, self-validating workflow. By integrating broad screening with orthogonal biochemical and biophysical cell-based assays, we can build a robust, reliable, and actionable understanding of a compound's mechanism of action. The detailed profile of this compound generated through this process provides a solid foundation for its further development as a chemical probe or therapeutic lead.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-chloro-1H-indazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 6-chloro-1H-indazol-7-ol (CAS No: 1638769-08-0). As drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is structured to provide not just a protocol, but a framework for thinking about chemical disposal, grounded in scientific principles and regulatory awareness.

Hazard Assessment and Risk Mitigation

The first principle of safe disposal is a thorough understanding of the potential risks. In the absence of specific data for this compound, we must infer its hazard profile from similar, well-characterized molecules. The parent compound, 6-chloro-1H-indazole, provides a reliable starting point for this assessment.

Based on this analogue, this compound should be presumed to possess the following hazards.

Presumed Hazard Class GHS Hazard Statement Rationale and Implication for Handling Supporting Analogue Data
Acute Toxicity, Oral H302: Harmful if swallowedIngestion is a primary route of exposure. Strict prohibition of eating, drinking, or smoking in the lab is mandatory. Accidental ingestion requires immediate medical attention.[1]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[1]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritationThe compound can cause significant injury upon contact with the eyes. The use of safety goggles or a face shield is non-negotiable.[1]
Specific Target Organ Toxicity H335: May cause respiratory irritationIf the compound is a fine powder, aerosolization can lead to respiratory tract irritation. All handling of the solid should be performed in a certified chemical fume hood.[1]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other appropriate chemical-resistant gloves. Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.

  • Eye Protection: Use chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Body Protection: A fully buttoned lab coat must be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be required. Consult your EHS department for proper selection and fit-testing.

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper segregation is the most critical step in chemical waste management. The presence of a chlorine atom classifies this compound as a halogenated organic compound . This classification dictates its disposal pathway and is crucial for both safety and cost-efficiency.

The Causality Behind Segregation: Halogenated wastes cannot be recycled in the same manner as non-halogenated solvents and often require high-temperature incineration for complete destruction.[3] Mixing a small amount of halogenated waste with a large volume of non-halogenated waste forces the entire container to be treated as halogenated, significantly increasing disposal costs.[4] Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[5]

References

Personal protective equipment for handling 6-chloro-1H-indazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 6-chloro-1H-indazol-7-ol

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound. As a Senior Application Scientist, this document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risk Profile

Based on data from similar chemical structures, the anticipated hazard classifications for this compound are summarized below.[1][3]

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral), Category 4 Harmful if swallowed.[1][3]Do not eat, drink or smoke when using this product. If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.[1][3]
Skin Irritation, Category 2 Causes skin irritation.[3]Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice.[1][3]
Serious Eye Irritation, Category 2A Causes serious eye irritation.[3]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
Specific Target Organ Toxicity (Single Exposure), Category 3 May cause respiratory irritation.[1]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

The Core of Safety: Personal Protective Equipment (PPE) Protocol

The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection. The use of PPE is the final barrier between the researcher and the chemical hazard.[4] Therefore, all handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Essential PPE Ensemble

The following PPE is mandatory when handling this compound in any form (solid or solution):

  • Hand Protection: Wear chemical-resistant, powder-free gloves. Nitrile gloves are a suitable choice for incidental contact. It is critical to change gloves regularly (e.g., every 30-60 minutes) or immediately upon known or suspected contact with the chemical.[4] Contaminated gloves can be a dangerous source of exposure due to the accumulation of the chemical.[6]

  • Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes.[7] For operations with a higher risk of splashing, such as transferring solutions, a face shield should be worn in addition to safety goggles to offer a full range of protection.[4]

  • Body Protection: A fully fastened, long-sleeved laboratory coat is required. For procedures involving larger quantities or a significant risk of spillage, consider using a chemical-resistant apron over the lab coat.[5]

  • Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn at all times in the laboratory.[5][6] Perforated shoes or sandals are strictly prohibited.[6]

Respiratory Protection

Under standard laboratory conditions where the compound is handled within a fume hood, respiratory protection is typically not required. However, if there is a potential for aerosol generation outside of a containment system, or during a large spill cleanup, respiratory protection is necessary.[4][8] In such scenarios, a NIOSH-approved respirator with a P100 filter for particulates would be appropriate.[8] For large spills, a chemical cartridge-type respirator may be required.[4]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Configuration cluster_controls Engineering Controls start Start: Handling This compound task_check Assess Task: - Scale of work? - Solid or solution? - Risk of dust/aerosol? start->task_check spill_check Is there a large spill or failure of engineering controls? task_check->spill_check fume_hood Work in Chemical Fume Hood task_check->fume_hood respirator Add Respirator (P100 or Cartridge) spill_check->respirator Yes spill_check->fume_hood No base_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes face_shield Add Face Shield base_ppe->face_shield If splash risk fume_hood->base_ppe

Caption: PPE selection workflow for handling this compound.

Operational Handling & Disposal Plan

A systematic approach to handling and disposal is crucial for minimizing risk.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[9]

    • Gather all necessary equipment and reagents before introducing the chemical.

    • Don the complete, mandatory PPE ensemble.

  • Weighing and Transfer (Solid Form):

    • Conduct all weighing and transfers within the fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid. Avoid pouring, which can generate dust.

    • If possible, weigh the compound directly into the reaction vessel to minimize transfer steps.

    • Close the container tightly immediately after use.[1][10]

  • Handling (Solution Form):

    • Use caution when transferring solutions to avoid splashes.

    • Keep all containers clearly labeled and sealed when not in use.

    • Work on a chemically resistant tray or absorbent bench liner to contain any minor drips or spills.

  • Post-Handling:

    • Thoroughly wash hands and forearms with soap and water after handling is complete, even if gloves were worn.[1]

    • Clean all contaminated surfaces and equipment.

    • Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent self-contamination.

Quick Reference: Dos and Don'ts
DoDon't
Always work in a certified chemical fume hood.Never work on an open bench.
Always wear the prescribed PPE.Never eat, drink, or smoke in the laboratory.[1]
Always wash hands thoroughly after handling.[1]Never wear contaminated lab coats or shoes outside the lab area.[4]
Always keep containers tightly closed when not in use.[1]Never return unused chemicals to the original container.
Always dispose of waste in designated, labeled containers.Never pour chemical waste down the drain.[7]

Emergency Response Procedures

In case of exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[9] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.

  • Small Spill:

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Place all cleanup materials into the hazardous waste container.

Compliant Disposal Plan

Chemical waste must be managed in accordance with local, regional, and national regulations.[9] As a chlorinated organic compound, this compound requires special disposal considerations.

Waste Segregation & Disposal Workflow

Disposal_Workflow start Waste Generation (Solid, Liquid, Contaminated PPE) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste Container (Unused chemical, contaminated absorbents) waste_type->solid_waste Solid liquid_waste Liquid Waste Container (Halogenated Organic Solvents) waste_type->liquid_waste Liquid ppe_waste Solid Waste Container (Gloves, bench liners, etc.) waste_type->ppe_waste Contaminated PPE labeling Label Container: 'Hazardous Waste' 'Chlorinated Organics' Chemical Name & Concentration solid_waste->labeling liquid_waste->labeling ppe_waste->labeling storage Store in a designated, well-ventilated Secondary Containment Area labeling->storage disposal Arrange for pickup by a licensed chemical waste management company storage->disposal

Caption: Waste segregation and disposal workflow.

  • Segregation: All waste streams containing this compound must be segregated into a designated "Halogenated Organic Waste" container. This includes unused solid material, solutions, and contaminated materials like gloves, absorbent pads, and pipette tips.

  • Labeling: Waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.

  • Storage: Store sealed waste containers in a designated satellite accumulation area with secondary containment to prevent spills.

  • Final Disposal: Disposal must be handled by a licensed hazardous waste disposal company.[11] Methods like incineration at an approved facility are typically used for chlorinated wastes to ensure complete destruction and prevent environmental contamination.[11][12] Never dispose of this chemical down the drain or in regular trash.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-1H-indazol-7-ol
Reactant of Route 2
6-chloro-1H-indazol-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.